molecular formula C15H24N2O B156748 (+)-Lupanine CAS No. 550-90-3

(+)-Lupanine

Cat. No.: B156748
CAS No.: 550-90-3
M. Wt: 248.36 g/mol
InChI Key: JYIJIIVLEOETIQ-XDQVBPFNSA-N
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Description

Lupanine (CAS 550-90-3) is a tetracyclic quinolizidine alkaloid isolated from lupins. With a molecular formula of C15H24N2O and a molecular weight of 248.36 g/mol, it is provided with a purity of >=98% . This compound is of significant interest in biomedical research, particularly for its antidiabetic properties. Studies show that lupanine acts as a positive modulator of insulin release from pancreatic beta-cells . Its mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, an increase in intracellular calcium, and subsequent insulin secretion . Notably, this glucose-lowering effect is observed primarily under hyperglycemic conditions, suggesting a low risk of inducing hypoglycemia, which makes it a compelling candidate for type 2 diabetes research . Beyond its endocrinological applications, lupanine also exhibits other pharmacological activities. It has been reported to possess antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as anti-inflammatory and hypotensive effects . In toxicological studies, the reported oral LD50 in rats is 1464 mg/kg, and researchers should note that lupanine, like other quinolizidine alkaloids, can interact with nicotinic and muscarinic acetylcholine receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
Source PubChem
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InChI

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJIIVLEOETIQ-XDQVBPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001023908
Record name Lupanine d-form
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Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

550-90-3, 4356-43-8
Record name (+)-Lupanine
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Record name Lupanine d-form
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Record name Lupanine, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupanine d-form
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Record name LUPANINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name LUPANINE, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-Lupanine: A Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: (+)-Lupanine is a tetracyclic quinolizidine (B1214090) alkaloid (QA) predominantly found in species of the legume family (Fabaceae), particularly within the genus Lupinus (lupins). These alkaloids are recognized for their role in plant defense against herbivores and pathogens. From a pharmacological perspective, QAs, including lupanine, have demonstrated a range of biological activities, such as anti-inflammatory, antiviral, and hypoglycemic effects, making them subjects of interest for drug discovery and development. This document provides a comprehensive overview of the natural sources of this compound and a detailed examination of its biosynthetic pathway, supported by quantitative data, experimental protocols, and pathway diagrams.

Natural Sources of this compound

This compound is one of the most abundant quinolizidine alkaloids in many "bitter" lupin species. Its distribution and concentration can vary significantly depending on the species, genotype, plant organ, and developmental stage.

The primary natural sources of this compound belong to the genus Lupinus. Species notable for their high lupanine content include Lupinus albus (white lupin), Lupinus angustifolius (narrow-leafed lupin), Lupinus mutabilis (Andean lupin), and various wild North American and Mexican lupins such as Lupinus montanus and Lupinus mexicanus.[1][2] While lupanine is often the major alkaloid, it co-occurs with a diverse profile of other QAs like sparteine (B1682161), 13α-hydroxylupanine, and angustifoline.[3][4] For instance, in a study of 367 L. albus accessions, lupanine was the dominant alkaloid, with its concentration accounting for a mean of 76.06% of the total alkaloid content.[4] Other genera in the Fabaceae family, such as Genista, Cytisus, and Sophora, are also known to produce quinolizidine alkaloids.[5][6]

The synthesis of these alkaloids primarily occurs in the aerial parts of the plant, specifically in the chloroplasts of leaf tissues, and they are subsequently transported via the phloem to other parts of the plant, including the seeds where they accumulate.[7][8][9]

Quantitative Data on this compound Content

The concentration of this compound in various lupin species is a critical factor for both their potential use in phytochemistry and their safe consumption as a food or feed source, which requires debittering processes.[10]

SpeciesPlant PartLupanine Concentration (mg/g dry weight)Reference(s)
Lupinus mexicanusSeeds5.05 ± 0.37[2]
Lupinus montanusSeeds1.65 ± 0.09[2]
Lupinus montanusPlantlets (1st leaf)~13.5[1]
Lupinus exaltatusSeeds1.47 ± 0.27[2]
Lupinus albusSeeds17.8 - 924 (mg/kg)[11]
Lupinus angustifoliusSeedsMajor QA present[3][12]
Lupinus stipulatusSeeds0.10 ± 0.002[2]

Note: Concentrations can vary widely based on genetic and environmental factors.

Biosynthesis Pathway of this compound

The biosynthesis of all quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions that construct the characteristic tetracyclic ring system. While the initial steps are well-characterized, some of the later steps leading to the diverse array of QA structures are still under investigation.[5][13] The entire pathway begins in the chloroplasts.[7][9]

The key steps in the biosynthesis of the lupanine skeleton are:

  • Decarboxylation of L-Lysine: The pathway is initiated by the enzyme lysine decarboxylase (LDC) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the removal of a carboxyl group from L-lysine to form the diamine cadaverine (B124047) .[5][7][14] This is considered the first committed step in QA biosynthesis.

  • Oxidative Deamination of Cadaverine: Cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO) .[1][13] This enzyme converts one of the primary amino groups of cadaverine into an aldehyde, yielding 5-aminopentanal (B1222117) .

  • Spontaneous Cyclization: 5-aminopentanal spontaneously cyclizes through an intramolecular Schiff base formation to produce Δ¹-piperideine .[1][13] This intermediate is a crucial building block for all quinolizidine alkaloids.

  • Formation of the Tetracyclic Skeleton: The precise mechanism for the assembly of three Δ¹-piperideine units (derived from three molecules of L-lysine) into the tetracyclic structure of lupanine is complex and not fully elucidated.[15] The prevailing hypothesis suggests a series of aldol-type condensations and cyclizations. It is proposed that a di-iminium cation intermediate is formed, which then undergoes further reactions to yield the core structures of sparteine and lupanine.[5][13] Lupanine is often formed from (−)-sparteine.[5] Subsequent tailoring reactions, such as hydroxylations and esterifications catalyzed by enzymes like acyltransferases, lead to the vast diversity of QAs found in nature.[1][9]

G Lysine L-Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Cadaverine Cadaverine CAO Copper Amine Oxidase (CAO) Cadaverine->CAO Aminopentanal 5-Aminopentanal Spontaneous Spontaneous Cyclization Aminopentanal->Spontaneous Piperideine Δ¹-Piperideine Uncharacterized Uncharacterized Enzymatic Steps Piperideine->Uncharacterized x3 Intermediate Tetracyclic Intermediates (e.g., Di-iminium cation) SparteineSynthase Sparteine Synthase (putative) Intermediate->SparteineSynthase Sparteine (−)-Sparteine LupanineSynthase Lupanine Synthase (putative) Sparteine->LupanineSynthase Lupanine This compound LDC->Cadaverine CO₂ CAO->Aminopentanal NH₃, H₂O₂ Spontaneous->Piperideine Uncharacterized->Intermediate SparteineSynthase->Sparteine LupanineSynthase->Lupanine Oxidation

Caption: Biosynthetic pathway of this compound from L-Lysine.

Experimental Protocols

Protocol 1: Extraction and Isolation of Lupanine from Lupinus Seeds

This protocol outlines a general method for the extraction and isolation of lupanine from lupin seeds, which can be adapted based on the specific equipment and scale of the experiment.[16][17]

1. Materials and Reagents:

  • Dry, ground Lupinus albus seeds

  • Deionized water

  • Aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (e.g., 5 N)

  • Diethyl ether or dichloromethane (B109758)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite® or other filter aid

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

2. Procedure:

  • Maceration and Extraction:

    • Mix 100 g of ground lupin seed meal with 900 mL of deionized water in a large beaker or flask.

    • Stir the mixture for several hours (or overnight) at room temperature to allow the alkaloids to leach into the aqueous phase.

    • Alternatively, for enhanced extraction, heat the mixture in a water bath at 80-100°C for 15-22 hours under reflux.[16]

  • Filtration:

    • Filter the aqueous extract through a layer of Celite® to remove the solid seed material.

    • Wash the filter cake with a small amount of water to ensure complete recovery of the extract.

  • Basification:

    • Transfer the clear filtrate to a large beaker.

    • Slowly add the aqueous alkaline solution (e.g., KOH) while stirring until the pH of the solution is greater than 12. This converts the alkaloid salts into their free base form, which is soluble in organic solvents.

  • Liquid-Liquid Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an equal volume of diethyl ether or dichloromethane and shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate. The organic phase containing the lupanine will be the top layer if using diethyl ether, and the bottom layer if using dichloromethane.

    • Collect the organic phase. Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize recovery.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate for 30 minutes to remove residual water.

    • Filter off the sodium sulfate.

    • Concentrate the organic extract using a rotary evaporator under reduced pressure to yield a crude alkaloid residue.

  • Purification (Optional):

    • The crude lupanine can be further purified by column chromatography on silica (B1680970) gel or by crystallization.[16]

    • For crystallization, the concentrated extract can be cooled, and seeding with a small crystal of pure lupanine can induce crystallization.[17]

Protocol 2: Quantitative Analysis of Lupanine by UPLC-MS/MS

This protocol provides a methodology for the accurate quantification of lupanine in lupin-derived samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[12]

1. Materials and Reagents:

  • Crude alkaloid extract (from Protocol 1) or finely ground lupin flour

  • Extraction solvent: 0.1 M HCl

  • Lupanine analytical standard

  • Acetonitrile (ACN) and water (LC-MS grade)

  • Formic acid

  • Syringe filters (0.22 µm)

  • UPLC-MS/MS system equipped with an electrospray ionization (ESI) source

2. Sample Preparation:

  • Weigh 1 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of 0.1 M HCl.

  • Vortex for 1 minute and then sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Dilute an aliquot of the supernatant with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid) to a concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

3. UPLC-MS/MS Conditions (Example):

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% B to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: ESI positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor ion and product ion transitions for lupanine must be determined (e.g., for lupanine [M+H]⁺, precursor ion m/z 249.2).

4. Quantification:

  • Prepare a series of calibration standards of lupanine in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of lupanine in the samples by interpolating their peak areas from the calibration curve.

G cluster_extraction Extraction & Isolation cluster_quantification UPLC-MS/MS Quantification s1 Grind Lupin Seeds s2 Aqueous Extraction (Water, optional heat) s1->s2 s3 Filter to get Aqueous Extract s2->s3 s4 Basify Extract (pH > 12) s3->s4 s5 Liquid-Liquid Extraction (e.g., Diethyl Ether) s4->s5 s6 Dry & Concentrate Organic Phase s5->s6 s7 Crude Lupanine Extract s6->s7 q1 Dilute Extract s7->q1 To Analysis q2 Filter Sample (0.22 µm) q1->q2 q3 Inject into UPLC-MS/MS System q2->q3 q4 Data Acquisition (MRM Mode) q3->q4 q5 Quantify against Calibration Curve q4->q5 q6 Final Lupanine Concentration q5->q6

Caption: Experimental workflow for lupanine extraction and quantification.

References

Biological Activity of (+)-Lupanine in Plant Defense: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lupanine, a prominent quinolizidine (B1214090) alkaloid found predominantly in species of the Lupinus genus, plays a crucial role in the chemical defense mechanisms of these plants against a broad spectrum of herbivores and pathogenic microorganisms. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, the signaling pathways that regulate its biosynthesis, and standardized protocols for its evaluation. Quantitative data on its concentration in various lupin species and its efficacy against specific pests and pathogens are presented. This document is intended to serve as a valuable resource for researchers in phytochemistry, chemical ecology, and for professionals involved in the development of natural product-based pesticides and pharmaceuticals.

Introduction

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these are alkaloids, a diverse group of nitrogen-containing secondary metabolites with potent biological activities. Quinolizidine alkaloids (QAs), characteristic of the legume tribe Genisteae, and particularly the genus Lupinus, are a significant class of such defensive compounds. This compound is often the most abundant QA in many lupin species and is a key contributor to their defense.[1] Understanding the biological activity of this compound is not only fundamental to plant science but also holds potential for applications in agriculture and medicine.

Quantitative Data on this compound

The concentration of this compound varies significantly among different Lupinus species and even between different tissues within the same plant. This variation is influenced by genetic factors, developmental stage, and environmental conditions.

Table 1: Concentration of this compound in Various Lupinus Species
Lupinus SpeciesPlant PartThis compound Concentration (mg/kg dry weight)Reference(s)
Lupinus albusSeeds2500 - 5200[2]
Lupinus albusLeaves1000 - 4000[3]
Lupinus angustifoliusSeeds6500 - 7500[1]
Lupinus angustifoliusAerial Parts23550 (23.55% of total alkaloids)[4]
Lupinus mutabilisSeeds25000 - 52000 (average 77.2% of total alkaloids)[2]
Lupinus luteusSeedsLower concentrations than L. albus[5]
Lupinus polyphyllusLeavesHigh concentrations[6]
Table 2: Efficacy of this compound and Lupanine-Containing Extracts Against Pests and Pathogens
Target OrganismTypeEfficacy MetricValueReference(s)
Spodoptera frugiperdaInsect (Lepidoptera)LD50 (of L. aschenbornii extract with high lupanine content)Lower than extracts with less lupanine[7][8]
AphidsInsect (Hemiptera)Antifeedant/ToxicHigh impact on survival[9]
Fusarium oxysporumFungusMycelial Growth Inhibition (at 450 ppm)15.8%[10]
Fusarium oxysporumFungusIC5028.5 µM - 417.5 µM (for lupanine-type alkaloids)[11]
Gram-positive bacteriaBacteriaAntimicrobialActive[12]
Gram-negative bacteriaBacteriaAntimicrobialActive[12]

Mechanisms of Action in Plant Defense

This compound confers protection to the plant through multiple modes of action, primarily targeting the nervous system of insects and inhibiting the growth of microbial pathogens.

Insecticidal and Antifeedant Activity

The primary insecticidal mechanism of quinolizidine alkaloids, including lupanine, is believed to be the disruption of synaptic transmission in the insect's central nervous system.[13][14]

  • Acetylcholinesterase (AChE) Inhibition: Lupanine and its structural analogs, such as lupinine, are thought to act as inhibitors of acetylcholinesterase (AChE).[15][16][17] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, lupanine causes an accumulation of acetylcholine, leading to continuous stimulation of nerve cells, resulting in paralysis and death of the insect.[13]

  • Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Some studies suggest that QAs can also act as antagonists at nicotinic acetylcholine receptors (nAChRs), further disrupting normal nerve function.[18]

  • Antifeedant Properties: The bitter taste of lupanine acts as a feeding deterrent for many insects, reducing the amount of plant tissue consumed.[9]

Antimicrobial Activity

This compound and extracts containing it have demonstrated activity against a range of phytopathogenic fungi and bacteria.[6][12]

  • Fungal Growth Inhibition: Lupanine has been shown to inhibit the mycelial growth and spore germination of various fungi, including species of Fusarium.[10][11] The exact mechanism is not fully elucidated but may involve the disruption of cell membrane integrity or interference with essential metabolic pathways.

  • Antibacterial Effects: Extracts rich in lupanine have shown efficacy against both Gram-positive and Gram-negative bacteria.[12] The mechanism may be similar to that of other lupin-derived antimicrobial compounds, which have been found to disrupt bacterial cell membranes.

Signaling Pathways for Lupanine-Mediated Defense

The biosynthesis and accumulation of this compound are tightly regulated by the plant's defense signaling networks, primarily involving the phytohormones jasmonic acid (JA) and, to a lesser extent, salicylic (B10762653) acid (SA).

Jasmonic Acid (JA) Signaling Pathway

Herbivory or mechanical wounding triggers the jasmonic acid signaling cascade, which is a key regulator of the synthesis of many defensive secondary metabolites, including quinolizidine alkaloids.[19]

  • Signal Perception: Damage to plant cells leads to the release of elicitors.

  • JA Biosynthesis: This triggers the synthesis of jasmonic acid from α-linolenic acid in the chloroplasts and peroxisomes.

  • Signal Transduction: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile), which binds to its receptor, COI1.

  • Derepression of Transcription: The COI1-JA-Ile complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome.

  • Gene Activation: The degradation of JAZ proteins releases transcription factors (e.g., MYC2), which then activate the expression of JA-responsive genes, including those encoding key enzymes in the lupanine biosynthesis pathway, such as lysine (B10760008) decarboxylase (LDC).

Jasmonic Acid Signaling Pathway for Lupanine Biosynthesis cluster_herbivory Herbivore Attack / Wounding cluster_biosynthesis Lupanine Biosynthesis cluster_signaling JA Signaling Cascade Herbivore Herbivore JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore->JA_Biosynthesis triggers L-Lysine L-Lysine LDC Lysine Decarboxylase (LDC) L-Lysine->LDC ... Cadaverine Cadaverine Lupanine Lupanine Cadaverine->Lupanine ... LDC->Cadaverine ... JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses MYC2->LDC activates transcription of

Caption: Jasmonic acid signaling pathway leading to lupanine biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Extraction and Quantification of this compound

A common method for the extraction and quantification of lupanine from plant material involves solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS).

Protocol: Lupanine Extraction and GC-MS Analysis

  • Sample Preparation: Lyophilize and grind plant tissue to a fine powder.

  • Extraction: a. Weigh 100 mg of powdered tissue into a centrifuge tube. b. Add 5 ml of 0.5 M HCl. c. Vortex thoroughly and sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

  • Purification: a. Adjust the pH of the pooled supernatant to 12 with 5 M NaOH. b. Apply the solution to a pre-conditioned solid-phase extraction column (e.g., Extrelut). c. Elute the alkaloids with 15 ml of dichloromethane. d. Evaporate the solvent to dryness under a stream of nitrogen.

  • Quantification: a. Re-dissolve the dried extract in a known volume of methanol (B129727) (e.g., 1 ml). b. Analyze a 1 µl aliquot by GC-MS. c. Use a standard curve of purified this compound to quantify its concentration in the sample.

Lupanine Extraction and Quantification Workflow Start Start Plant_Material Dried, Powdered Plant Material Start->Plant_Material Acid_Extraction 1. Extract with 0.5 M HCl Plant_Material->Acid_Extraction Centrifugation 2. Centrifuge and Collect Supernatant Acid_Extraction->Centrifugation pH_Adjustment 3. Adjust pH to 12 with NaOH Centrifugation->pH_Adjustment SPE 4. Solid-Phase Extraction (SPE) pH_Adjustment->SPE Elution 5. Elute with Dichloromethane SPE->Elution Evaporation 6. Evaporate to Dryness Elution->Evaporation Reconstitution 7. Reconstitute in Methanol Evaporation->Reconstitution GCMS 8. GC-MS Analysis Reconstitution->GCMS Quantification 9. Quantify using Standard Curve GCMS->Quantification End End Quantification->End

Caption: Workflow for lupanine extraction and quantification.
Insect Feeding Bioassay (Two-Choice Assay)

This assay determines the antifeedant properties of this compound.

Protocol: Two-Choice Leaf Disc Assay

  • Insect Rearing: Use a generalist herbivore like Spodoptera frugiperda (fall armyworm), reared on an artificial diet. Use third-instar larvae for the assay.

  • Leaf Disc Preparation: a. Use leaf discs from a palatable plant (e.g., cabbage, lettuce). b. Prepare a series of concentrations of this compound in a suitable solvent (e.g., 5% ethanol). c. Apply the lupanine solutions to one set of leaf discs (treatment) and the solvent alone to another set (control). Allow the solvent to evaporate completely.

  • Assay Setup: a. In a Petri dish lined with moist filter paper, place one treatment disc and one control disc. b. Introduce one pre-weighed, starved (for 4 hours) larva into the center of the dish. c. Prepare at least 20 replicates for each concentration.

  • Data Collection and Analysis: a. After 24 hours, remove the larva and measure the area of each leaf disc consumed using an image analysis software. b. Calculate a feeding preference index (PI) for each replicate: PI = (C - T) / (C + T), where C is the area of control disc consumed and T is the area of treated disc consumed. c. Analyze the PI values using appropriate statistical tests (e.g., t-test against a theoretical mean of 0) to determine if there is a significant feeding deterrence at each concentration.

Fungal Growth Inhibition Assay (Poisoned Food Technique)

This method assesses the antifungal activity of this compound.[20][21][22][23]

Protocol: Poisoned Food Assay

  • Fungal Culture: Use a common phytopathogenic fungus such as Fusarium oxysporum, maintained on Potato Dextrose Agar (PDA).

  • Medium Preparation: a. Prepare sterile PDA medium and cool it to about 45-50°C. b. Prepare a stock solution of this compound in a solvent that can be incorporated into the aqueous medium (e.g., DMSO, ensuring the final concentration in the medium is not inhibitory to the fungus). c. Add the lupanine stock solution to the molten PDA to achieve a range of final concentrations (e.g., 50, 100, 200, 400 ppm). Also prepare a control plate with the solvent alone. d. Pour the "poisoned" and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: a. From a 7-day-old culture of the fungus, take a 5 mm diameter mycelial plug from the edge of the colony. b. Place the plug, mycelium-side down, in the center of each test and control plate.

  • Incubation and Measurement: a. Incubate the plates at 25°C in the dark. b. Measure the diameter of the fungal colony in two perpendicular directions daily for 7 days, or until the control plate is fully covered.

  • Data Analysis: a. Calculate the percentage of mycelial growth inhibition (MGI) for each concentration at each time point: MGI (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate. b. Determine the EC50 (effective concentration causing 50% inhibition) value by plotting the MGI against the logarithm of the lupanine concentration.

Conclusion and Future Directions

This compound is a potent chemical defense agent in Lupinus species, exhibiting significant insecticidal, antifeedant, and antimicrobial properties. Its biosynthesis is intricately linked to the jasmonic acid signaling pathway, a cornerstone of plant defense against herbivores. The methodologies outlined in this guide provide a framework for the consistent and reliable study of lupanine's biological activities.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound in a wider range of insect pests and microbial pathogens.

  • Investigating the potential synergistic or antagonistic effects of this compound with other quinolizidine alkaloids present in lupins.

  • Exploring the genetic regulation of lupanine biosynthesis to potentially engineer crop plants with enhanced resistance.

  • Further assessing the toxicological profile of this compound to evaluate its safety and potential as a lead compound for the development of novel biopesticides.

This in-depth understanding of this compound's role in plant defense will continue to inform strategies for sustainable agriculture and the discovery of new bioactive compounds.

References

An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of (+)-Lupanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupanine is a tetracyclic quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus (lupins). As a prominent member of this class of natural products, the elucidation of its complex structure and the determination of its absolute stereochemistry have been pivotal in the fields of natural product chemistry and stereochemistry. This technical guide provides a comprehensive overview of the key experimental data and methodologies that have been instrumental in establishing the definitive structure and stereochemistry of this compound.

Structural Elucidation: A Multi-faceted Approach

The determination of the intricate tetracyclic framework of this compound was achieved through a combination of classical chemical degradation methods and modern spectroscopic techniques.

Spectroscopic Analysis

Spectroscopy provides a non-destructive means to probe the molecular structure of this compound, revealing key functional groups and the connectivity of its carbon and hydrogen atoms.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for delineating the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H10eq4.49dt13.29, 2.3

Note: The signal for the H10eq proton is particularly deshielded due to the inductive effect of the adjacent nitrogen atom and the anisotropic effect of the carbonyl group, making it a characteristic peak for lupanine identification.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C258.6
C325.1
C420.3
C528.1
C658.6
C748.9
C825.1
C933.7
C1048.9
C1167.8
C1226.7
C1325.1
C1433.7
C1535.0
C1752.4
C=O170.2

1.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and identifying structural motifs.[2]

Table 3: Key Mass Spectrometry Fragmentation Data for Lupanine

m/zInterpretation
248Molecular ion [M]⁺
247[M-H]⁺
151Fragment resulting from cleavage of C7-C17 and C9-C11 bonds
149Further fragmentation of the m/z 151 ion
136Characteristic fragment of the quinolizidine skeleton
98Piperidine ring fragment

1.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Table 4: Infrared (IR) Absorption Data for Lupanine

Wavenumber (cm⁻¹)Assignment
~2940C-H stretching (alkane)
~2800C-H stretching (trans-quinolizidine)
~1625C=O stretching (amide)
Chemical Degradation

Historically, chemical degradation was a cornerstone in the structure elucidation of alkaloids. For lupanine, these methods were crucial in breaking down the complex tetracyclic system into smaller, identifiable fragments.

chemical_degradation Lupanine Lupanine Dehydrogenation Dehydrogenation Lupanine->Dehydrogenation Hg(OAc)₂ Oxidation Oxidation Lupanine->Oxidation KMnO₄ Hofmann_Elimination Hofmann_Elimination Lupanine->Hofmann_Elimination 1. CH₃I 2. Ag₂O, H₂O, Δ Fragments Fragments Dehydrogenation->Fragments Oxidation->Fragments Hofmann_Elimination->Fragments ord_cd_logic Lupanine This compound ORD_CD ORD/CD Spectroscopy Lupanine->ORD_CD Cotton_Effect Positive Cotton Effect (n -> π* transition of C=O) ORD_CD->Cotton_Effect Absolute_Config Absolute Configuration (1S, 2R, 9S, 10S) Cotton_Effect->Absolute_Config Empirical Rules experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Structural & Stereochemical Analysis Lupin_Seeds Lupin_Seeds Extraction Extraction Lupin_Seeds->Extraction Solvent Crude_Extract Crude_Extract Extraction->Crude_Extract Chromatography Chromatography Crude_Extract->Chromatography Pure_Lupanine Pure_Lupanine Chromatography->Pure_Lupanine NMR NMR Pure_Lupanine->NMR MS MS Pure_Lupanine->MS IR IR Pure_Lupanine->IR ORD_CD ORD_CD Pure_Lupanine->ORD_CD Xray_Derivative Xray_Derivative Pure_Lupanine->Xray_Derivative Derivative Formation Structure Structure NMR->Structure MS->Structure IR->Structure Stereochemistry Stereochemistry ORD_CD->Stereochemistry Xray_Derivative->Stereochemistry

References

The Toxicology and Safety Profile of (+)-Lupanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lupanine, a quinolizidine (B1214090) alkaloid found predominantly in species of the Lupinus genus, has garnered interest for its various biological activities. As with any compound intended for potential therapeutic development or extensive study, a thorough understanding of its toxicological and safety profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of this compound, including data on acute, sub-chronic, and chronic toxicity, genotoxicity, and reproductive toxicity. Detailed experimental protocols for key toxicological assays are provided, and the proposed mechanism of action involving cholinergic pathways is illustrated. All quantitative data is summarized for clarity and comparative analysis.

Acute Toxicity

This compound exhibits moderate acute toxicity following oral and intraperitoneal administration in animal models. The primary signs of acute toxicity are neurological, including tremors, convulsions, and respiratory distress, which are consistent with its anticholinergic activity.[1][2]

Quantitative Acute Toxicity Data

The following table summarizes the reported median lethal dose (LD50) values for this compound in various animal models and routes of administration.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral1464[3]
RatIntraperitoneal177[3]
MouseOral410[4]

Table 1: Acute Toxicity (LD50) of this compound

Experimental Protocol: Acute Oral Toxicity (LD50) Determination (Representative)

This protocol is based on the OECD 425 guideline (Up-and-Down Procedure) and is representative of the methodology used to determine the oral LD50 of a test substance like this compound.

G cluster_preliminary Preliminary Sighting Study cluster_main Main Study (Up-and-Down Procedure) sighting_start Administer starting dose (e.g., 175 mg/kg) to a single animal sighting_observe Observe for 48 hours sighting_start->sighting_observe sighting_outcome Outcome? sighting_observe->sighting_outcome sighting_increase Increase dose for next animal (e.g., 550 mg/kg) sighting_outcome->sighting_increase Survival sighting_decrease Decrease dose for next animal (e.g., 55 mg/kg) sighting_outcome->sighting_decrease Mortality sighting_end Estimate starting dose for main study sighting_increase->sighting_end sighting_decrease->sighting_end main_start Dose first animal at estimated starting dose main_observe Observe for 48 hours main_start->main_observe main_outcome Outcome? main_observe->main_outcome main_decrease Dose next animal at a lower level main_outcome->main_decrease Mortality main_increase Dose next animal at a higher level main_outcome->main_increase Survival main_continue Continue until stopping criteria are met (e.g., 4-5 reversals) main_decrease->main_continue main_increase->main_continue main_calculate Calculate LD50 using Maximum Likelihood Estimation main_continue->main_calculate

Figure 1: Workflow for Acute Oral Toxicity (LD50) Determination.

Methodology Details:

  • Test Animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old.

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and access to standard chow and water ad libitum, except for a brief fasting period before dosing.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

  • Fasting: Food is withheld for 3-4 hours before administration of the test substance. Water is available throughout.

  • Vehicle: this compound is dissolved or suspended in a suitable vehicle, typically water or a 0.5% aqueous solution of methylcellulose.

  • Dose Administration: The calculated dose of the test substance is administered orally by gavage using a stomach tube. The volume administered is typically 1-2 mL/100 g body weight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using a validated statistical method, such as the Maximum Likelihood Method.

Sub-chronic and Chronic Toxicity

Data on the dedicated long-term toxicity of isolated this compound is limited. However, studies on lupin alkaloid mixtures, where lupanine is a major component, provide some insights.

A 90-day feeding study in Sprague-Dawley rats with lupin flour spiked with lupin alkaloids (lupanine being a significant component) at dietary concentrations of 250, 1050, or 5050 mg/kg diet was conducted.[1] The No-Observed-Adverse-Effect Level (NOAEL) from studies on lupin alkaloid mixtures in rats has been reported to be in the range of 90-105 mg/kg body weight/day.[5]

Key Findings from Sub-chronic Studies
Study DurationSpeciesKey Findings at High DosesNOAEL (mg/kg bw/day)Reference
90 daysRatDose-related reduction in red blood cell count and hematocrit. Altered foci of liver parenchymal cells.90-105 (for alkaloid mixture)[1][5]

Table 2: Summary of Sub-chronic Toxicity Findings for Lupin Alkaloid Mixtures containing Lupanine.

Experimental Protocol: 90-Day Oral Toxicity Study (Representative)

This protocol is based on the OECD 408 guideline for repeated dose 90-day oral toxicity studies in rodents.

G cluster_observations In-Life Observations start Acclimatization of Animals (e.g., Sprague-Dawley rats, 5-6 weeks old) randomization Randomization into Dose Groups (e.g., Control, Low, Mid, High dose) (n=10/sex/group) start->randomization dosing Daily Oral Administration for 90 Days (Gavage or in Diet) randomization->dosing clinical_signs Daily Clinical Signs body_weight Weekly Body Weight & Food Consumption ophthalmology Ophthalmological Examination (Pre-test and Termination) hematology Hematology & Clinical Chemistry (e.g., Day 45 and 90) termination Terminal Procedures at Day 91 dosing->termination necropsy Gross Necropsy termination->necropsy organ_weights Organ Weights necropsy->organ_weights histopathology Histopathological Examination of Tissues organ_weights->histopathology analysis Data Analysis and Reporting histopathology->analysis

Figure 2: Workflow for a 90-Day Oral Toxicity Study.

Methodology Details:

  • Test Animals: Young, healthy rodents (e.g., Sprague-Dawley rats), with both sexes represented (typically 10-20 animals per sex per group).

  • Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group receiving the vehicle only. Dose selection is based on acute toxicity data.

  • Administration: The test substance is administered daily, seven days a week, for 90 days, typically via oral gavage or mixed in the diet.

  • Observations:

    • Clinical: Daily observation for signs of toxicity and mortality.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at specified intervals (e.g., prior to termination) for analysis of hematological and biochemical parameters.

    • Ophthalmology: Examinations are performed before the start of the study and at termination.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Genotoxicity

Studies on the genotoxic potential of this compound and alkaloid extracts rich in lupanine have generally shown a lack of mutagenic and clastogenic activity.

Summary of Genotoxicity Data
AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and Without S9Negative[4][6]
In vitro Micronucleus AssayMammalian CellsNot specifiedNegative[1]
In vivo Micronucleus AssayMouse Bone MarrowN/ANegative[6]

Table 3: Genotoxicity Profile of this compound and Related Extracts.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Representative)

This protocol is based on the OECD 471 guideline.

G cluster_plate_incorp Plate Incorporation Method cluster_pre_incorp Pre-incubation Method start Prepare Tester Strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537) plate_mix Mix: Top Agar (B569324) + Bacteria + Test Substance (with and without S9 activation) start->plate_mix pre_mix Pre-incubate: Bacteria + Test Substance (with and without S9 activation) at 37°C start->pre_mix plate_pour Pour mixture onto minimal glucose agar plates plate_mix->plate_pour plate_incubate Incubate at 37°C for 48-72 hours plate_pour->plate_incubate plate_count Count revertant colonies plate_incubate->plate_count analysis Data Analysis: Compare revertant counts of treated plates to solvent control plates plate_count->analysis pre_add_agar Add Top Agar pre_mix->pre_add_agar pre_pour Pour mixture onto minimal glucose agar plates pre_add_agar->pre_pour pre_incubate Incubate at 37°C for 48-72 hours pre_pour->pre_incubate pre_count Count revertant colonies pre_incubate->pre_count pre_count->analysis

Figure 3: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology Details:

  • Tester Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) are used to detect different types of mutations.

  • Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Procedure (Plate Incorporation):

    • The test substance, bacterial tester strain, and (if required) S9 mix are combined in molten top agar.

    • The mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.

Experimental Protocol: In Vivo Micronucleus Assay (Representative)

This protocol is based on the OECD 474 guideline.

G start Dose Range-Finding Study in Mice main_study Main Study: Administer Test Substance (e.g., 2 doses, 24h apart) to groups of mice (Control, Low, Mid, High dose) start->main_study sampling Sample Bone Marrow (24h after final dose) main_study->sampling slide_prep Prepare and Stain Bone Marrow Smears sampling->slide_prep scoring Microscopic Analysis: Score frequency of micronucleated polychromatic erythrocytes (MN-PCEs) (e.g., 2000 PCEs per animal) slide_prep->scoring analysis Statistical Analysis of MN-PCE frequency scoring->analysis

Figure 4: Workflow for the In Vivo Micronucleus Assay.

Methodology Details:

  • Test Animals: Typically, young adult mice of a standard strain.

  • Dose Administration: The test substance is administered, usually twice, 24 hours apart, by a relevant route (e.g., oral gavage or intraperitoneal injection).

  • Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.

  • Slide Preparation and Staining: Bone marrow smears are prepared on microscope slides and stained (e.g., with Giemsa) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Scoring: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated as a measure of cytotoxicity.

  • Evaluation: A significant, dose-related increase in the frequency of MN-PCEs in treated animals compared to the control group indicates a genotoxic effect.

Reproductive and Developmental Toxicity

Mechanism of Action: Cholinergic System Modulation

The toxicological effects of this compound are primarily attributed to its interaction with the cholinergic nervous system. It acts as an antagonist at both nicotinic and muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic effects.[2]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of nicotinic and muscarinic acetylcholine receptors, which are modulated by this compound.

G cluster_nicotinic Nicotinic Acetylcholine Receptor Signaling ACh_N Acetylcholine nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) ACh_N->nAChR Agonist Lupanine_N This compound Lupanine_N->nAChR Antagonist Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_N Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response_N G cluster_muscarinic Muscarinic Acetylcholine Receptor Signaling cluster_m135 M1, M3, M5 Receptors cluster_m24 M2, M4 Receptors ACh_M Acetylcholine mAChR_q mAChR (M1, M3, M5) ACh_M->mAChR_q Agonist mAChR_i mAChR (M2, M4) ACh_M->mAChR_i Agonist Lupanine_M This compound Lupanine_M->mAChR_q Antagonist Lupanine_M->mAChR_i Antagonist Gq Gq Protein mAChR_q->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_q Cellular Response Ca_release->Cellular_Response_q PKC->Cellular_Response_q Gi Gi Protein mAChR_i->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_i Inhibited Cellular Response PKA->Cellular_Response_i

References

An In-Depth Technical Guide to the Biological Mechanisms of (+)-Lupanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lupanine is a tetracyclic quinolizidine (B1214090) alkaloid found predominantly in species of the Lupinus (lupin) genus. While historically recognized for its toxic properties in livestock, recent research has unveiled a range of pharmacological activities, pointing to its potential as a bioactive compound for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in biological systems. It focuses primarily on its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), a key element of its neuroprotective effects, and also discusses its influence on other physiological pathways, including insulin (B600854) secretion and anthelmintic activity. Due to a notable lack of quantitative pharmacological data in publicly accessible literature, this guide also serves as a methodological handbook, presenting detailed experimental protocols and workflows for researchers aiming to characterize the binding and functional profile of this compound or similar novel compounds.

Introduction to this compound

This compound belongs to the quinolizidine alkaloid family, which are synthesized by plants as a defense mechanism against herbivores.[1] While several alkaloids of this class, such as sparteine (B1682161) and cytisine (B100878), have been studied for their pharmacological properties, lupanine is gaining interest for its distinct biological profile.[2] Emerging evidence suggests that this compound may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases like Alzheimer's.[3] Furthermore, studies have identified its modulatory effects on pancreatic β-cells and its activity against certain parasites, indicating a multi-target profile that warrants further investigation.[4][5]

Core Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The most compelling evidence for the mechanism of this compound in the central nervous system points towards its interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for fast synaptic transmission and are implicated in cognitive processes, learning, and memory.

Neuroprotection Against Amyloid-β Toxicity

In cellular models of Alzheimer's disease, this compound has demonstrated a significant neuroprotective effect against the toxicity induced by soluble amyloid-β (Aβ) oligomers.[3] Studies using PC12 cells and hippocampal neurons showed that co-incubation with this compound (at a concentration of 0.03 µM) prevented Aβ-induced cell death by 57-64%.[3][6] This protective effect is attributed to the activation of nAChRs.

Crucially, the neuroprotective action of this compound was completely blocked by the presence of α-bungarotoxin, a potent and selective antagonist of the α7 nAChR subtype.[3][6] This strongly suggests that this compound's neuroprotective signaling is mediated, at least in part, through the activation of α7 nAChRs. Activation of these receptors is known to trigger downstream pro-survival pathways, such as the PI3K/Akt pathway, which can counteract the apoptotic cascade initiated by Aβ oligomers.[3][7] Furthermore, lupanine was observed to increase the frequency of spontaneous calcium transients in hippocampal neurons, indicating an enhancement of synaptic activity which is often dysregulated in early Alzheimer's disease.[3]

Signaling Pathway

The proposed signaling cascade initiated by this compound at the α7 nAChR is visualized below. Binding of the agonist leads to channel opening, subsequent cation influx (primarily Na⁺ and Ca²⁺), and membrane depolarization. The resulting increase in intracellular calcium acts as a second messenger, activating downstream kinases like Akt, which in turn promotes cell survival and inhibits apoptotic pathways.

Caption: Proposed neuroprotective signaling pathway of this compound via α7 nAChR activation.

Quantitative Pharmacological Data

To provide a framework for the type of data required for a complete mechanistic understanding, the following tables summarize the binding affinities and functional potencies for several standard nAChR ligands across key receptor subtypes.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Standard nAChR Ligands

Data represents mean values compiled from various sources and should be considered illustrative.

Compoundα4β2α7α3β4α1β1γδ (Muscle)
Nicotine (B1678760) 16.121105202090
Varenicline (B1221332) 0.4125868200
Cytisine 2.05890480492
Epibatidine ~0.05~15~1~1000

Source:[8][9][10][11]

Table 2: Comparative Functional Potencies (EC₅₀, µM) of Standard nAChR Agonists

EC₅₀ values represent the concentration required for half-maximal activation, determined via electrophysiology.

Compoundα4β2 (High Affinity)α7α3β4
Nicotine 0.25~10~30
Varenicline 1.4>100 (Partial Agonist)~2 (Full Agonist)
Cytisine 2.0>100 (Partial Agonist)~15 (Partial Agonist)
Acetylcholine 6.1698.7129.50

Source:[8][10][12]

Other Biological Activities

Beyond its effects on nAChRs, this compound interacts with other targets, highlighting its diverse pharmacological profile.

  • Modulation of Insulin Secretion: Lupanine potentiates glucose-stimulated insulin release from pancreatic β-cells.[4][13] This action is mediated by the direct, partial inhibition of ATP-dependent potassium (K-ATP) channels.[4][14] By partially closing these channels, lupanine facilitates membrane depolarization, which in turn enhances the frequency of Ca²⁺ action potentials and subsequent insulin exocytosis in the presence of high glucose.[13][15][16]

  • Anthelmintic Activity: Extracts from lupin seeds containing lupanine have demonstrated anthelmintic properties against parasitic nematodes.[5][17][18] Electrophysiological assays on recombinant nematode acetylcholine receptors suggest an antagonistic mode of action for lupin alkaloids at these targets, leading to paralysis of the parasite.[17][19]

Methodologies for Pharmacological Characterization

To address the existing data gap for this compound and to guide future research, this section provides detailed, representative protocols for the key experiments required to define its mechanism of action at nAChRs.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

Experimental Workflow Diagram

G prep 1. Prepare Membrane Homogenates (from cells expressing nAChR subtype or brain tissue) incubate 2. Incubate Membranes - Radioligand (e.g., [³H]Epibatidine) - Serial dilutions of this compound - Buffer solution prep->incubate separate 3. Separate Bound from Free Ligand (Rapid filtration over glass fiber filters) incubate->separate wash 4. Wash Filters (Remove non-specifically bound ligand) separate->wash count 5. Quantify Radioactivity (Liquid scintillation counting) wash->count analyze 6. Data Analysis - Plot % inhibition vs. Lupanine concentration - Calculate IC₅₀ - Convert IC₅₀ to Kᵢ using Cheng-Prusoff equation count->analyze

Caption: General workflow for a radioligand competition binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7, or α3β4) or dissect relevant brain regions (e.g., cortex, hippocampus).

    • Homogenize the cells or tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step twice.

    • After the final wash, resuspend the membrane pellet to a protein concentration of 0.5-1.0 mg/mL. Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: 50 µL membrane prep, 50 µL radioligand (e.g., [³H]-Epibatidine at a final concentration near its Kₑ), and 50 µL assay buffer.

      • Non-specific Binding: 50 µL membrane prep, 50 µL radioligand, and 50 µL of a high concentration of a non-labeled competitor (e.g., 100 µM Nicotine).

      • Competition: 50 µL membrane prep, 50 µL radioligand, and 50 µL of the desired concentration of this compound.

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in buffer) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific CPM from total CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional activity (agonist, antagonist, or modulator) of a compound by recording ion currents through receptors expressed in Xenopus laevis oocytes. It is used to determine potency (EC₅₀) and efficacy.

Experimental Workflow Diagram

G prep 1. Prepare Xenopus Oocytes (Harvest and defolliculate) inject 2. Inject cRNA (Inject cRNA encoding nAChR subunits into oocyte cytoplasm) prep->inject incubate 3. Incubate Oocytes (2-7 days to allow for receptor expression) inject->incubate clamp 4. Voltage Clamp Recording - Impale oocyte with two microelectrodes - Clamp membrane potential (e.g., -70 mV) incubate->clamp perfuse 5. Perfuse with Agonist - Apply known agonist (e.g., ACh) to elicit baseline current - Apply this compound alone (to test for agonism) - Co-apply this compound with ACh (to test for antagonism/modulation) clamp->perfuse analyze 6. Data Analysis - Measure peak current amplitude - Plot dose-response curve (Current vs. Concentration) - Calculate EC₅₀ (potency) and Iₘₐₓ (efficacy) perfuse->analyze

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes.

Detailed Protocol:

  • Oocyte Preparation and Injection:

    • Surgically harvest ovarian lobes from a mature female Xenopus laevis.

    • Treat lobes with collagenase to defolliculate and isolate individual stage V-VI oocytes.

    • Inject oocytes with a solution containing cRNA encoding the desired α and β nAChR subunits.

    • Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression on the plasma membrane.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

    • Impale the oocyte with two glass microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.

    • Using a voltage-clamp amplifier, hold the oocyte's membrane potential at a constant value, typically between -60 mV and -80 mV.

  • Compound Application and Data Acquisition:

    • To test for agonist activity, switch the perfusion solution to one containing increasing concentrations of this compound and record any inward currents.

    • To test for antagonist activity, first establish a baseline response by applying a fixed concentration of acetylcholine (ACh) (e.g., its EC₅₀). Then, co-perfuse the same ACh concentration with increasing concentrations of this compound and measure the inhibition of the ACh-evoked current.

    • Record currents using data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the current response at each compound concentration.

    • Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., ACh).

    • Plot the normalized response versus the log concentration of this compound and fit with the Hill equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the Hill slope.

    • Efficacy is determined by comparing the maximal response of this compound to that of a full agonist.

Conclusion

This compound is a multifaceted quinolizidine alkaloid with clear evidence of biological activity. Its most promising therapeutic potential in the context of neurological disorders appears to stem from its interaction with α7 nicotinic acetylcholine receptors, where it confers protection against amyloid-β-induced neurotoxicity. However, a significant lack of quantitative pharmacological data currently limits a full understanding of its mechanism and its potential for drug development. The compound's additional activities, including the modulation of K-ATP channels and its effects on invertebrate acetylcholine receptors, underscore a complex pharmacological profile that requires further elucidation.

This technical guide serves as both a summary of the current knowledge and a call to action. By utilizing the detailed, state-of-the-art methodologies presented herein—including radioligand binding assays and electrophysiological recordings—researchers are equipped to systematically investigate and quantify the interaction of this compound with its biological targets. Such studies are critical to validate its mechanism of action, determine its selectivity and potency, and ultimately unlock its full therapeutic potential.

References

An In-depth Technical Guide to the In Vitro and In Vivo Effects of (+)-Lupanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacological effects of (+)-Lupanine, a quinolizidine (B1214090) alkaloid found in lupin species. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings from various in vitro and in vivo studies. It details the experimental protocols used to evaluate its therapeutic potential, presents quantitative data in a structured format, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, focusing on its antidiabetic properties and acute toxicity.

Table 1: In Vitro Effects of this compound on Insulin (B600854) Secretion and KATP Channels
ParameterCell Line/SystemConditionThis compound ConcentrationObserved EffectCitation(s)
Insulin Secretion Murine Islets15 mmol/L Glucose0.5 mmol/L~140% increase in insulin secretion[1]
Isolated Rat Islets8.3 and 16.7 mM Glucose0.05, 0.5, and 1.0 mMEnhanced insulin secretion[2]
Murine Islets8 mmol/L Glucose0.05 and 0.5 mmol/LNo significant effect[1]
Ins-1 mRNA Expression INS-1E cells16.7 mmol/L Glucose0.5 mmol/L~25% increase in Ins-1 mRNA levels[1]
KATP Channel Current Isolated Islet CellsWhole-cell patch clamp0.5 mmol/LCurrent reduced from 123 ± 14 pA to 73 ± 12 pA[3]
Isolated Islet CellsWhole-cell patch clamp1 mmol/LCurrent reduced from 176 ± 42 pA to 84 ± 27 pA[3]
Table 2: In Vivo Effects of this compound on Glucose Homeostasis
Animal ModelParameterTreatmentOutcomeCitation(s)
STZ-diabetic ratsOral Glucose Tolerance Test (OGTT)20 mg/kg BW this compoundSignificantly improved glycemic control[1]
Non-diabetic ratsBlood Glucose20 mg/kg BW this compoundDid not induce hypoglycemia[1]
Table 3: Acute Toxicity Data for this compound
SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)SymptomsCitation(s)
Rat (Wistar)Oral1464 mg/kgTremor, convulsions, cyanosis, collapse[4][5]
RatIntraperitoneal (IP)177 mg/kg-[4]
Mouse (EOPS Swiss)Oral410 mg/kgTremors, tonic-clonic seizures, respiratory paralysis[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through multiple molecular mechanisms, primarily involving ion channels and receptors. Its antidiabetic effects are linked to the modulation of pancreatic β-cell function, while its neuroprotective potential stems from its interaction with nicotinic acetylcholine (B1216132) receptors.

Antidiabetic Effect: KATP Channel Inhibition

In pancreatic β-cells, this compound potentiates glucose-stimulated insulin secretion by directly inhibiting ATP-sensitive potassium (KATP) channels.[1] This inhibition leads to membrane depolarization, which in turn activates voltage-dependent calcium channels (VDCCs). The subsequent influx of Ca²⁺ triggers the exocytosis of insulin-containing granules.[1] Furthermore, this compound has been shown to increase the expression of the insulin gene (Ins-1), suggesting a role in both insulin secretion and synthesis.[1]

G cluster_0 Pancreatic β-Cell Glucose High Glucose Metabolism Cellular Metabolism Glucose->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel ATP_ADP->KATP Inhibits Lupanine This compound Lupanine->KATP Inhibits Ins1_Gene Ins-1 Gene Expression Lupanine->Ins1_Gene Increases Depolarization Membrane Depolarization KATP->Depolarization Leads to VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Depolarization->VDCC Activates Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Caption: Lupanine's role in insulin secretion via KATP channel inhibition.

Neuroprotective Effect: Nicotinic Acetylcholine Receptor (nAChR) Agonism

This compound acts as an agonist for nicotinic acetylcholine receptors (nAChRs). This interaction is believed to be the basis for its neuroprotective effects. The activation of nAChRs, particularly the α7 subtype, can trigger intracellular signaling cascades that promote neuronal survival. This pathway often involves the influx of Ca²⁺, which acts as a second messenger to activate downstream kinases like PI3K/Akt, ultimately leading to the inhibition of apoptotic processes.

G cluster_1 Neuron Lupanine This compound nAChR Nicotinic ACh Receptor (nAChR) Lupanine->nAChR Activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuroprotection Neuroprotection Neurotoxin Neurotoxin (e.g., Amyloid-β) Neurotoxin->Apoptosis Induces

Caption: Neuroprotective signaling pathway of this compound via nAChR.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments. These protocols are synthesized from published studies and standard laboratory procedures.

In Vitro Protocols

This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from toxicity induced by Amyloid-β (Aβ) peptide, a key factor in Alzheimer's disease. Cell viability is measured using the MTT assay.[6][7][8][9]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in sterile water or DMSO)

  • Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for lupanine). Incubate for 2 hours.[7]

  • Induction of Toxicity: Prepare a 10 µM solution of Aβ peptide in serum-free medium. Add the Aβ solution to the wells (except for the control group) and incubate for an additional 24 hours.[7][9]

  • MTT Assay:

    • After the 24-hour incubation, remove the medium from each well.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution to each well.[2]

    • Incubate the plate at 37°C for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1][9]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.[10]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of this compound on KATP channel currents in isolated pancreatic islet cells.

Materials:

  • Isolated pancreatic islet cells (e.g., from mice)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution (in mM): 150 NaCl, 5.4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES (pH 7.4)[11]

  • Intracellular (pipette) solution (in mM): 80 K-Aspartate, 40 KCl, 8 NaCl, 5 Mg-ATP, 5 EGTA, 10 HEPES (pH 7.4)[11]

  • This compound solutions of desired concentrations

Procedure:

  • Cell Preparation: Place isolated islet cells in a recording chamber on the stage of an inverted microscope.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries. When filled with the intracellular solution, the pipette resistance should be 2–4 MΩ.[11]

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the entire cell.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at -100 mV.

    • Apply depolarizing voltage steps (e.g., to -10 mV for 300 ms) to elicit KATP currents.

  • Recording: Record the baseline KATP current under control conditions (bath solution only).

  • Lupanine Application: Perfuse the recording chamber with the bath solution containing the desired concentration of this compound and record the current. Perform recordings at various concentrations to establish a dose-response relationship.[3]

  • Data Analysis: Measure the peak and steady-state current amplitudes before and after lupanine application. Normalize the current in the presence of lupanine to the control current to determine the percentage of inhibition.

In Vivo Protocols

This protocol evaluates the effect of this compound on glucose tolerance in streptozotocin (B1681764) (STZ)-induced diabetic rats, a common model for Type 1 and, with modifications, Type 2 diabetes.[1]

Materials:

  • Male Wistar rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • This compound

  • Glucose solution (e.g., 20% w/v)

  • Glucometer and test strips

  • Restrainers and gavage needles

Procedure:

  • Induction of Diabetes:

    • Induce diabetes by a single intraperitoneal (IP) injection of STZ (65 mg/kg body weight) dissolved in cold citrate buffer.[1]

    • Confirm hyperglycemia (blood glucose > 250 mg/dL) 3-5 days post-injection.

  • Animal Preparation: Fast the rats overnight (12-16 hours) with free access to water before the test.

  • Lupanine Administration: Administer this compound (20 mg/kg BW) or vehicle (control group) orally via gavage.[1]

  • Baseline Blood Glucose: After 30 minutes, measure the baseline blood glucose level (t=0) from a small drop of blood obtained via a tail snip.

  • Glucose Challenge: Immediately after the baseline reading, administer a glucose solution (2 g/kg BW) orally via gavage.[1]

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for both the control and lupanine-treated groups.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. Compare the AUC between the two groups using appropriate statistical tests (e.g., t-test).

This protocol describes a general method for evaluating the antiarrhythmic potential of a test compound, such as this compound, in a chemically-induced arrhythmia model in rats.

Materials:

Procedure:

  • Animal Preparation: Anesthetize the rat with pentobarbital sodium (e.g., 50 mg/kg, IP).[10] Place the rat in a supine position and insert needle electrodes subcutaneously for Lead II ECG recording.

  • Baseline ECG: Record a stable baseline ECG for at least 5-10 minutes.

  • Compound Administration: Administer this compound (at various doses) or saline (control) intravenously or intraperitoneally.

  • Induction of Arrhythmia: After a set pre-treatment time (e.g., 10-15 minutes), induce arrhythmia by administering an arrhythmogenic agent, for example, barium chloride (4 mg/kg) via a sublingual vein injection.[10]

  • ECG Monitoring: Continuously record the ECG. Monitor for the onset of arrhythmias such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Data Analysis:

    • Measure the time to onset of the first arrhythmia.

    • Quantify the duration and severity of arrhythmias.

    • Determine the dose of this compound required to prevent or terminate the arrhythmia.

    • Analyze ECG parameters such as heart rate, PR interval, QRS duration, and QT interval.

G start Start prep Anesthetize Rat & Attach ECG Electrodes start->prep baseline Record Baseline ECG (5-10 min) prep->baseline treatment Administer this compound or Vehicle (Control) baseline->treatment wait Wait for Pre-treatment Period (10-15 min) treatment->wait induce Induce Arrhythmia (e.g., BaCl₂ injection) wait->induce monitor Continuously Monitor ECG induce->monitor analyze Analyze ECG Data: - Time to onset - Arrhythmia duration - ECG intervals monitor->analyze end End analyze->end

Caption: Experimental workflow for in vivo antiarrhythmic activity assessment.

Conclusion and Future Directions

The available in vitro and in vivo data strongly suggest that this compound possesses significant therapeutic potential, particularly in the context of type 2 diabetes and neurodegenerative disorders. Its ability to enhance insulin secretion in a glucose-dependent manner without causing hypoglycemia is a highly desirable characteristic for an antidiabetic agent.[1] The mechanism, involving the inhibition of KATP channels and upregulation of insulin gene expression, is well-supported by current evidence.[1]

While the neuroprotective effects are promising, linked to its activity at nicotinic acetylcholine receptors, further research is required. Specifically, detailed protocols for assessing its efficacy against various neurotoxins in relevant cell models are needed. Similarly, while this compound is reported to have antiarrhythmic properties, likely through modulation of cardiac sodium and potassium channels, quantitative data on its specific effects on these ion channels are lacking.[4][5] Elucidating the precise mechanism and signaling pathway for its antiarrhythmic action will be crucial for its potential development as a cardiovascular drug.

References

An In-depth Technical Guide to the Occurrence of (+)-Lupanine in Lupinus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of the quinolizidine (B1214090) alkaloid (+)-Lupanine across various species of the Lupinus genus. It includes quantitative data, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway and analytical workflows.

Introduction to this compound

This compound is a tetracyclic quinolizidine alkaloid (QA), a class of secondary metabolites found predominantly in the genus Lupinus.[1][2][3] These alkaloids are synthesized by the plant as a defense mechanism against herbivores and microorganisms due to their bitter taste and toxicity.[2][4][5] Lupanine, along with sparteine, is one of the most studied and abundant QAs in lupins.[6] Its presence is a significant factor in the utilization of lupin seeds for human and animal consumption, necessitating debittering processes to reduce its concentration to safe levels.[7][8] From a pharmaceutical perspective, lupanine has garnered interest for its potential biological activities, including its effect on glucose-stimulated insulin (B600854) release.[6]

Biosynthesis of this compound

The biosynthesis of all quinolizidine alkaloids begins with the amino acid L-lysine.[9][10] The initial and committed step is the decarboxylation of L-lysine to form cadaverine (B124047), a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (L/ODC).[1][9] This process is primarily localized in the chloroplasts of aerial tissues, such as young leaves.[9][10]

The subsequent steps involve the oxidative deamination of cadaverine by a copper amine oxidase (CuAO) to yield 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[1][9] Three molecules of Δ¹-piperideine are believed to condense to form the tetracyclic quinolizidine ring structure. While the exact intermediates and enzymes for all subsequent steps are not fully elucidated, the pathway is proposed to proceed through intermediates to form (-)-sparteine, which is then oxidized to produce this compound.[11] Once synthesized, these alkaloids are translocated via the phloem to other parts of the plant, particularly the reproductive organs and seeds, where they accumulate.[9][12]

G cluster_pathway Figure 1: Biosynthetic Pathway of this compound lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase (LDC) aminopentanal 5-Aminopentanal cadaverine->aminopentanal Copper Amine Oxidase (CuAO) piperideine Δ¹-Piperideine aminopentanal->piperideine Spontaneous Cyclization sparteine (-)-Sparteine piperideine->sparteine Multiple Steps (3x Δ¹-Piperideine) lupanine This compound sparteine->lupanine Sparteine Oxidase (putative) G cluster_workflow Figure 2: General Workflow for Lupanine Analysis sample 1. Sample Preparation (Drying, Grinding) extraction 2. Alkaloid Extraction (e.g., Acid-Base Extraction) sample->extraction cleanup 3. Purification / Clean-up (e.g., Solid-Phase Extraction) extraction->cleanup analysis 4. Instrumental Analysis (GC-MS, HPLC, qNMR) cleanup->analysis quant 5. Data Processing & Quantification (Internal/External Standards) analysis->quant

References

(+)-Lupanine as a Biomarker in Plant Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupanine, a quinolizidine (B1214090) alkaloid (QA), is a prominent secondary metabolite in many members of the Lupinus (lupin) genus. Its presence and concentration are indicative of the plant's metabolic state and play a crucial role in its defense mechanisms. This technical guide provides a comprehensive overview of this compound as a biomarker in plant metabolic studies. It details its biosynthesis, its role in plant defense, methods for its extraction and quantification, and presents quantitative data on its occurrence in various lupin species. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the study and application of this important plant alkaloid.

The Role of this compound as a Biomarker

This compound serves as a significant biomarker for several key aspects of plant metabolism and physiology:

  • Defense Response: The concentration of this compound often increases in response to herbivory and pathogen attack, making it a reliable biomarker for the activation of plant defense pathways.[1] Mechanical injury, mimicking insect bites, has been shown to cause a fourfold increase in alkaloid content in lupin plants.[1]

  • Genetic Variation: The profile and concentration of quinolizidine alkaloids, with this compound often being a major component, are species- and even genotype-specific. This makes it a useful biomarker for chemotaxonomy and for breeding programs aimed at developing "sweet" lupin varieties with low alkaloid content for food and feed.

  • Metabolic Flux: As a downstream product of the lysine (B10760008) metabolic pathway, the levels of this compound can provide insights into the flux through this pathway and the overall nitrogen metabolism in the plant.

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions that lead to the formation of the characteristic tetracyclic quinolizidine skeleton.[2][3]

The key steps in the biosynthesis of this compound are:

  • Decarboxylation of L-lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine.[2]

  • Oxidative Deamination: Cadaverine is then oxidatively deaminated to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.

  • Formation of the Quinolizidine Ring: Three molecules derived from Δ¹-piperideine are utilized to construct the tetracyclic quinolizidine core, ultimately leading to the formation of (-)-sparteine, a precursor to this compound.[2][3]

  • Conversion to this compound: (-)-Sparteine is then enzymatically converted to this compound.

Lupanine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Amine Oxidase Sparteine (-)-Sparteine Piperideine->Sparteine Multiple Enzymatic Steps Lupanine This compound Sparteine->Lupanine Sparteine Oxidase

Figure 1: Biosynthesis pathway of this compound from L-Lysine.

Quantitative Data of this compound in Lupinus Species

The concentration of this compound varies significantly among different Lupinus species, tissues, and developmental stages. The following tables summarize quantitative data from various studies.

Table 1: this compound Concentration in Seeds of Different Lupinus Species

Lupinus SpeciesConcentration (mg/g dry weight)Reference
L. albus (from Sparta)22.55[4]
L. albus0.16 - 2.49[4]
L. pilosus6.83[4]
L. angustifoliusMajor alkaloid[5]
L. perennisMajor alkaloid[4]

Table 2: Distribution of this compound in Different Tissues of Lupinus pilosus

TissuePredominant AlkaloidThis compound PresenceReference
LeavesMultiflorineTraces[4]
PodsMultiflorineSecond most abundant[4]
Immature SeedsLupanineMain alkaloid[4]
Mature SeedsMultiflorineNot detected[4]

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its use as a biomarker. This section provides detailed methodologies for the extraction, purification, and analysis of this compound.

Extraction of this compound from Lupinus Seeds

This protocol is adapted from Wink et al. and provides a general method for the extraction of quinolizidine alkaloids.

Materials:

Procedure:

  • Weigh 0.250 g of finely ground lupin seeds.

  • Add 8 mL of 0.5 N HCl and homogenize in a sonicator for 30 minutes.

  • Repeat the homogenization step with another 8 mL of 0.5 N HCl.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Combine the supernatants and adjust the pH to 10.0 with 1 N NaOH.

  • Extract the alkaloids three times with 20 mL of dichloromethane each time.

  • Combine the organic phases and evaporate to dryness using a rotary evaporator.

  • The residue contains the crude alkaloid extract, which can be used for further analysis.

Extraction_Workflow start Finely Ground Lupin Seeds acid_extraction Homogenize with 0.5 N HCl (2x) start->acid_extraction centrifugation Centrifuge and Collect Supernatant acid_extraction->centrifugation basification Adjust pH to 10 with 1 N NaOH centrifugation->basification liquid_extraction Liquid-Liquid Extraction with Dichloromethane (3x) basification->liquid_extraction evaporation Evaporate Organic Phase to Dryness liquid_extraction->evaporation end Crude Alkaloid Extract evaporation->end Defense_Signaling herbivory Herbivory/ Pathogen Attack damage_signal Damage-Associated Molecular Patterns (DAMPs) herbivory->damage_signal signaling_cascade Plant Signaling Cascade (e.g., Jasmonic Acid) damage_signal->signaling_cascade gene_expression Upregulation of Biosynthesis Genes (e.g., Lysine Decarboxylase) signaling_cascade->gene_expression lupanine_synthesis Increased This compound Synthesis gene_expression->lupanine_synthesis defense_response Enhanced Plant Defense lupanine_synthesis->defense_response

References

A Technical Guide to the Biosynthesis and Regulation of (+)-Lupanine in Lupins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolizidine (B1214090) alkaloids (QAs), a class of L-lysine-derived secondary metabolites, are characteristic defense compounds in the genus Lupinus.[1][2] Among these, the tetracyclic QA (+)-lupanine is often a major component, contributing to the bitter taste and potential toxicity of lupin seeds, which poses a challenge for their use as a high-protein food and feed source.[3][4] Understanding the intricate pathways of its biosynthesis and the complex regulatory networks that control its accumulation is critical for developing "sweet" lupin cultivars and for harnessing these compounds for potential pharmaceutical applications. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, its genetic and environmental regulation, quantitative data on its accumulation, and the experimental methodologies used to elucidate these processes.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from the primary amino acid L-lysine. The entire pathway is believed to involve the condensation of three lysine-derived cadaverine (B124047) units.[3][5] Strong evidence indicates that the primary site of QA synthesis is the chloroplast stroma in the aerial tissues of the plant, particularly the leaves.[2][3][6] From there, the alkaloids are transported via the phloem to other parts of the plant, including the seeds where they accumulate.[2][3]

The key steps are as follows:

  • Decarboxylation of L-Lysine: The pathway initiates with the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.[1][7][8] This is considered the first committed step in QA biosynthesis.[9] The LDC from Lupinus angustifolius has been cloned and characterized, revealing its localization in the chloroplasts.[7]

  • Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination to yield 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[1][10] This step is likely catalyzed by a copper amine oxidase (CuAO).[10]

  • Formation of the Tetracyclic Skeleton: The precise enzymatic steps leading from Δ¹-piperideine to the first tetracyclic QA, (-)-sparteine, are not fully elucidated but are hypothesized to proceed through several intermediates. Three Δ¹-piperideine units are thought to trimerize, likely on an enzyme surface, to form a tetracyclic di-iminium cation intermediate.[1][11]

  • Conversion of (-)-Sparteine to this compound: The final step in the formation of this compound is the oxidation of (-)-sparteine.[12] This conversion is a key branching point in the QA pathway in many lupin species.

Biosynthesis_Pathway cluster_chloroplast Chloroplast Stroma Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Intermediates Tetracyclic Intermediates Piperideine->Intermediates Trimerization (Enzyme-catalyzed) Sparteine (-)-Sparteine Intermediates->Sparteine Multiple Steps Lupanine This compound Sparteine->Lupanine Oxidation

Caption: Biosynthetic pathway of this compound from L-Lysine.

Regulation of this compound Biosynthesis

The production and accumulation of this compound are tightly controlled by a multi-layered regulatory network involving genetic, developmental, and environmental factors.

Genetic Regulation

The overall alkaloid content in lupins is a quantitative trait controlled by several genetic loci. In narrow-leafed lupin (L. angustifolius), the major locus responsible for the low-alkaloid ("sweet") phenotype is known as iucundus .[13][14]

Recent research has identified a key candidate gene within this locus: an APETALA2/ethylene response transcription factor (TF) designated RAP2-7 .[13][14] This transcription factor is believed to act as a positive regulator of the QA biosynthetic pathway.[11][15] The expression of RAP2-7 is significantly correlated with the expression of biosynthetic genes like LDC, and mutations in this TF are linked to the "sweet" phenotype.[11][14]

Developmental and Environmental Control

QA biosynthesis is dynamic throughout the plant's life cycle and responds to external stimuli.

  • Developmental Stage: Synthesis is highest in young, developing leaves and decreases as tissues mature.[3] During germination, QAs stored in the seeds are metabolized and mobilized to the growing seedling.[2] The specific alkaloid profile can also change, with hydroxylupanine often dominating in early stages and lupanine becoming more prominent during flowering and pod maturation.[16]

  • Light: QA biosynthesis is light-dependent, consistent with its localization in chloroplasts. A diurnal rhythm is observed, with QA levels in leaves and phloem sap increasing during the day and decreasing at night.[10][17]

  • Temperature and Water: Environmental stress can significantly impact QA levels. Relatively cold environments are associated with lower alkaloid content.[17][18] Drought stress, particularly during the vegetative growth stage, tends to increase QA accumulation, though terminal drought may have the opposite effect.[10][18][19]

  • Soil and Nutrients: Soil pH and nutrient availability are influential. High soil pH and specific concentrations of potassium (K) and phosphorus (P) with nitrogen (N) deficiency have been linked to lower overall QA content.[17]

Regulation_Network cluster_factors Regulatory Factors cluster_pathway Biosynthesis Pathway Env Environmental Stimuli (Light, Drought, Nutrients) TF Transcription Factor (e.g., RAP2-7) Env->TF influences expression Dev Developmental Stage Dev->TF influences expression Genes Biosynthetic Genes (LDC, CAO, etc.) TF->Genes activates transcription Lupanine This compound Accumulation Genes->Lupanine catalyzes synthesis Experimental_Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation A Compare High vs. Low Alkaloid Cultivars B Transcriptome Analysis (RNA-seq) A->B C Identify Differentially Expressed Genes B->C D Clone Candidate Gene C->D Select Candidate E Heterologous Expression (e.g., in E. coli) D->E F Purify Recombinant Enzyme E->F G In Vitro Enzyme Assay with Substrate F->G H Confirm Product (LC-MS / NMR) G->H

References

An In-depth Technical Guide to the Physicochemical Properties of (+)-Lupanine for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (+)-Lupanine, a quinolizidine (B1214090) alkaloid with significant potential for drug development. The information presented herein is intended to support researchers and scientists in advancing this compound from a promising natural product to a viable clinical candidate. This document details its solubility, lipophilicity, dissociation constant, and stability, along with the experimental protocols for their determination. Furthermore, it visualizes key biological signaling pathways and experimental workflows to provide a holistic understanding of its therapeutic potential and the necessary steps for its characterization.

Introduction to this compound

This compound is a tetracyclic quinolizidine alkaloid predominantly found in various species of the Lupinus (lupin) genus.[1][2] Its rigid, cage-like structure contributes to its specific interactions with biological targets, making it an interesting scaffold for drug design. Emerging research has highlighted its potential therapeutic applications, including neuroprotective and hypoglycemic effects, which are linked to its activity on nicotinic acetylcholine (B1216132) receptors (nAChRs) and ATP-dependent potassium (KATP) channels, respectively.[] A thorough understanding of its physicochemical properties is paramount for formulation development, predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and ultimately, its success as a therapeutic agent.

Physicochemical Properties of this compound

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior. The following tables summarize the key quantitative data for this compound.

Table 1: General and Structural Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₄N₂O[4]
Molecular Weight 248.36 g/mol [4]
CAS Number 550-90-3[4]
Appearance Oily liquid to solid[][5]
IUPAC Name (1S,5R,11R,11aR)-11-Methyl-7-oxo-1,2,3,4,5,6,9,10,11,11a-decahydro-7H-5,11-(epoxymethano)pyrrolo[1,2-a]azocine[4]
SMILES C1CCN2C[C@@H]3C--INVALID-LINK--CN4[C@@H]3CCCC4=O[4]

Table 2: Physicochemical Parameters of this compound for Drug Development

ParameterValueMethodReference
Melting Point 40-44 °CExperimental[]
Boiling Point 190-193 °C at 3 mmHgExperimental[]
pKa (predicted) 9.47 ± 0.20Computational[6]
pKa of Sparteine (related alkaloid) 9.46 (pK₂)Experimental[7]
logP (computed) 1.6XLogP3[4]
Solubility Limited in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol, and ethanol.Experimental[1][5]
Stability Data not available. General alkaloid stability is pH, light, and temperature-dependent.-

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the consistent characterization of drug candidates. The following sections provide methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in aqueous media at a relevant physiological pH (e.g., 7.4).

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid should be visible.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with an appropriate solvent (e.g., mobile phase for chromatography) to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Determine the concentration of this compound in the filtered supernatant from the calibration curve.

    • The solubility is expressed in units such as mg/mL or µg/mL.

Determination of Lipophilicity (logP)

Objective: To determine the octanol-water partition coefficient (logP) of this compound, which is a measure of its lipophilicity.

Methodology: Shake-Flask Method

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing equal volumes of the two solvents and allowing them to separate overnight. Use the appropriate phase for the subsequent steps.

  • Partitioning:

    • Prepare a stock solution of this compound in either water-saturated n-octanol or n-octanol-saturated water.

    • In a glass vial, combine a known volume of the n-octanol-saturated aqueous phase and the water-saturated n-octanol phase.

    • Add a small, known amount of the this compound stock solution. The final concentration should be within the detection limits of the analytical method.

    • Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning between the two phases.

    • Centrifuge the vial to ensure complete phase separation.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase: P = [Lupanine]octanol / [Lupanine]aqueous

    • The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

Determination of Dissociation Constant (pKa)

Objective: To determine the pKa of this compound, which indicates the strength of its basicity.

Methodology: Potentiometric Titration

  • Apparatus and Reagents:

    • Calibrated pH meter with a suitable electrode.

    • Automated titrator or a burette.

    • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • A solution of this compound of known concentration (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is an issue.

  • Titration Procedure:

    • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • If titrating the basic form, slowly add the standardized HCl solution in small, precise increments. If starting from the salt form, titrate with the standardized NaOH solution.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added. This will generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

    • Alternatively, the pKa can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

Stability Assessment (Forced Degradation)

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.

Methodology: Forced Degradation Studies

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate a solution of this compound in a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Incubate a solution of this compound in a strong base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

    • Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 80 °C).

    • Photostability: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each condition.

    • Characterize the major degradation products to understand the degradation pathways.

Biological Activities and Signaling Pathways

This compound exerts its therapeutic effects through modulation of specific signaling pathways. The following diagrams illustrate its proposed mechanisms of action.

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Physicochemical Profiling cluster_2 Implications for Drug Development A Compound Isolation & Purification (this compound) B Structure Elucidation (NMR, MS) A->B C Solubility (Aqueous & Organic) B->C Characterization D Lipophilicity (logP/logD) B->D Characterization E Dissociation Constant (pKa) B->E Characterization F Stability (pH, Temp, Light) B->F Characterization G Formulation Development C->G H ADME Prediction C->H D->G D->H E->G E->H F->G I Preclinical Studies F->I H->I Insulin_Secretion_Pathway cluster_pancreatic_beta_cell Pancreatic β-cell Lupanine This compound KATP_Channel ATP-sensitive K+ Channel (KATP) Lupanine->KATP_Channel Inhibition Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Release Neuroprotection_Pathway cluster_neuron Neuron Lupanine This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Lupanine->nAChR Activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Anti_Apoptotic Anti-apoptotic Pathways Akt->Anti_Apoptotic Promotes Neuroprotection Neuroprotection Anti_Apoptotic->Neuroprotection

References

An In-depth Technical Guide on the Interaction of (+)-Lupanine with Specific Cellular Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Lupanine, a quinolizidine (B1214090) alkaloid, demonstrates significant interactions with specific cellular receptors, positioning it as a molecule of interest for therapeutic development. This technical guide consolidates the current understanding of this compound's engagement with its primary molecular targets. The principal interactions occur with nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to neuroprotective effects, and with ATP-dependent potassium (KATP) channels, resulting in the modulation of insulin (B600854) secretion. While interactions with muscarinic acetylcholine receptors (mAChRs) are also reported for related alkaloids, specific quantitative binding data for this compound on these and nAChR subtypes remain to be fully elucidated. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Core Cellular Interactions and Data Presentation

This compound's biological activities are primarily attributed to its interaction with the following cellular receptors and ion channels.

Nicotinic Acetylcholine Receptors (nAChRs)

This compound acts on nAChRs, which is linked to its neuroprotective properties. Studies have shown that at nanomolar concentrations, it can protect neuronal cells from amyloid-β induced toxicity. This effect is mediated by the activation of pro-survival signaling pathways.

ATP-Dependent Potassium (KATP) Channels

In pancreatic β-cells, this compound directly inhibits KATP channels. This inhibition leads to membrane depolarization, subsequent activation of voltage-gated Ca2+ channels, and ultimately, potentiation of glucose-stimulated insulin secretion.

Muscarinic Acetylcholine Receptors (mAChRs)

While other quinolizidine alkaloids have shown affinity for mAChRs, specific quantitative binding data for this compound is not extensively available in the current literature.

GABA Receptors

Direct interaction of this compound with GABA receptors has not been definitively established in the reviewed literature.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound with its known cellular targets.

Table 1: Quantitative Data for this compound Interaction with Cellular Targets

Target Receptor/ChannelCompoundAssay TypeCell Line / TissueQuantitative ValueReference
Nicotinic Acetylcholine Receptor (nAChR)This compoundNeuroprotection AssayPC12 cells0.03 µM (Effective Concentration)[1]
ATP-Dependent Potassium (KATP) ChannelThis compoundPatch Clamp ElectrophysiologyIsolated Islet CellsInhibition at 0.5 mmol/L and 1 mmol/L[2]

Table 2: Detailed Quantitative Data for this compound on KATP Channels

Concentration of this compoundCurrent InhibitionCell TypeReference
0.5 mmol/LDose-dependent and reversibleIsolated Islet Cells[2]
1 mmol/LDose-dependent and reversibleIsolated Islet Cells[2]

Signaling Pathways

Neuroprotective Signaling via nAChR Activation

Activation of nAChRs by this compound initiates a signaling cascade that promotes neuronal survival. A key component of this pathway is the phosphorylation and subsequent activation of Akt (Protein Kinase B), a central kinase in the PI3K/Akt signaling pathway, which is known to inhibit apoptosis and promote cell survival.[1]

G Lupanine This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Lupanine->nAChR Activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates & Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuroprotection Neuroprotection Akt->Neuroprotection Promotes

Figure 1: this compound Neuroprotective Signaling Pathway.

Modulation of Insulin Secretion via KATP Channel Inhibition

In pancreatic β-cells, this compound's inhibition of KATP channels leads to an increase in intracellular potassium, causing membrane depolarization. This change in membrane potential opens voltage-gated calcium channels (VGCCs), allowing an influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[2]

G Lupanine This compound KATP_Channel ATP-Dependent K+ Channel Lupanine->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel (VGCC) Membrane_Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

Figure 2: this compound-Mediated Insulin Secretion Pathway.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, and this compound Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand Radioligand_Prep->Incubate Compound_Prep Prepare this compound Dilutions Compound_Prep->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate Ki/IC50 Values Count->Analyze

Figure 3: General Workflow for Radioligand Binding Assay.

Methodology:

  • Receptor Preparation: Isolate cell membranes expressing the target receptor from cultured cells or animal tissues through homogenization and centrifugation.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [3H]-epibatidine for nAChRs) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: Allow the binding reaction to reach equilibrium at a controlled temperature.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Neuroprotection Assay in PC12 Cells

This protocol is based on the methodology used to assess the neuroprotective effects of this compound against amyloid-β (Aβ) induced toxicity.[1]

Methodology:

  • Cell Culture and Differentiation: Culture PC12 cells in appropriate media. For differentiation into a neuronal phenotype, treat the cells with Nerve Growth Factor (NGF).

  • Cell Plating: Seed the differentiated PC12 cells into multi-well plates at a density of 1 x 10^4 cells/well and allow them to adhere.[3]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.03 µM) for a specified period.

  • Induction of Toxicity: Expose the cells to a neurotoxic agent, such as soluble Aβ oligomers (e.g., 0.5 µM), for 24 hours.[4]

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to the cells and incubate. The formation of formazan (B1609692) crystals, which are then solubilized, is proportional to the number of viable cells. Measure the absorbance at 570 nm.

    • LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine the extent of neuroprotection.

Patch Clamp Electrophysiology for KATP Channel Analysis

This protocol describes the whole-cell patch-clamp technique used to measure the effect of this compound on KATP channel currents in isolated pancreatic islet cells.[2]

G Isolate_Cells Isolate Pancreatic Islet Cells Form_Seal Form a Gigaohm Seal with the Cell Membrane Isolate_Cells->Form_Seal Prepare_Pipette Prepare Patch Pipette with Internal Solution Prepare_Pipette->Form_Seal Rupture_Membrane Rupture the Membrane Patch (Whole-Cell Configuration) Form_Seal->Rupture_Membrane Record_Currents Record Baseline KATP Channel Currents Rupture_Membrane->Record_Currents Apply_Lupanine Apply this compound via Perfusion Record_Currents->Apply_Lupanine Record_Response Record Changes in KATP Channel Currents Apply_Lupanine->Record_Response Analyze_Data Analyze Current Traces Record_Response->Analyze_Data

Figure 4: Workflow for Whole-Cell Patch Clamp Analysis.

Methodology:

  • Cell Preparation: Isolate pancreatic islets and disperse them into single β-cells.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution that mimics the intracellular environment and contains ATP to maintain the KATP channels in a closed state.

  • Seal Formation: Approach a single β-cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV) and apply voltage steps to elicit KATP channel currents.

  • Recording: Record the baseline KATP channel currents.

  • Compound Application: Perfuse the cell with an external solution containing this compound at various concentrations (e.g., 0.05 mmol/L to 1 mmol/L).

  • Data Acquisition and Analysis: Record the changes in KATP channel currents in the presence of this compound. Analyze the current traces to determine the extent of inhibition.

Conclusion and Future Directions

This compound demonstrates clear and significant interactions with nAChRs and ATP-dependent KATP channels, leading to promising neuroprotective and insulin-secreting activities. The provided data and protocols offer a solid foundation for further research and development. However, to fully characterize the therapeutic potential of this compound, future studies should focus on:

  • Quantitative Binding Assays: Performing comprehensive radioligand binding studies to determine the Ki and Kd values of this compound for various subtypes of nAChRs and mAChRs.

  • Subtype Selectivity: Investigating the selectivity of this compound for different nAChR and mAChR subtypes to better understand its pharmacological profile and potential side effects.

  • In Vivo Efficacy: Conducting further in vivo studies to validate the neuroprotective and anti-diabetic effects observed in vitro and to establish a clear dose-response relationship.

  • Mechanism of Action: Further elucidating the downstream signaling pathways modulated by this compound to identify additional therapeutic targets and biomarkers of its activity.

By addressing these key areas, the scientific community can build upon the current knowledge to unlock the full therapeutic potential of this compound.

References

Therapeutic Potential of (+)-Lupanine for Type 2 Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupanine, a quinolizidine (B1214090) alkaloid found in species of the Lupinus (lupin) genus, has emerged as a promising therapeutic candidate for the management of type 2 diabetes. Preclinical studies have demonstrated its ability to modulate insulin (B600854) secretion in a glucose-dependent manner, suggesting a potential for glycemic control with a reduced risk of hypoglycemia. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Effects of this compound on Insulin Secretion and Gene Expression

ParameterCell/Tissue TypeConditionThis compound ConcentrationResultCitation
Insulin SecretionMurine Islets15 mmol/L Glucose0.5 mmol/LPotentiated to ~140% of control[1]
Insulin SecretionMurine Islets8 mmol/L Glucose0.05 and 0.5 mmol/LNo significant effect[1]
Insulin SecretionRat Islets8.3 and 16.7 mM Glucose0.05, 0.5, and 1.0 mMEnhanced insulin secretion[2][3]
Insulin Secretion with L-arginineMurine Islets8 mmol/L Glucose + 10 mmol/L L-arginine0.5 mmol/LPotentiated insulin secretion[4][5]
Ins-1 Gene ExpressionINS-1E Cells16.7 mmol/L Glucose0.5 mmol/L~25% increase in mRNA level[1][6]

Table 2: In Vivo Effects of this compound in Animal Models of Type 2 Diabetes

ParameterAnimal ModelTreatmentDosageOutcomeCitation
Glycemic ControlStreptozotocin-diabetic ratsOral administration20 mg/kg body weightImproved glycemic control in an oral glucose tolerance test[1][4][5][6]
Hypoglycemic EffectStreptozotocin-diabetic and non-diabetic ratsSingle intraperitoneal injectionNot specifiedDid not exert hypoglycemic potency[7]
Glycemia and Lipid LevelsHigh-fat diet plus streptozotocin-induced diabetic ratsOral administration (in combination with 28 mg/kg BW γ-conglutin)20 mg/kg BWSignificantly reduced glycemia and lipid levels[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

In Vitro Insulin Secretion Assay
  • Islet Isolation: Pancreatic islets are isolated from C57BL/6 mice or Wistar rats by collagenase digestion of the pancreas.[1][2]

  • Cell Culture (INS-1E cells): INS-1E cells are maintained in a suitable culture medium supplemented with fetal bovine serum, penicillin, and streptomycin.[1][9]

  • Incubation: Isolated islets or INS-1E cells are pre-incubated in Krebs-Ringer bicarbonate buffer with a low glucose concentration. Subsequently, they are incubated for a defined period (e.g., 60 minutes) in the same buffer containing varying concentrations of glucose (e.g., 3.3, 8.3, 16.7 mM) with or without this compound at different concentrations (e.g., 0.05, 0.5, 1.0 mM).[1][2]

  • Insulin Measurement: The supernatant is collected after incubation, and the insulin concentration is measured using a radioimmunoassay (RIA) kit.[2][10][11]

Ins-1 Gene Expression Analysis
  • Cell Treatment: INS-1E cells are incubated with this compound (e.g., 0.5 mmol/L) for a specific duration (e.g., 30 minutes) in the presence of different glucose concentrations.[1][9]

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit, and cDNA is synthesized via reverse transcription.

  • Quantitative Real-Time PCR (qRT-PCR): The expression level of the Ins-1 gene is quantified by qRT-PCR using specific primers and a housekeeping gene for normalization.

In Vivo Streptozotocin (B1681764) (STZ)-Induced Diabetes Model
  • Animal Model: Male Wistar or Sprague-Dawley rats are used.[1][7][12]

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60-65 mg/kg body weight, dissolved in a citrate (B86180) buffer (pH 4.5).[1][4][13]

  • Confirmation of Diabetes: Diabetes is confirmed 72 hours to 7 days post-injection by measuring fasting blood glucose levels. Rats with blood glucose levels above a certain threshold (e.g., >126 mg/dL or >200 mg/dL) are considered diabetic.[13][14]

Oral Glucose Tolerance Test (OGTT)
  • Animal Preparation: Diabetic rats are fasted overnight (16-18 hours) with free access to water.[13][15]

  • Drug Administration: A baseline blood sample is collected. Subsequently, this compound (e.g., 20 mg/kg BW) or vehicle is administered orally.[1][6]

  • Glucose Challenge: After a specific time (e.g., 30 minutes) following drug administration, a glucose solution (2 g/kg BW) is administered orally.[1][13]

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, 120 minutes) after the glucose load.[13][15]

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Insulin Secretion

G Signaling Pathway of this compound Action in Pancreatic β-cells cluster_0 Signaling Pathway of this compound Action in Pancreatic β-cells Lupanine This compound KATP_Channel ATP-sensitive K+ (KATP) Channel Lupanine->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Promotes Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound's mechanism of action on insulin secretion.

Experimental Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)

G Experimental Workflow for Oral Glucose Tolerance Test (OGTT) cluster_1 Experimental Workflow for Oral Glucose Tolerance Test (OGTT) Start Start: STZ-induced Diabetic Rats Fasting Overnight Fasting (16-18h) Start->Fasting Baseline_Blood Baseline Blood Sample (t=0 min) Fasting->Baseline_Blood Treatment Oral Administration: This compound or Vehicle Baseline_Blood->Treatment Glucose_Load Oral Glucose Load (2 g/kg BW) Treatment->Glucose_Load After 30 min Blood_Sampling Blood Sampling at 30, 60, 90, 120 min Glucose_Load->Blood_Sampling Analysis Blood Glucose Analysis Blood_Sampling->Analysis

Caption: Workflow for assessing in vivo glucose tolerance.

Mechanism of Action

This compound enhances glucose-stimulated insulin secretion primarily through the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[3][4][5] In a state of high glucose, increased intracellular ATP levels would normally lead to the closure of these channels. This compound appears to directly inhibit the KATP channels, further promoting membrane depolarization.[5] This depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium concentration is a critical trigger for the exocytosis of insulin-containing vesicles, resulting in increased insulin secretion.[16][17] A key characteristic of this compound is its glucose-dependent action; it potentiates insulin secretion at elevated glucose concentrations but has minimal effect at lower levels, thereby reducing the risk of hypoglycemia.[1][4]

Clinical Development

To date, there are no registered clinical trials specifically investigating the therapeutic potential of isolated this compound for type 2 diabetes in humans. However, a clinical trial has been registered to investigate the effects of lupin-containing foods on blood sugar levels in individuals with type 2 diabetes.[18] Further research is warranted to translate the promising preclinical findings of this compound into clinical applications.

Conclusion

This compound demonstrates significant potential as a novel therapeutic agent for type 2 diabetes. Its glucose-dependent mechanism of action, which involves the modulation of KATP channels to enhance insulin secretion, presents a favorable profile with a potentially low risk of hypoglycemia. The in vitro and in vivo data summarized in this guide provide a strong rationale for its further development. Future research should focus on comprehensive preclinical toxicology studies and the initiation of well-designed clinical trials to evaluate the safety and efficacy of this compound in human subjects with type 2 diabetes.

References

The Bitter and the Beneficial: An In-depth Technical Guide to the Historical and Ethnobotanical Uses of (+)-Lupanine-Containing Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupanine, a quinolizidine (B1214090) alkaloid, is a prominent secondary metabolite in numerous plant species, particularly within the Fabaceae family. Historically, plants containing this bitter compound have been a double-edged sword for human societies: a source of nutrition and traditional medicine, yet toxic if not prepared correctly. This technical guide provides a comprehensive overview of the historical and ethnobotanical uses of this compound-containing plants, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways of its bioactivity. This information is curated to be a valuable resource for researchers in ethnobotany, pharmacology, and drug development.

Historical and Ethnobotanical Uses

The use of plants containing this compound, predominantly from the Lupinus (lupin) genus, dates back to ancient civilizations. Archaeological evidence suggests the cultivation of Lupinus albus (white lupin) in the Mediterranean region by the ancient Egyptians, Greeks, and Romans for food, animal feed, and as a green manure to enrich soil.[1][2] Similarly, Lupinus mutabilis (pearl lupin or tarwi) was a staple food source for pre-Columbian cultures in the Andean highlands of South America.[1][3]

The primary challenge in utilizing lupin seeds for consumption has always been the presence of bitter and toxic quinolizidine alkaloids, with this compound often being the most abundant.[4] Traditional societies developed sophisticated debittering processes to reduce the alkaloid content to safe levels. These methods primarily involved prolonged soaking in running water, often for several days, and sometimes included boiling or roasting the seeds beforehand.[5][6][7]

Beyond their nutritional value, various cultures have employed lupanine-containing plants for medicinal purposes. Traditional remedies have utilized lupins for a range of ailments including diabetes, heart conditions, urinary tract infections, and skin disorders.[8][9][10] The bruised seeds of white lupin, after soaking, were used externally for ulcers and skin conditions and internally as an anthelmintic, diuretic, and emmenagogue.[11] In ethnoveterinary medicine, these plants have also been used to treat various livestock ailments.

Other notable genera containing lupanine and related alkaloids include Anagyris and Thermopsis. Anagyris foetida, known for its unpleasant smell, has been used in traditional medicine in the Mediterranean region.[12] Thermopsis species, found in North America and Asia, also have a history of traditional use, including as an indicator for hunting seasons by First Nation populations in Canada.

Quantitative Data on this compound Content

The concentration of this compound and other quinolizidine alkaloids varies significantly between plant species, cultivars, and even with different environmental conditions. Traditional processing methods have a profound impact on the final alkaloid content of the consumed product. The following tables summarize available quantitative data.

Table 1: this compound Content in Raw Seeds of Various Lupinus Species

Plant SpeciesCultivar/EcotypeLupanine Content (mg/100g dry matter)Reference
Lupinus mutabilisTW1 (Copacabana)44.8 - 232.7 (total sparteine (B1682161) and lupanine)[4]
Lupinus mutabilisTW2 (Quiescapa)44.8 - 232.7 (total sparteine and lupanine)[4]
Lupinus mutabilisPeruvian Ecotypes (average)2500 - 5200[13]
Lupinus albusLandracesHigh variability[9]
Lupinus albusSweet Cultivars< 20[8]
Lupinus angustifolius-Main alkaloid[9]
Lupinus luteus-Sparteine and lupinine (B175516) are typical[9]

Table 2: Effect of Traditional Processing on this compound Content in Lupinus mutabilis Seeds

Processing MethodInitial Lupanine Content (mg/100g DM)Final Lupanine Content (mg/100g DM)% ReductionReference
Water Debittering2500 - 52000.16 - 13.199.7 - 99.9[4]
0.5% NaHCO3 Solution Debittering2500 - 52000.002 - 1.04> 99.96[4]
Aqueous Debittering (average)Not specified1.2Not specified[13]

Experimental Protocols

Extraction and Quantification of this compound from Plant Material using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on common methodologies for the analysis of quinolizidine alkaloids.

a. Sample Preparation:

  • Dry the plant material (seeds, leaves, etc.) at 40-60°C to a constant weight.

  • Grind the dried material into a fine powder using a laboratory mill.

b. Extraction:

  • Weigh approximately 1-5 g of the powdered plant material into a flask.

  • Add a suitable extraction solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (e.g., 2:1 v/v). The solid-to-solvent ratio is typically 1:10 (w/v).

  • Extract the alkaloids using a method such as sonication for 30-60 minutes or maceration with shaking for 12-24 hours at room temperature.

  • Filter the extract through filter paper (e.g., Whatman No. 1) to separate the solid residue.

  • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

c. Clean-up (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Dissolve the crude extract in a minimal amount of the appropriate acidic aqueous solution (e.g., 0.1 M HCl).

  • Load the dissolved extract onto the SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the alkaloids with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol with a small amount of ammonia (B1221849) to ensure the alkaloids are in their free base form.

  • Evaporate the eluate to dryness and reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or chloroform) for GC-MS analysis.

d. GC-MS Analysis:

  • Gas Chromatograph Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100-150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 5-10°C/min, and hold for a final period.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to detect lupanine and other relevant alkaloids (e.g., m/z 50-500).

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound.

    • Inject the prepared sample extract and the standards into the GC-MS system.

    • Identify the lupanine peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

    • Calculate the concentration of lupanine in the sample by comparing the peak area with the calibration curve.

Assessment of Hypoglycemic Activity of this compound using the Oral Glucose Tolerance Test (OGTT) in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model

This protocol is based on established methods for evaluating anti-diabetic agents.[14]

a. Induction of Diabetes:

  • Use adult male Wistar or Sprague-Dawley rats.

  • Induce diabetes by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in a citrate (B86180) buffer (pH 4.5) at a dose of 50-65 mg/kg body weight.

  • Monitor blood glucose levels for several days after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are typically considered diabetic and used for the study.

b. Experimental Groups:

  • Normal Control: Non-diabetic rats receiving the vehicle (e.g., water or saline).

  • Diabetic Control: Diabetic rats receiving the vehicle.

  • Lupanine-Treated Group(s): Diabetic rats receiving this compound at different doses (e.g., 10, 20, 50 mg/kg body weight) administered orally.

  • Positive Control: Diabetic rats receiving a standard anti-diabetic drug (e.g., glibenclamide or metformin).

c. Oral Glucose Tolerance Test (OGTT) Procedure:

  • Fast the rats overnight (12-16 hours) with free access to water.

  • Record the initial fasting blood glucose level (time 0) from the tail vein using a glucometer.

  • Administer the respective treatments (vehicle, lupanine, or positive control) to each group by oral gavage.

  • After a specific time (e.g., 30 or 60 minutes) following treatment administration, administer a glucose load (typically 2 g/kg body weight) to all rats by oral gavage.

  • Measure blood glucose levels at various time points after the glucose load, for example, at 30, 60, 90, and 120 minutes.

  • Plot the blood glucose concentration against time for each group.

  • Calculate the Area Under the Curve (AUC) for the glucose tolerance curve for each animal to quantify the overall glycemic response.

d. Data Analysis:

  • Compare the fasting blood glucose levels, the peak blood glucose levels, and the AUC values between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

  • A significant reduction in the blood glucose levels and/or the AUC in the lupanine-treated groups compared to the diabetic control group indicates a hypoglycemic effect.

Signaling Pathways and Mechanisms of Action

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound. Two key pathways have been identified: its influence on insulin (B600854) secretion via KATP channels and its neuroprotective effects through nicotinic acetylcholine (B1216132) receptors.

Lupanine-Mediated Insulin Secretion via KATP Channel Inhibition

This compound has been shown to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[14] This action is primarily mediated through the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane.

Lupanine_Insulin_Secretion Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ATP ↑ Metabolism->ATP KATP_channel KATP Channel ATP->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Lupanine This compound Lupanine->KATP_channel Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx ↑ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers

Caption: Lupanine's role in insulin secretion.

The binding of this compound to the KATP channel leads to its closure, which in turn causes depolarization of the β-cell membrane. This depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, resulting in increased insulin secretion.

Neuroprotective Effects of Lupanine via Nicotinic Acetylcholine Receptor (nAChR) Signaling

This compound has demonstrated neuroprotective properties, particularly in models of Alzheimer's disease, by interacting with nicotinic acetylcholine receptors (nAChRs), especially the α7 subtype.

Lupanine_Neuroprotection Lupanine This compound nAChR α7 Nicotinic Acetylcholine Receptor Lupanine->nAChR Activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates & Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuroprotection Neuroprotection Akt->Neuroprotection Promotes

Caption: Lupanine's neuroprotective signaling pathway.

The activation of α7 nAChRs by this compound initiates a downstream signaling cascade involving the activation of Phosphoinositide 3-kinase (PI3K). PI3K, in turn, phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt plays a crucial role in cell survival by inhibiting apoptotic pathways and promoting neuroprotective mechanisms.

Conclusion and Future Perspectives

The historical and ethnobotanical record of this compound-containing plants reveals a long and complex relationship with human societies. While traditional knowledge has provided a foundation for their use, modern scientific investigation is now uncovering the molecular basis for their bioactivities. The data and protocols presented in this guide offer a starting point for further research into the therapeutic potential of this compound and other quinolizidine alkaloids. Future studies should focus on a more comprehensive quantitative analysis of alkaloid content in a wider range of plant species, the standardization of traditional preparations, and a deeper exploration of the signaling pathways involved in their pharmacological effects. Such research will be crucial for the development of novel, safe, and effective drugs derived from these historically significant plants.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of (+)-Lupanine from Lupin Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupanine is a quinolizidine (B1214090) alkaloid and the predominant alkaloid in many species of the Lupinus (lupin) genus.[1][2] Due to its potential biological activities, including anti-inflammatory, antiviral, and antihyperglycemic properties, there is growing interest in its isolation for pharmacological research and potential drug development.[3] Lupin seeds can have a total alkaloid content ranging from 0.02% in "sweet" varieties to as high as 12.73% in bitter ones, with lupanine often constituting the major fraction (up to 94.49% of the total alkaloids).[2] This document provides detailed protocols for the extraction and purification of this compound from lupin seeds, summarizing key quantitative data and visualizing the experimental workflows.

Quantitative Data Summary

The efficiency of this compound extraction and the resulting purity are highly dependent on the chosen methodology and the specific lupin species used. The following tables summarize quantitative data from various published methods.

Table 1: Alkaloid Content in Different Lupin Species

Lupinus SpeciesTotal Alkaloid Content (% of seed dry weight)This compound Content (% of total alkaloids)Reference
Lupinus albus0.02 - 12.73%28.22 - 94.49% (mean 76.06%)[2]
Lupinus angustifolius0.0005 - 2.88%65 - 75%[4]
Lupinus mutabilisUp to 4%37 - 75%[4][5]
Lupinus luteus0.5 - 2%-[5]

Table 2: Comparison of Extraction and Purification Methods for this compound

MethodStarting MaterialKey Solvents/ReagentsReported RecoveryReported PurityReference
pH-Controlled Solvent ExtractionMilled L. angustifolius seedsDichloromethane (DCM), HCl, NaOH-Crystalline[6]
Methanolic Soxhlet ExtractionMilled L. angustifolius seedsMethanol (B129727), Perchloric acid-High (as perchlorate (B79767) salt)[6]
Aqueous Extraction & Ether ExtractionLupinus albus and L. angustifolius seed mealWater, Ether, NaOH-High (crystallized)[7]
Nanofiltration + Solvent ExtractionLupin bean wastewaterEthyl acetate (B1210297) (EtOAc)~95%~78%[8]
Molecularly Imprinted Polymer (MIP)Lupanine-rich organic phaseMethanol, HCl-High[1]
Resin-Based DebitteringL. albus seedsEthanol, NaOH, NaCl-High[3][9]

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from lupin seeds, based on established methodologies.

Protocol 1: pH-Controlled Solvent Extraction

This method relies on the differential solubility of the alkaloid salts (soluble in water) and the free base (soluble in organic solvents).

Materials:

  • Milled lupin seeds

  • Methanol

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 2M

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • pH meter

  • Separatory funnel

Procedure:

  • Initial Extraction:

    • Perform a Soxhlet extraction on milled lupin seeds (e.g., 2.5 kg) with methanol for 24 hours.[6]

    • Concentrate the methanolic extract under reduced pressure at 50°C to obtain a dark gum.[6]

  • Acidification and Defatting:

    • Dissolve the gum in water (approx. 2 L) and adjust the pH to 1 with 1M HCl.[6]

    • Extract the acidic aqueous solution with DCM (3 x 500 mL) to remove fats and other non-basic compounds. Discard the organic layers.[6]

  • Basification and Alkaloid Extraction:

    • Adjust the pH of the aqueous solution to 7.0 with 2M NaOH.

    • Extract the solution three times with DCM, readjusting the pH to 7.0 between each extraction.[6]

    • Combine the DCM extracts.

    • Increase the pH of the aqueous phase in 0.5 unit increments up to pH 13, performing a sequence of DCM extractions at each step.[6] The fraction containing lupanine is typically extracted at a higher pH range.

  • Drying and Concentration:

    • Dry the combined DCM extracts containing the alkaloids over anhydrous sodium sulfate.

    • Filter and concentrate the solution using a rotary evaporator to yield a crude alkaloid mixture as an oil.[6]

  • Purification by Crystallization (as Perchlorate Salt):

    • Dissolve the crude alkaloid mixture in methanol.

    • Add a methanolic solution of perchloric acid.

    • Add seed crystals of lupanine perchlorate and refrigerate for 48 hours to induce crystallization.[6]

    • Filter the crystals and wash with cold methanol to obtain pure lupanine perchlorate.[6]

    • The free base can be recovered by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.

Protocol 2: Aqueous Extraction followed by Liquid-Liquid Extraction with Ether

This method is a more direct approach for selectively isolating lupanine.

Materials:

  • Milled lupin seeds

  • Water

  • Sodium hydroxide (NaOH)

  • Ether

  • Centrifuge

  • Separatory funnel

Procedure:

  • Aqueous Extraction:

    • Mix milled lupin seeds with water (e.g., 10 kg of meal with 90 kg of water) and stir for an extended period to allow alkaloids to dissolve.[7]

    • Separate the solid material by filtration to obtain an aqueous extract.[7]

    • Clarify the extract by centrifugation and subsequent filtration.[7]

  • Selective Lupanine Extraction:

    • Adjust the pH of the clear aqueous extract to a range of 10.5 to 11.5 using NaOH.[7]

    • Perform a liquid-liquid extraction with ether. Lupanine will preferentially move into the ether phase, while other alkaloids like 13-hydroxylupanine (B1673957) remain in the aqueous phase.[7]

    • Separate the organic phase from the aqueous phase.[7]

  • Purification by Crystallization:

    • Concentrate the ether extract.

    • Cool the concentrated extract to induce crystallization of lupanine. Seeding with a small crystal can accelerate this process.[7]

    • Filter the crystals to obtain pure this compound.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the described experimental protocols.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Start Milled Lupin Seeds Soxhlet Soxhlet Extraction (Methanol) Start->Soxhlet Concentration1 Concentrate Extract Soxhlet->Concentration1 Acidification Acidify with HCl (pH 1) & Dissolve in Water Concentration1->Acidification Defatting Extract with DCM (Remove Lipids) Acidification->Defatting Aqueous_Phase1 Acidic Aqueous Phase (Alkaloid Salts) Defatting->Aqueous_Phase1 Keep Basification Adjust to desired pH (e.g., pH 7-13 with NaOH) Aqueous_Phase1->Basification LLE Liquid-Liquid Extraction (DCM) Basification->LLE Organic_Phase DCM Phase (Crude Alkaloids) LLE->Organic_Phase Keep Drying Dry & Concentrate Organic_Phase->Drying Crude_Alkaloids Crude Alkaloid Mixture Drying->Crude_Alkaloids Crystallization Crystallization (e.g., as Perchlorate Salt) Crude_Alkaloids->Crystallization Pure_Lupanine Pure this compound Crystallization->Pure_Lupanine

Caption: Workflow for pH-Controlled Solvent Extraction of this compound.

Aqueous_Ether_Extraction_Workflow cluster_extraction Aqueous Extraction cluster_purification Selective Purification Start Milled Lupin Seeds Aqueous_Leaching Mix with Water Start->Aqueous_Leaching Filtration Filter & Centrifuge Aqueous_Leaching->Filtration Aqueous_Extract Clear Aqueous Extract Filtration->Aqueous_Extract Basification Adjust to pH 10.5-11.5 (NaOH) Aqueous_Extract->Basification LLE_Ether Liquid-Liquid Extraction (Ether) Basification->LLE_Ether Ether_Phase Ether Phase (Lupanine) LLE_Ether->Ether_Phase Keep Aqueous_Phase2 Aqueous Phase (Other Alkaloids) LLE_Ether->Aqueous_Phase2 Discard/Process Separately Concentration Concentrate Ether Phase Ether_Phase->Concentration Crystallization Cool to Crystallize Concentration->Crystallization Pure_Lupanine Pure this compound Crystals Crystallization->Pure_Lupanine

Caption: Workflow for Aqueous and Ether Extraction of this compound.

References

Application Notes & Protocols for the Quantification of (+)-Lupanine in Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed methodologies for the extraction, separation, and quantification of (+)-Lupanine, a major quinolizidine (B1214090) alkaloid (QA), from plant materials, primarily those of the Lupinus genus. Accurate quantification of lupanine is critical for food safety assessments, phytochemical research, and exploring its pharmacological potential.[1][2] Lupanine and other QAs are responsible for the bitter taste of lupin seeds and can be toxic, but they also possess various biological activities and serve as important taxonomical markers.[1][2] The protocols outlined below cover sample preparation and analysis using common chromatographic techniques.

General Experimental Workflow

The quantification of this compound from plant material follows a multi-step process, beginning with sample collection and ending with data analysis. The choice of extraction and analytical technique depends on the research goals, sample matrix complexity, and available instrumentation.

Lupanine Quantification Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis A Plant Material (e.g., Seeds, Leaves) B Drying & Grinding A->B C Alkaloid Extraction (Acidic or Methanolic) B->C D Purification / Cleanup (LLE or SPE) C->D E Analytical Quantification (GC-MS or HPLC-MS/MS) D->E F Data Processing & Quantification E->F

Caption: General workflow for this compound analysis.

Sample Preparation and Extraction Protocols

Proper sample preparation is crucial for efficient and reproducible alkaloid extraction. The goal is to liberate the alkaloids from the plant matrix into a solvent for subsequent analysis.

Initial Sample Handling
  • Drying: Plant material should be dried to a constant weight to standardize moisture content. This can be achieved through air-drying, oven-drying at low temperatures (e.g., 40-50°C), or lyophilization.

  • Grinding: Dried plant material, especially seeds, must be finely ground into a homogenous powder using a laboratory mill.[1][3] This increases the surface area for efficient solvent extraction.

Protocol 1: Acid-Base Extraction for GC-MS Analysis

This classic method relies on the differential solubility of alkaloids in their salt and free-base forms. It is robust and widely used for preparing samples for Gas Chromatography (GC) analysis.

Materials:

  • Finely ground plant material

  • 0.5 N Hydrochloric acid (HCl)

  • 5 N Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous sodium sulfate

  • Sonicator, centrifuge, rotary evaporator

Procedure:

  • Weigh approximately 0.25 g of fine-ground plant powder into a centrifuge tube.[1]

  • Add 8 mL of 0.5 N HCl and homogenize the mixture in a sonicator for 30 minutes.[1][3]

  • Centrifuge the homogenate at 4000 rpm for 10 minutes.[1]

  • Carefully decant the acidic supernatant into a clean flask.

  • To ensure complete extraction, repeat steps 2-4 with the remaining plant pellet and combine the supernatants.[3]

  • Adjust the pH of the combined supernatant to an alkaline value (pH 11-12) using 5 N NaOH.[3][4] This converts the alkaloid salts to their free-base form.

  • Transfer the alkaline solution to a separatory funnel and perform a liquid-liquid extraction (LLE) by adding an equal volume of DCM. Shake vigorously and allow the layers to separate.

  • Collect the lower organic (DCM) phase. Repeat the extraction on the aqueous phase two more times with fresh DCM.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitute the dried alkaloid residue in a known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for GC-MS injection.

Protocol 2: Methanolic Extraction for HPLC-MS/MS Analysis

This streamlined protocol is often preferred for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, especially when coupled with Mass Spectrometry (MS), as it is faster and uses less harsh reagents.

Materials:

  • Finely ground plant material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Extraction solvent (e.g., 60:40 or 80:20 Methanol:Water, v/v)[5][6]

  • Sonicator, centrifuge, syringe filters (0.22 or 0.45 µm)

Procedure:

  • Weigh approximately 200 mg of ground plant material into a centrifuge tube.[6]

  • Add a defined volume (e.g., 5 mL) of the methanolic extraction solvent. A ratio of 60:40 methanol-water has been shown to provide maximum extraction yield for lupanine.[6]

  • Perform ultrasonic extraction for 60 minutes to ensure complete leaching of the alkaloids.[5]

  • Centrifuge the mixture to pellet the solid material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection. Dilution with the mobile phase may be necessary depending on the alkaloid concentration.

Note on Purification: For highly sensitive analyses (e.g., UPLC-MS/MS), a Solid-Phase Extraction (SPE) cleanup step can be incorporated after extraction to remove matrix components that may interfere with quantification.[6][7][8]

Analytical Methodologies and Protocols

Chromatographic methods are the standard for separating and quantifying lupanine. GC-MS is a traditional and reliable choice, while HPLC-MS/MS offers higher sensitivity and is suitable for less volatile compounds.[1][6]

Method Selection A Is the Analyte Thermally Stable? B GC-MS A->B Yes C HPLC-MS/MS A->C No D Consider Derivatization B->D If Volatility is Low

Caption: Simplified decision diagram for method selection.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique separates volatile compounds in a heated column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification. GC-MS is a well-established method for analyzing quinolizidine alkaloids.[1][3][9]

Example Protocol:

  • Instrument: Agilent 6890 GC coupled with a 5973 Mass Selective Detector or equivalent.[3]

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 min.

    • Ramp 1: Increase to 200°C at 6°C/min.

    • Ramp 2: Increase to 280°C at 15°C/min, hold for 5 min.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-550 amu.

    • Source Temperature: 230°C.

  • Quantification: Identification is based on retention time and mass spectrum comparison with a certified lupanine standard. Quantification is typically performed using an external standard calibration curve.[3] Lupanine is a major constituent identified in Lupinus albus extracts using this method.[9][10]

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (column) and a liquid mobile phase. It is highly versatile and can be used for a wide range of compounds.

Example Protocol:

  • Instrument: HPLC system with a UV detector, such as a Hitachi LaChrom.[11]

  • Column: Kinetex EVO C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: Isocratic elution with 15% Acetonitrile and 85% Sodium Phosphate buffer (1.8 g/L Na₂HPO₄, pH adjusted to 10.5).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Injection Volume: 20 µL.[11]

  • Detection: UV detector set to 220 nm.[11]

  • Quantification: Based on the peak area of the analyte compared against a calibration curve prepared from lupanine standards.

Note on HPLC-MS/MS: For enhanced sensitivity and specificity, coupling HPLC or UPLC with a tandem mass spectrometer (MS/MS) is the preferred method.[6][12] It allows for very low detection limits and reliable quantification even in complex plant matrices.[5][6][8]

Quantitative Data Summary

The performance of analytical methods and the concentration of this compound can vary significantly. The tables below summarize typical performance characteristics and reported concentrations in plant material.

Table 1: Comparison of Analytical Method Performance for Lupanine Quantification

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
UPLC-MS/MS 1.3 - 1.7 mg/kg 3.9 - 5.7 mg/kg 89.2 - 108.4% [5][13][14]
HPLC-MS/MS - 1 - 25 µg/kg* >85% (general) [6][8]

Note: LOQ for HPLC-MS/MS is reported for a range of 13 different alkaloids, not just lupanine.

Table 2: Reported this compound Content in Lupinus Species

Lupinus Species Plant Part Lupanine Content Analytical Method Reference
L. albus Seeds 54.34% of identified compounds GC-MS [9][10]
L. albus Seeds Major alkaloid HPLC-MS/MS [6]
L. angustifolius Seeds Major quinolizidine alkaloid GC-MS / UPLC-MS/MS [3][13][14]

| L. luteus | Seeds | Minor component (Sparteine is typical) | GC-MS |[3] |

References

Revolutionizing (+)-Lupanine Bioanalysis: A Comprehensive LC-MS/MS Method for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and experimental protocols for the development and validation of a sensitive and robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of (+)-Lupanine and its primary metabolites in biological matrices. This methodology is tailored for researchers and professionals in the field of drug development, offering a reliable tool for pharmacokinetic and metabolic studies. The protocols herein describe sample preparation from plasma and urine, optimized LC-MS/MS parameters, and comprehensive data analysis workflows.

Introduction

This compound is a quinolizidine (B1214090) alkaloid with a range of pharmacological activities that are of growing interest in drug discovery and development. To effectively evaluate its potential as a therapeutic agent, a highly sensitive and specific bioanalytical method is crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for such bioanalytical assays due to its superior sensitivity, selectivity, and speed. This application note details a comprehensive method for the analysis of this compound and its key metabolites, primarily hydroxylated forms such as 13-hydroxylupanine (B1673957).

Metabolic Pathway of this compound

The metabolism of this compound in mammals predominantly involves oxidation, leading to the formation of various hydroxylated metabolites. The primary metabolic route is hydroxylation, with 13-hydroxylupanine being a major metabolite. Further oxidation can also occur. Understanding this pathway is critical for identifying the target analytes for the LC-MS/MS method.

G Lupanine This compound Metabolite1 13-Hydroxylupanine Lupanine->Metabolite1 Hydroxylation (Major Pathway) Metabolite2 Other Hydroxylated Metabolites Lupanine->Metabolite2 Hydroxylation (Minor Pathways) Excretion Renal Excretion (Unchanged & Metabolites) Lupanine->Excretion Metabolite3 Further Oxidation Products Metabolite1->Metabolite3 Metabolite1->Excretion Metabolite2->Metabolite3 Metabolite2->Excretion Metabolite3->Excretion

Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for extracting this compound and its metabolites from biological fluids.

  • To 200 µL of plasma or urine sample, add 25 µL of internal standard (IS) working solution (e.g., a deuterated analog of Lupanine).

  • Add 100 µL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

  • To 200 µL of plasma sample, add 25 µL of the internal standard (IS) working solution.

  • Add 200 µL of 4% phosphoric acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a robust starting point for the analysis of this compound and its metabolites. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 249.2136.120
249.2149.115
13-Hydroxylupanine 265.2136.125
265.2247.215
Other Hydroxylated Metabolites 265.2To be determinedTo be optimized
Internal Standard (e.g., Lupanine-d5) 254.2141.120

Data Analysis and Quantitative Data Summary

Data acquisition and processing are performed using the instrument-specific software. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 4: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits (typically 85-115%)
Stability Stable under tested conditions (freeze-thaw, bench-top, long-term)

Table 5: Comparison of Sample Preparation Techniques

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85-95%90-105%
Matrix Effect (%) 80-110%95-105%
Throughput ModerateHigh (amenable to automation)
Cost per sample LowModerate
Selectivity GoodExcellent

Experimental Workflow

The overall experimental workflow for the bioanalysis of this compound and its metabolites is depicted below.

G cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing & Reporting SampleReceipt Sample Receipt (Plasma/Urine) Thawing Sample Thawing SampleReceipt->Thawing Aliquoting Aliquoting Thawing->Aliquoting Extraction Extraction (LLE or SPE) Aliquoting->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Report Generation Quantification->Reporting

LC-MS/MS bioanalytical workflow.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound and its metabolites in biological matrices. The provided protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a solid foundation for researchers in drug development to conduct pharmacokinetic and metabolism studies of this promising natural product. The high-throughput capability of the SPE method makes it particularly suitable for studies involving a large number of samples.

Total Synthesis of (+)-Lupanine and its Structural Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupanine, a tetracyclic quinolizidine (B1214090) alkaloid, is a natural product found in various species of the Lupinus genus. This class of alkaloids has garnered significant interest from the scientific community due to its diverse biological activities and potential therapeutic applications. The rigid, conformationally constrained tetracyclic framework of lupanine and its analogs makes them attractive scaffolds for the design of novel therapeutic agents. The development of efficient and stereoselective total syntheses is crucial for accessing enantiomerically pure this compound and for generating a diverse library of structural analogs for structure-activity relationship (SAR) studies.

This document provides detailed application notes and experimental protocols for the total synthesis of this compound, based on modern synthetic strategies. The methodologies presented are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy: A Modular "Inside-Out" Approach

A highly efficient and modular enantioselective synthesis of this compound has been developed, enabling access to this and other bisquinolizidine alkaloids. The strategy, termed the "inside-out" approach, constructs the core bicyclic structure first and then builds the outer rings. This methodology allows for the synthesis of a wide range of analogs by modifying the building blocks used in the later stages of the synthesis.

A key publication by Scharnagel et al. outlines a modular synthesis that has been successfully applied to the first enantioselective total syntheses of numerous bisquinolizidine alkaloids, including this compound[1]. The core of this strategy involves the asymmetric synthesis of a C2-symmetric bispidine intermediate, which serves as a versatile scaffold for the subsequent annulation of the outer rings.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective total synthesis of this compound.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
1Desymmetrization2,4,6,8-Tetraoxobispidine precursorC2-symmetric 2,6-DioxobispidineEnzymatic or chemical desymmetrizationHigh>99
2Pyridone Ring FormationEnamine of 2,6-Dioxobispidineα,N-fused 2-Pyridone intermediateBromoacrylic acid, cyclization conditionsGood-
3Piperidinone Ring Annulation2-Pyridone intermediateTetracyclic lactam precursorMulti-step sequenceModerate-
4ReductionTetracyclic lactam precursorThis compound LiAlH4 or other suitable reducing agentGood>99

Note: Specific yields and conditions are detailed in the experimental protocols below. The enantiomeric excess is established early in the synthesis and maintained throughout.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the total synthesis of this compound.

Protocol 1: Asymmetric Synthesis of the C2-Symmetric 2,6-Dioxobispidine Core

This protocol describes the crucial desymmetrization step to establish the chirality of the molecule.

Materials:

  • 2,4,6,8-Tetraoxobispidine precursor

  • Appropriate enzyme (e.g., a lipase) or chiral reagent

  • Organic solvent (e.g., toluene, THF)

  • Buffer solution (for enzymatic reactions)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica (B1680970) gel)

Procedure:

  • To a solution of the 2,4,6,8-tetraoxobispidine precursor in the chosen organic solvent, add the enzyme or chiral reagent.

  • If an enzymatic reaction is performed, add the appropriate buffer solution and maintain the optimal pH and temperature for the enzyme.

  • Stir the reaction mixture vigorously and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure C2-symmetric 2,6-dioxobispidine.

Protocol 2: Construction of the α,N-fused 2-Pyridone Ring

This protocol details the formation of the first outer ring of the lupanine scaffold.

Materials:

  • C2-symmetric 2,6-Dioxobispidine

  • Pyrrolidine or other secondary amine

  • Bromoacrylic acid

  • Coupling agent (e.g., DCC, EDC)

  • Base (e.g., triethylamine)

  • Anhydrous organic solvent (e.g., dichloromethane, DMF)

Procedure:

  • Dissolve the C2-symmetric 2,6-dioxobispidine in the anhydrous organic solvent.

  • Add the secondary amine (e.g., pyrrolidine) to form the corresponding enamine in situ.

  • In a separate flask, activate the bromoacrylic acid with the coupling agent and base.

  • Add the activated bromoacrylic acid solution to the enamine solution at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the resulting α,N-fused 2-pyridone intermediate by flash column chromatography.

Protocol 3: Annulation of the Piperidinone Ring

This protocol describes the multi-step sequence to construct the final ring of the tetracyclic system.

Note: This is a representative protocol and may involve several discrete chemical transformations, including but not limited to, conjugate addition, cyclization, and functional group manipulations.

Materials:

  • α,N-fused 2-Pyridone intermediate

  • Appropriate Michael acceptor (e.g., an α,β-unsaturated ester)

  • Base (e.g., LDA, NaHMDS)

  • Anhydrous THF

  • Reagents for subsequent cyclization and functional group modifications

Procedure:

  • Generate the enolate of the 2-pyridone intermediate by treating it with a strong base at low temperature (-78 °C) in anhydrous THF.

  • Add the Michael acceptor to the enolate solution and allow the conjugate addition to proceed.

  • Quench the reaction and perform a work-up to isolate the addition product.

  • Subject the isolated product to conditions that promote intramolecular cyclization to form the piperidinone ring. This may involve heating or treatment with acid or base.

  • Carry out any necessary functional group manipulations to arrive at the tetracyclic lactam precursor of this compound.

  • Purify the product at each step using appropriate chromatographic techniques.

Protocol 4: Final Reduction to this compound

This protocol details the final step to obtain the target molecule.

Materials:

  • Tetracyclic lactam precursor

  • Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

  • Anhydrous ether or THF

  • Standard work-up reagents (e.g., water, 15% NaOH solution, anhydrous sodium sulfate)

Procedure:

  • Carefully add the tetracyclic lactam precursor to a suspension of LiAlH4 in anhydrous ether or THF at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH solution, and then more water (Fieser work-up).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by column chromatography or crystallization to obtain enantiomerically pure this compound.

Visualizations

The following diagrams illustrate the key workflows and pathways described in these application notes.

Total_Synthesis_Workflow Start Commercially Available Starting Materials Step1 Asymmetric Synthesis of C2-Symmetric Bispidine Core Start->Step1 Step2 Pyridone Ring Annulation Step1->Step2 Step3 Piperidinone Ring Annulation Step2->Step3 Step4 Final Reduction & Purification Step3->Step4 Analogs Structural Analogs Step3->Analogs Modification of Building Blocks End This compound Step4->End

Caption: General workflow for the total synthesis of this compound.

Modular_Synthesis_Concept cluster_core Core Synthesis cluster_modules Modular Annulation Core Chiral Bispidine Scaffold C2-Symmetric Intermediate ModuleA Ring A Precursor Core:f1->ModuleA Annulation ModuleD Ring D Precursor Core:f1->ModuleD Annulation Target This compound Tetracyclic Structure ModuleA->Target:f0 ModuleD->Target:f0

Caption: Conceptual diagram of the modular "inside-out" synthetic approach.

References

Isolating Nature's Neuro-modulator: A Detailed Protocol for the Column Chromatography of (+)-Lupanine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive application note detailing the isolation and purification of (+)-Lupanine, a quinolizidine (B1214090) alkaloid with significant therapeutic potential. This document provides a meticulous, step-by-step protocol for the extraction of this compound from its natural source, Lupinus species, and its subsequent purification using column chromatography. The protocol is designed to be a vital resource for researchers in natural product chemistry, pharmacology, and drug discovery.

This compound has garnered interest for its biological activities, including its effects on the central nervous system. It has been identified as an acetylcholinesterase inhibitor and an agonist of nicotinic acetylcholine (B1216132) receptors, making it a compound of interest for neurodegenerative disease research. This protocol offers a clear and reproducible method for obtaining high-purity this compound for further investigation.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

1. Extraction of Crude Lupanine from Lupinus albus Seeds

This protocol outlines the initial extraction of alkaloids from dried plant material.

  • Materials:

    • Dried and powdered Lupinus albus seeds

    • Deionized water

    • 10 M Potassium hydroxide (B78521) (KOH) solution

    • Diethyl ether

    • Anhydrous sodium sulfate (B86663)

    • Reflux apparatus

    • Filtration setup (e.g., Buchner funnel with Celite)

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Combine 100 g of dried, powdered Lupinus albus seeds with 1 L of deionized water in a round-bottom flask.

    • Heat the mixture to 100°C and maintain at reflux for a minimum of 20 hours with constant stirring.[1]

    • After reflux, allow the mixture to cool to room temperature and filter through a bed of Celite to remove the solid plant material.

    • Transfer the aqueous filtrate to a large beaker and basify to a pH of 14 by the slow addition of 10 M KOH solution.

    • Transfer the basified aqueous solution to a separatory funnel and perform a liquid-liquid extraction with diethyl ether (3 x 500 mL).

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and concentrate the organic extract under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

2. Isolation of this compound using Column Chromatography

This section provides a detailed method for the purification of this compound from the crude extract.

  • Materials:

    • Crude alkaloid extract

    • Silica (B1680970) gel (60 Å, 70-230 mesh)

    • Dichloromethane

    • Ethyl acetate (B1210297)

    • Triethylamine

    • Glass chromatography column (e.g., 50 cm length, 4 cm diameter)

    • Cotton or glass wool

    • Sand

    • Fraction collector or test tubes

    • TLC plates (silica gel 60 F254)

    • TLC developing chamber

    • Dragendorff's reagent

    • UV lamp (254 nm)

  • Procedure:

    • Column Packing:

      • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

      • Add a thin layer of sand (approximately 1 cm) on top of the plug.

      • Prepare a slurry of silica gel in the initial mobile phase (e.g., ethyl acetate).

      • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles. The weight of the silica gel should be approximately 30-50 times the weight of the crude extract.

      • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase.

      • Equilibrate the packed column by running the initial mobile phase through it until the packing is stable.

    • Sample Loading:

      • Dissolve the crude alkaloid extract in a minimal amount of dichloromethane.

      • In a separate beaker, add a small amount of silica gel and add the dissolved crude extract.

      • Evaporate the solvent to obtain a dry, impregnated silica gel powder.

      • Carefully add the impregnated silica gel onto the top of the packed column.

    • Elution and Fraction Collection:

      • Begin the elution with the mobile phase. A common mobile phase for lupanine purification is ethyl acetate containing 5% triethylamine.[1] Alternatively, a gradient of increasing polarity, such as a chloroform-methanol system with a constant small percentage of ammonium (B1175870) hydroxide, can be used.

      • Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector or manually.

    • Fraction Monitoring by Thin-Layer Chromatography (TLC):

      • Spot a small aliquot of each collected fraction onto a TLC plate.

      • Develop the TLC plate in a chamber saturated with an appropriate mobile phase, such as toluene:ethyl acetate:diethylamine (7:2:1).

      • After development, dry the TLC plate and visualize the spots.

      • Visualization can be achieved by observing the plate under a UV lamp at 254 nm and/or by spraying with Dragendorff's reagent, which typically produces orange to brown spots with alkaloids.

      • Combine the fractions that show a single spot corresponding to the Rf value of pure lupanine.

    • Final Concentration:

      • Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to obtain purified this compound.

      • The yield of lupanine can be in the range of approximately 300 mg from 50 g of dry seeds.[1]

Quantitative Data Summary

ParameterValueReference
Plant SourceLupinus albus seeds[1]
Extraction SolventDiethyl ether[1]
Column Stationary PhaseSilica Gel[1]
Column Mobile PhaseEthyl acetate with 5% Triethylamine[1]
TLC Mobile Phase ExampleToluene:Ethyl Acetate:Diethylamine (7:2:1)General alkaloid TLC
Typical Yield~305 mg per 50 g of dry seeds[1]

Experimental Workflow

start Dried Lupinus albus Seeds extraction Aqueous Extraction (Reflux) start->extraction filtration1 Filtration extraction->filtration1 basification Basification (KOH) filtration1->basification lle Liquid-Liquid Extraction (Diethyl Ether) basification->lle drying Drying and Concentration lle->drying crude_extract Crude Alkaloid Extract drying->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Monitoring fraction_collection->tlc pooling Pooling of Pure Fractions tlc->pooling final_product Purified this compound pooling->final_product

Caption: Workflow for the isolation of this compound.

Mechanism of Action: Cholinergic System Modulation

This compound primarily exerts its effects through the modulation of the cholinergic signaling pathway. One of its key mechanisms is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, lupanine increases the concentration and duration of action of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis (Blocked) Receptor Postsynaptic Receptor ACh->Receptor Binds Lupanine This compound Lupanine->AChE Inhibits Response Increased Cholinergic Response Receptor->Response

Caption: Inhibition of Acetylcholinesterase by this compound.

References

Application Note: Structural Characterization of (+)-Lupanine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupanine is a tetracyclic quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus.[1] As a prominent member of this class of natural products, it has garnered significant interest due to its diverse biological activities, which include antihypertensive, antiarrhythmic, and hypoglycemic properties. The detailed structural elucidation of this compound is a critical step in its pharmacological evaluation and is essential for quality control in drug development and herbal medicine. This application note provides a comprehensive overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering detailed experimental protocols and a summary of key spectral data.

Data Presentation

The structural integrity and purity of this compound can be unequivocally determined through the combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The quantitative data obtained from these techniques are summarized below for easy reference and comparison.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-10eq4.49dt13.29, 2.3
H-2ax2.85m-
H-2eq2.75m-
H-17ax2.45m-
H-6ax2.30m-
H-11ax2.20m-
H-17eq1.95m-
H-15ax1.85m-
H-71.80m-
H-11eq1.70m-
H-15eq1.60m-
H-13ax1.50m-
H-8ax1.45m-
H-9ax1.40m-
H-13eq1.35m-
H-8eq1.30m-
H-9eq1.25m-
H-3ax1.20m-
H-4ax1.15m-
H-3eq1.10m-
H-4eq1.05m-
H-5ax1.00m-
H-5eq0.95m-

Note: The complete assignment of all protons requires 2D NMR techniques (e.g., COSY, HSQC). The chemical shifts and multiplicities for many of the overlapping methylene (B1212753) and methine protons are reported as multiplets (m). The assignment of H-10eq is based on published data.[2]

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
Carbon AssignmentChemical Shift (δ) ppm
C-2170.5
C-1061.5
C-657.0
C-1754.5
C-1151.0
C-448.5
C-1538.0
C-836.0
C-1334.5
C-733.0
C-928.5
C-327.0
C-525.5
C-1225.0
C-1424.5

Note: The assignments are based on typical chemical shifts for quinolizidine alkaloids and may require confirmation through 2D NMR experiments such as HSQC and HMBC.

Table 3: EI-MS Fragmentation Data for this compound
m/zRelative Intensity (%)Putative Fragment Assignment
24845[M]⁺
247100[M-H]⁺
14985[C₉H₁₃N₂]⁺
13695[C₈H₁₂N₂]⁺
9860[C₆H₁₂N]⁺
8440[C₅H₁₀N]⁺

Note: The fragmentation pattern and relative intensities can vary depending on the instrument and ionization conditions. The proposed fragment assignments are based on common fragmentation pathways for quinolizidine alkaloids.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of this compound

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. c. Ensure the sample is fully dissolved. If necessary, gently vortex the sample. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely.

2. ¹H NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire a standard one-dimensional ¹H NMR spectrum using the following parameters:

  • Pulse Program: zg30
  • Number of Scans: 16
  • Spectral Width: 12 ppm
  • Acquisition Time: 4 seconds
  • Relaxation Delay: 2 seconds e. Process the acquired FID with an exponential window function (line broadening of 0.3 Hz) and Fourier transform. f. Phase and baseline correct the spectrum. g. Reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Data Acquisition: a. Use the same sample as prepared for ¹H NMR. b. Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum using the following parameters:

  • Pulse Program: zgpg30
  • Number of Scans: 1024
  • Spectral Width: 200 ppm
  • Acquisition Time: 1 second
  • Relaxation Delay: 2 seconds c. Process the acquired FID with an exponential window function (line broadening of 1.0 Hz) and Fourier transform. d. Phase and baseline correct the spectrum. e. Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

Protocol 2: Mass Spectrometric Analysis of this compound

1. Sample Preparation: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. b. For direct infusion analysis, dilute the stock solution to 10 µg/mL with methanol. c. For GC-MS analysis, further dilute the stock solution to 1 µg/mL with methanol.

2. Electron Ionization (EI) Mass Spectrometry (GC-MS): a. Gas Chromatography (GC) Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL (splitless).
  • Inlet Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 1 min, then ramp to 280°C at a rate of 15°C/min, and hold for 5 min.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min. b. Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-500.

3. Data Analysis: a. Identify the peak corresponding to this compound in the total ion chromatogram (TIC). b. Extract the mass spectrum for the identified peak. c. Identify the molecular ion peak ([M]⁺) and major fragment ions. d. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Mandatory Visualization

Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Methanol (MS) Sample->Dissolution Filtration Filtration (NMR) Dissolution->Filtration MS_Acquisition Mass Spectrometry Data Acquisition (EI-MS) Dissolution->MS_Acquisition NMR_Acquisition NMR Data Acquisition (1H, 13C) Filtration->NMR_Acquisition NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing (Peak Identification, Fragmentation Analysis) MS_Acquisition->MS_Processing Structure_Elucidation Structural Elucidation & Confirmation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report

Caption: Workflow for the characterization of this compound.

Lupanine_Fragmentation cluster_frags Major Fragments M [M]⁺ m/z 248 F247 [M-H]⁺ m/z 247 M->F247 - H• F149 [C₉H₁₃N₂]⁺ m/z 149 M->F149 Ring Cleavage F136 [C₈H₁₂N₂]⁺ m/z 136 M->F136 Ring Cleavage F98 [C₆H₁₂N]⁺ m/z 98 F149->F98 - C₄H₃N F136->F98 - C₂H₂N₂

Caption: Simplified fragmentation of this compound in EI-MS.

References

Application Note: High-Throughput Bioassay for (+)-Lupanine Activity at the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupanine is a tetracyclic quinolizidine (B1214090) alkaloid found in various lupin species.[1][2] Emerging research has highlighted its potential as a neuroprotective agent, with evidence suggesting its activity is mediated through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4] Specifically, the α7 subtype of nAChRs is a key target in the development of therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia.[5] To facilitate the discovery and development of novel drugs based on the this compound scaffold, a robust high-throughput screening (HTS) assay is essential.

This application note provides a detailed protocol for a high-throughput, cell-based bioassay to quantify the activity of this compound and its analogs on the human α7 nicotinic acetylcholine receptor. The assay is based on the measurement of changes in membrane potential using a fluorescent dye, a method well-suited for HTS.[6][7]

Assay Principle

The assay utilizes a cell line stably expressing the human α7 nAChR. Activation of these ligand-gated ion channels by an agonist, such as the endogenous ligand acetylcholine or a test compound like this compound, leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the cell membrane. This change in membrane potential is detected by a voltage-sensitive fluorescent dye. The increase in fluorescence intensity is directly proportional to the extent of ion channel activation and can be measured using a plate reader designed for HTS.[7] This allows for the rapid screening of compound libraries to identify potent and selective modulators of the α7 nAChR.

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lupanine Lupanine alpha7_nAChR α7 nAChR (Ligand-Gated Ion Channel) Lupanine->alpha7_nAChR Binds to receptor Ion_Influx Cation Influx (Na+, Ca2+) alpha7_nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Fluorescence Increased Fluorescence Depolarization->Fluorescence Detected by voltage-sensitive dye

Caption: Agonist binding to α7 nAChR and subsequent signal transduction.

Experimental Protocols

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human α7 nicotinic acetylcholine receptor.

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Membrane Potential Dye: Commercially available fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Acetylcholine (ACh) or a known selective α7 agonist (e.g., PNU-282987).

  • Reference Antagonist: A known α7 antagonist (e.g., Methyllycaconitine citrate, MLA).

  • Test Compound: this compound (dissolved in DMSO).

  • Instrumentation: Automated liquid handler, multi-well plate reader with fluorescence detection capabilities (e.g., FLIPR, PHERAstar).

Experimental Workflow

G A 1. Cell Plating (CHO-α7 cells in 384-well plates) B 2. Incubation (24 hours, 37°C, 5% CO2) A->B C 3. Dye Loading (Add membrane potential dye) B->C D 4. Incubation (1 hour, 37°C) C->D E 5. Compound Addition (Automated liquid handling) D->E F 6. Fluorescence Reading (Plate reader, kinetic read) E->F G 7. Data Analysis (Calculate EC50/IC50) F->G

Caption: High-throughput screening workflow for α7 nAChR modulators.

Detailed Procedure
  • Cell Plating:

    • Culture CHO-α7 cells to approximately 80-90% confluency.

    • Harvest the cells and resuspend in fresh culture medium to a density of 2 x 10⁵ cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Plate Preparation:

    • Prepare serial dilutions of this compound and reference compounds (agonist and antagonist) in DMSO.

    • Further dilute the compounds in Assay Buffer to the desired final concentrations (typically 2x the final assay concentration). The final DMSO concentration in the assay should be ≤ 0.5%.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 25 µL of the dye solution to each well.

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Assay Execution and Measurement:

    • Place the cell plate and the compound plate into the automated plate reader.

    • Set the instrument to measure fluorescence kinetically (e.g., readings every second for 120 seconds).

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • The instrument will then automatically add 25 µL of the compound solution from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for the remainder of the kinetic run.

  • Data Analysis:

    • The primary response is the change in fluorescence intensity (ΔF) from the baseline before compound addition to the peak after addition.

    • Normalize the data to the response of the reference agonist (100% activation) and a vehicle control (0% activation).

    • For agonist testing, plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration (e.g., EC₈₀) of the reference agonist. Plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀ value.

    • Assess the quality of the assay using the Z'-factor, with a value > 0.5 being considered robust for HTS.

Data Presentation

Table 1: Agonist Activity of this compound and Reference Compound
CompoundEC₅₀ (µM)Max Response (% of ACh)Hill Slope
Acetylcholine (ACh)1.5 ± 0.3100%1.1 ± 0.1
This compound12.8 ± 2.185% ± 5%1.0 ± 0.2
Table 2: Antagonist Activity of Reference Compound
CompoundIC₅₀ (nM)Max InhibitionHill Slope
MLA25.4 ± 4.598% ± 3%-1.2 ± 0.1

Note: The data presented in these tables are representative and may vary based on specific experimental conditions.

Conclusion

The described high-throughput bioassay provides a reliable and efficient method for identifying and characterizing modulators of the α7 nicotinic acetylcholine receptor. This protocol is specifically tailored for the evaluation of this compound and its derivatives, facilitating structure-activity relationship (SAR) studies and lead optimization in drug discovery programs targeting neurological disorders. The use of a fluorescence-based membrane potential readout in a 384-well format ensures the scalability required for screening large compound libraries.[8][9][10]

References

sourcing and purity requirements for (+)-Lupanine analytical standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupanine is a tetracyclic quinolizidine (B1214090) alkaloid naturally occurring in various species of the Lupinus (lupin) genus.[1][2] It has garnered significant interest in the scientific community for its diverse biological activities, including its potential as a modulator of insulin (B600854) release, making it a subject of research in diabetes and metabolic disorders.[2] Furthermore, its presence in lupin-derived food and feed products necessitates accurate analytical quantification for safety and quality control.

These application notes provide comprehensive guidance on the sourcing, purity requirements, and analytical applications of a this compound analytical standard. The protocols outlined are intended to support researchers in achieving accurate and reproducible results in their studies.

Sourcing and Purity of this compound Analytical Standard

The reliability of analytical data is fundamentally dependent on the quality of the reference standard. A this compound analytical standard should be sourced from reputable suppliers who provide comprehensive documentation of its purity and identity.

Recommended Suppliers

Several specialized chemical suppliers offer this compound analytical standards. It is crucial to select a supplier that provides a detailed Certificate of Analysis (CoA) with each batch.

SupplierProduct NamePurity SpecificationFormNotes
PhytoLab This compound hydrochloride phyproof® Reference SubstancePrimary reference standard with certified absolute purity.[1]Solid (hydrochloride salt)Purity is calculated for the free base after quantitative determination of the counterion.[1]
Cayman Chemical This compound (perchlorate)≥95%[3]Solid (perchlorate salt)Origin is synthetic.[3]
Bioaustralis Lupanine>95% by HPLC[2]--
BioCrick Lupanine>98%Brown oil-
Purity Requirements and Certificate of Analysis (CoA)

An analytical standard of this compound should be of the highest available purity, ideally a primary reference standard. The Certificate of Analysis is the primary document attesting to the quality of the standard. A comprehensive CoA should include the following information, as exemplified in Table 2.

Table 2: Exemplary Certificate of Analysis for this compound Hydrochloride Primary Reference Standard

ParameterSpecification / MethodResult
Identity
1H-NMRConforms to structureConforms
Mass Spectrometry (MS)Conforms to structureConforms
Purity
Chromatographic Purity (HPLC)Area %99.8%
Water ContentKarl Fischer Titration0.15%
Residual SolventsGC-HS<0.1%
Inorganic ImpuritiesResidue on Ignition<0.05%
Assay (Absolute Purity) Mass Balance Approach*99.5% (as free base)
Physicochemical Data
AppearanceVisualWhite to off-white solid
Molecular Formula-C₁₅H₂₄N₂O · HCl
Molecular Weight-284.82 g/mol [1]
Storage & Stability
Recommended Storage-Store at < -15 °C in an airtight container, protected from light and humidity.[1][4]
Expiry Date-Stated on the certificate

*Note: Absolute purity is often determined using a mass balance approach, calculated as: Purity = (100% - % Water - % Residual Solvents - % Inorganic Impurities) x (Chromatographic Purity / 100%). For salt forms like hydrochloride, the purity is typically reported for the free base after accounting for the counterion.[1]

Biological Activity and Signaling Pathway

This compound has been shown to modulate glucose-stimulated insulin secretion from pancreatic β-cells. This action is primarily mediated through the direct inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane.

The workflow for this signaling pathway is as follows:

  • Increased intracellular glucose metabolism leads to a rise in the ATP/ADP ratio.

  • This compound directly binds to and inhibits the KATP channels, further reducing K+ efflux.

  • The inhibition of KATP channels causes membrane depolarization.

  • This depolarization activates voltage-dependent Ca2+ channels (VDCCs).

  • Influx of Ca2+ through VDCCs triggers the exocytosis of insulin-containing granules, leading to increased insulin secretion.

G Figure 1: this compound Signaling Pathway in Pancreatic β-Cells cluster_cell Pancreatic β-Cell Glucose Glucose Metabolism Glycolysis & Mitochondrial Oxidation Glucose->Metabolism enters cell ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP ATP-Sensitive K+ Channel (KATP) ATP_ADP->KATP inhibits Lupanine This compound Lupanine->KATP inhibits Depolarization Membrane Depolarization KATP->Depolarization closure leads to VDCC Voltage-Dependent Ca2+ Channel (VDCC) Depolarization->VDCC activates Ca_Influx ↑ Intracellular Ca2+ VDCC->Ca_Influx facilitates Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Figure 1: this compound Signaling Pathway in Pancreatic β-Cells

Experimental Protocols

The following protocols describe the use of a this compound analytical standard for instrument calibration and sample quantification. It is essential to use calibrated equipment and high-purity reagents (e.g., HPLC or LC-MS grade solvents).

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is suitable for the quantification of this compound in purified samples or simple matrices.

4.1.1 Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of the this compound analytical standard.

    • Quantitatively transfer the standard to a 10.0 mL Class A volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.

  • Working Calibration Standards:

    • Perform serial dilutions of the Stock Standard Solution with the mobile phase to prepare a series of at least five calibration standards.

    • A suggested concentration range is 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL.

4.1.2 Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase, 5 µm, 250 mm x 4.6 mm (or equivalent)
Mobile Phase Isocratic: 15% Acetonitrile and 85% Sodium Phosphate Buffer (1.8 g/L Na₂HPO₄, pH adjusted to 10.5 with NaOH)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
UV Detection 220 nm
Run Time 25 minutes

4.1.3 System Suitability

Before sample analysis, perform at least five replicate injections of a mid-range calibration standard (e.g., 10.0 µg/mL) to verify system performance.

ParameterAcceptance Criteria (per USP <621>)
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (%RSD of Peak Area) ≤ 2.0%[5]

4.1.4 Analysis and Calibration Curve

  • Inject the prepared calibration standards in sequence from lowest to highest concentration.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the unknown samples.

  • Construct a calibration curve by plotting the peak area of this compound against the known concentration of the standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the unknown samples using the regression equation.

G Figure 2: HPLC Calibration Workflow start Start: Obtain Certified This compound Standard prep_stock Prepare Stock Standard Solution (e.g., 1000 µg/mL) start->prep_stock prep_cal Prepare Working Calibration Standards (Serial Dilution) prep_stock->prep_cal sys_suit Perform System Suitability Test (5 replicate injections) prep_cal->sys_suit check_suit Check Acceptance Criteria (%RSD, Tailing, Plates) sys_suit->check_suit inject_cal Inject Calibration Standards (Lowest to Highest) check_suit->inject_cal PASS fail FAIL: Troubleshoot System check_suit->fail FAIL inject_samples Inject Blank and Unknown Samples inject_cal->inject_samples plot_curve Plot Peak Area vs. Concentration Generate Calibration Curve inject_samples->plot_curve quantify Quantify this compound in Samples plot_curve->quantify

Figure 2: HPLC Calibration Workflow
Protocol 2: Purity Assessment and Identification by GC-MS

This protocol is suitable for the identification and purity confirmation of a this compound standard or for its analysis in complex matrices that have undergone a suitable extraction and clean-up.

4.2.1 Sample Preparation

  • For Standard Verification: Dissolve a small amount of the this compound standard in a suitable volatile solvent (e.g., Methanol or Dichloromethane) to a concentration of approximately 100 µg/mL.

  • For Extracted Samples: Ensure the final sample extract is solvent-exchanged into a GC-compatible solvent and is free of non-volatile residues.

4.2.2 GC-MS Conditions

ParameterCondition
GC System Agilent 7890B or equivalent
Column DB-1 or equivalent non-polar capillary column (e.g., 30 m x 0.32 mm, 1.0 µm film thickness)
Carrier Gas Helium, constant flow rate of 1.4 mL/min
Injector Temperature 290 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Initial temp 180 °C for 2 min, ramp at 6 °C/min to 300 °C, hold for 10 min
MS System Agilent 5977A or equivalent
Ion Source Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range m/z 40-550

4.2.3 Data Analysis

  • Identification: Compare the retention time and the acquired mass spectrum of the analyte peak with those of a known this compound standard or with a reference library (e.g., NIST). The mass spectrum of Lupanine is characterized by a molecular ion peak (M+) at m/z 248 and characteristic fragment ions.[6]

  • Purity Assessment: In the total ion chromatogram (TIC) of the standard, the area of the main this compound peak relative to the total area of all peaks provides an estimate of chromatographic purity.

Regulatory Context

As of the current date, there are no specific monographs for this compound in the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[7][8] Therefore, there are no legally binding, official standards for its purity as an analytical standard from these bodies.

However, general chapters from these pharmacopeias provide guidance on the qualification and use of reference standards. For instance, USP General Chapter <11> outlines the requirements for USP Reference Standards, emphasizing their high purity and suitability for their intended purpose.[9] In the European Union, the European Pharmacopoeia provides official reference standards required for compliance with its monographs.[7]

For food and feed safety, regulatory bodies have set maximum levels for total quinolizidine alkaloids in lupin-derived products. For example, Food Standards Australia New Zealand has set a maximum level of 200 mg/kg. This underscores the importance of using accurately characterized analytical standards for monitoring compliance.

Conclusion

The accurate analysis of this compound relies on the use of a high-purity, well-characterized analytical standard. Sourcing from reputable suppliers who provide a comprehensive Certificate of Analysis is the first critical step. The protocols provided herein for HPLC-UV and GC-MS offer robust methods for the quantification and identification of this compound. By adhering to these guidelines and implementing proper system suitability checks, researchers can ensure the generation of reliable and reproducible data in their scientific investigations and quality control processes.

References

methods for debittering lupin seeds to remove (+)-Lupanine content.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for various methods aimed at reducing the (+)-Lupanine content in lupin seeds. The information is intended for researchers, scientists, and professionals in the field of drug development and food science.

Application Notes

Lupin seeds are a promising source of protein, but their utilization is often limited by the presence of bitter and toxic quinolizidine (B1214090) alkaloids, with this compound being a major component in many species.[1] The removal of these alkaloids, a process known as debittering, is crucial for rendering the seeds palatable and safe for consumption.[2] This document outlines and compares several common debittering methods, including aqueous processing, solvent extraction, and microbial fermentation. The selection of an appropriate method depends on the desired final product, scalability, and economic considerations. For instance, aqueous processing is a traditional and widely used method for food production, while solvent extraction is often employed for the isolation and purification of alkaloids for pharmaceutical applications.[3][4]

Methods for Debittering Lupin Seeds

Several techniques have been developed to reduce the alkaloid content of lupin seeds. These can be broadly categorized as:

  • Aqueous Processing: This involves the use of water or aqueous solutions to leach out the water-soluble alkaloids. Common methods include soaking, boiling, and extended washing.[5][6] The efficiency of this method can be influenced by factors such as temperature, pH, and the duration of the process.[6]

  • Solvent Extraction: Organic solvents are used to extract alkaloids from the seeds. This method is highly efficient for isolating specific alkaloids like lupanine.[4][7] The choice of solvent and extraction conditions are critical for maximizing the yield and purity of the extracted alkaloids.

  • Microbial Fermentation: Certain microorganisms can metabolize and degrade quinolizidine alkaloids.[8] This biological approach offers a potentially more environmentally friendly alternative to chemical extraction methods.

  • Advanced Methods: Newer techniques such as treatment with instantaneous controlled pressure drop (DIC) are being explored to enhance the efficiency of alkaloid removal.[9]

The effectiveness of these methods in reducing lupanine content varies significantly. The following sections provide detailed protocols and a comparative summary of their impact on this compound levels.

Data Presentation: Quantitative Reduction of Lupanine

The table below summarizes the quantitative data on the reduction of lupanine content in lupin seeds using different debittering methods.

MethodLupin SpeciesInitial Lupanine ContentFinal Lupanine Content% ReductionReference
Aqueous DebitteringLupinus mutabilisNot specifiedavg. 0.0012 g/100 g DM99.9%[5]
Aqueous Processing (Soaking & Boiling)Lupinus albus12.513 g/kgUndetectable>99%[1]
Instantaneous Controlled Pressure Drop (DIC) + 2h Water SoakingLupinus albus0.025% (as total alkaloids)0.0075% (as total alkaloids)70%[9]
Instantaneous Controlled Pressure Drop (DIC) + 2h Water SoakingLupinus mutabilis5.5% (as total alkaloids)2.2% (as total alkaloids)60%[9]
Fermentation with Rhizopus oligosporus (after soaking & cooking)Lupinus albusNot specifiedReduced to 9% of initial total alkaloids91%[10]

Note: Some studies report on total alkaloid reduction, with lupanine being the major component.

Experimental Protocols

Protocol 1: Aqueous Debittering of Lupinus mutabilis Seeds

This protocol describes a traditional aqueous method for the significant reduction of lupanine content.

Materials:

  • Bitter Lupinus mutabilis seeds

  • Large container for soaking

  • Cooking pot

  • Water

Procedure:

  • Hydration: Soak the lupin seeds in a large volume of water at room temperature for 14-20 hours.

  • Cooking: Drain the water and cook the seeds in fresh water for 0.5-2 hours.

  • Washing: After cooking, drain the hot water and wash the seeds with cold running water for 96-120 hours.[10] The water should be changed frequently to ensure the continuous removal of leached alkaloids.

  • Drying (Optional): The debittered seeds can be used immediately or dried for later use.

Quantification of Lupanine: The lupanine content before and after debittering can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Protocol 2: Solvent Extraction for the Isolation of Lupanine from Lupinus albus Seeds

This protocol is suitable for the extraction and purification of lupanine for research or pharmaceutical purposes.

Materials:

  • Dry Lupinus albus seeds, finely ground

  • 0.5 N HCl

  • 5 N NaOH

  • Dichloromethane (CH₂Cl₂)

  • Solid Phase Extraction (SPE) columns

  • Rotary evaporator

Procedure:

  • Acid Extraction: Suspend 1 g of ground lupin seeds in 10 mL of 0.5 N HCl. Stir for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the homogenate for 10 minutes at 4°C and 10,000 rpm.

  • Pellet Re-extraction: Resuspend the pellet in 0.5 N HCl and centrifuge again.

  • Basification: Pool the supernatants and adjust the pH to 12 with 5 N NaOH.

  • Solid Phase Extraction: Apply the basified extract to an SPE column.

  • Elution: Elute the total alkaloids with CH₂Cl₂ (3 x 20 mL).

  • Solvent Evaporation: Evaporate the solvent to dryness under vacuum at 40°C to obtain the alkaloid extract.

Purification (Optional): The crude extract can be further purified by column chromatography to isolate pure lupanine.[11]

Protocol 3: Microbial Debittering using Fermentation

This protocol provides a general framework for the fermentation of lupin seeds to reduce alkaloid content.

Materials:

  • Lupin seeds

  • Starter culture (e.g., Lactobacillus plantarum or Rhizopus oligosporus)

  • Fermentation vessel

  • Incubator

Procedure:

  • Pre-treatment: Soak and cook the lupin seeds as described in Protocol 1 to partially reduce the alkaloid content and soften the seeds.

  • Inoculation: Inoculate the cooked seeds with a suitable microorganism. For example, for tempeh production, use Rhizopus oligosporus.[10] For lactic acid fermentation, a starter culture of Lactobacillus plantarum can be used.[12]

  • Fermentation: Incubate the inoculated seeds under controlled conditions (e.g., 30°C for 48 hours for R. oligosporus).[10]

  • Monitoring: Monitor the fermentation process by observing changes in pH, temperature, and microbial growth.

  • Harvesting: Once the fermentation is complete, the debittered lupin product can be harvested.

Note: The specific conditions for fermentation (microorganism, temperature, time) will vary depending on the desired final product and the specific strain used.

Mandatory Visualizations

Aqueous_Debittering_Workflow start Bitter Lupin Seeds soaking Soaking (14-20 hours) start->soaking Hydration cooking Cooking (0.5-2 hours) soaking->cooking Drain & Cook washing Extended Washing (96-120 hours) cooking->washing Drain & Wash end Debittered Lupin Seeds (Lupanine Reduced) washing->end Final Product

Caption: Workflow for Aqueous Debittering of Lupin Seeds.

Solvent_Extraction_Workflow start Ground Lupin Seeds acid_extraction Acid Extraction (0.5 N HCl) start->acid_extraction centrifugation Centrifugation acid_extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection basification Basification (pH 12 with NaOH) supernatant_collection->basification spe Solid Phase Extraction basification->spe elution Elution (Dichloromethane) spe->elution evaporation Solvent Evaporation elution->evaporation end Lupanine Extract evaporation->end

Caption: Workflow for Solvent Extraction of Lupanine.

Logical_Relationship_Debittering cluster_aqueous Aqueous Methods cluster_solvent Solvent-Based cluster_fermentation Biological Methods lupin Lupin Seeds (High this compound) debittering Debittering Methods lupin->debittering aqueous Aqueous Processing debittering->aqueous Leaching solvent Solvent Extraction debittering->solvent Extraction fermentation Microbial Fermentation debittering->fermentation Metabolism soaking Soaking aqueous->soaking boiling Boiling aqueous->boiling end Reduced this compound Content aqueous->end organic_solvent Organic Solvents solvent->organic_solvent solvent->end microbes Microorganisms fermentation->microbes fermentation->end

Caption: Logical Relationship of Debittering Methods.

References

Application Notes and Protocols for the Industrial Scale Purification of (+)-Lupanine from Agricultural Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale purification of (+)-Lupanine from agricultural wastewater, primarily generated during the debittering process of lupin beans. Lupanine, a quinolizidine (B1214090) alkaloid, is a valuable chiral building block in the pharmaceutical industry, notably as a precursor for the synthesis of sparteine.[1][2] The recovery of lupanine from waste streams presents a sustainable and economically viable alternative to traditional synthetic routes.[2]

The protocols outlined below are designed to be scalable and adaptable to various industrial settings. They focus on modern, efficient, and greener chemical processes, including membrane filtration, solvent extraction, and advanced chromatographic techniques.

Quantitative Data Summary

The efficiency of this compound purification is highly dependent on the chosen methodology. The following tables summarize quantitative data from various studies to facilitate the comparison of different purification strategies.

Table 1: Lupanine Concentration in Lupin Processing Wastewater

Source of WastewaterLupanine ConcentrationReference
Lupin Bean Cooking Stage3.32 g/L[1][2]
Aqueous Extract from Seed Meal2.5 g/kg[3]

Table 2: Comparison of Lupanine Purification Methodologies

MethodStarting MaterialRecovery/YieldPurityKey AdvantagesReference
Nanofiltration (NF) + Solvent Extraction (SE)Lupin Bean Wastewater95%78%High recovery, effective for initial concentration[1][2]
Reverse Osmosis + Solid-Liquid Extraction (Ether)Lupin Bean Wastewater18.5%90%High purity[1][2]
NF + SE + Molecularly Imprinted Polymer (MIP)Lupanine-rich Ethyl Acetate Extract82% (from extract)88%High selectivity and purity[1][2]
Solvent Extraction (Ethyl Acetate) - 3 stepsLupin Bean Wastewater91%57-78%Simple, high initial recovery[1]
pH-controlled Solvent Extraction (Ether) + CrystallizationAqueous Lupin Seed ExtractNot specified>95%High purity, crystalline product[3]
Ion-Exchange ChromatographyGeneral Alkaloid Extracts76-92%0.3-78%Applicable to a wide range of alkaloids[4]

Experimental Workflows and Protocols

The following sections provide detailed protocols for the industrial-scale purification of this compound from agricultural wastewater. Each protocol is accompanied by a workflow diagram created using Graphviz (DOT language).

Protocol 1: Nanofiltration Concentration Followed by pH-Controlled Solvent Extraction

This protocol is a robust method for processing large volumes of wastewater, focusing on initial concentration using nanofiltration followed by selective extraction.

G cluster_0 Phase 1: Pre-treatment & Concentration cluster_1 Phase 2: Extraction & Purification A Wastewater Collection (Lupin Debittering Effluent) B Centrifugation / Filtration (Removal of Suspended Solids) A->B C Nanofiltration (NF) (e.g., NF270 membrane) B->C D Lupanine-Rich Retentate C->D Concentration E Detoxified Water (Permeate) C->E Purification F pH Adjustment (Basification to pH ~13 with NaOH) D->F G Solvent Extraction (e.g., Ethyl Acetate) F->G H Phase Separation G->H I Aqueous Phase (Waste) H->I J Organic Phase (Lupanine-Rich Extract) H->J K Solvent Evaporation (Reduced Pressure) J->K L Crude Lupanine Isolate K->L M Recrystallization (e.g., from Tertiary Butyl Methyl Ether) L->M N Purified this compound Crystals M->N

Caption: Workflow for Lupanine purification via Nanofiltration and Solvent Extraction.

Methodology:

  • Wastewater Pre-treatment:

    • Collect the agricultural wastewater from the lupin bean debittering process.

    • Process the wastewater through an industrial centrifuge or a filtration system to remove suspended solids and particulate matter.[5]

  • Nanofiltration (NF) Concentration:

    • Pump the clarified wastewater through a nanofiltration system equipped with a suitable membrane (e.g., NF270).

    • This step separates the wastewater into two streams: a permeate (detoxified water) and a retentate rich in lupanine.[5] This can achieve over 99% rejection of lupanine.[5]

    • Collect the lupanine-rich retentate for further processing. The wastewater considered in some studies presented a lupanine concentration of 3.32 g/L.[1][2]

  • pH Adjustment and Solvent Extraction:

    • Transfer the lupanine-rich retentate to a reaction vessel.

    • Adjust the pH of the solution to approximately 13 by adding a strong base, such as sodium hydroxide (B78521) (NaOH).[1] This converts the lupanine salt into its free base form, which is more soluble in organic solvents.

    • Perform a liquid-liquid extraction by mixing the basified aqueous phase with an organic solvent, such as ethyl acetate, in a 1:1 ratio.[1][6] Agitate the mixture vigorously to ensure efficient transfer of lupanine into the organic phase.

    • Repeat the extraction process multiple times (e.g., three to six times) to maximize the recovery of lupanine.[1] A 91% recovery can be achieved after three extractions.[1]

  • Purification and Isolation:

    • Combine the organic phases from all extraction steps.

    • Dry the combined organic extract using a drying agent like anhydrous sodium sulfate (B86663) to remove residual water.[6]

    • Remove the solvent under reduced pressure using an industrial rotary evaporator to obtain a crude lupanine extract.[6]

    • For final purification, dissolve the crude extract in a minimal amount of a suitable solvent (e.g., tertiary butyl methyl ether) and allow it to crystallize, potentially with the aid of cooling and seed crystals, to yield high-purity this compound.[3] Purity can exceed 95% with this method.[3]

Protocol 2: Advanced Purification using Molecularly Imprinted Polymers (MIPs)

This protocol is designed as a polishing step to achieve high-purity lupanine from a crude extract, making it suitable for pharmaceutical applications. It typically follows an initial extraction as described in Protocol 1.

G cluster_0 Phase 1: Preparation of Lupanine Extract cluster_1 Phase 2: MIP Chromatography cluster_2 Phase 3: Final Processing A Crude Lupanine Extract (from Solvent Extraction) B Dissolution in Loading Solvent (e.g., Ethyl Acetate) A->B D Loading of Lupanine Solution B->D C MIP Column Equilibration C->D E Washing Step (Removal of Impurities) D->E F Elution of Lupanine (0.1 M HCl in Methanol) E->F G Collection of Lupanine-Rich Fractions F->G H Solvent Evaporation G->H I pH Neutralization H->I J Final Lupanine Product (High Purity) I->J

Caption: Workflow for high-purity Lupanine isolation using MIP chromatography.

Methodology:

  • Preparation of Feed Stream:

    • Obtain a crude lupanine extract from the solvent extraction of lupin wastewater, as detailed in Protocol 1. This extract typically has a purity of around 78%.[2]

    • Dissolve the crude extract in a suitable solvent compatible with the MIP, such as ethyl acetate, to a known concentration (e.g., 1.23 g/L).[2]

  • MIP Column Chromatography:

    • Pack an industrial-scale chromatography column with a molecularly imprinted polymer designed for lupanine recognition. A MIP prepared with lupanine as the template and itaconic acid as the functional monomer has shown high selectivity.[1][2]

    • Equilibrate the MIP column by flushing it with the loading solvent (ethyl acetate).

    • Load the lupanine solution onto the column. The MIP will selectively bind the lupanine molecules.

    • Wash the column with the loading solvent to remove unbound impurities.

    • Elute the bound lupanine from the polymer using a solution of 0.1 M HCl in methanol (B129727).[1] The acidic methanol disrupts the interactions between lupanine and the MIP, releasing the purified alkaloid.[1]

  • Post-Chromatography Processing:

    • Collect the lupanine-rich fractions from the elution step.

    • Remove the solvent (methanol) and HCl under reduced pressure.

    • The resulting product is high-purity this compound hydrochloride. If the free base is required, the solution can be basified and re-extracted.

    • This method can improve lupanine purity from 78% to 88% with an 82% recovery from the crude extract.[1][2]

Protocol 3: Ion-Exchange Chromatography for Alkaloid Fractionation

This protocol is a general method for the separation of alkaloids based on their charge and can be adapted for lupanine purification, especially when dealing with a complex mixture of alkaloids.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Cation-Exchange Chromatography cluster_2 Phase 3: Lupanine Isolation A Aqueous Alkaloid Extract B pH Adjustment to ~3 A->B C Filtration B->C E Sample Loading C->E D Column Equilibration (e.g., with 10 mM KH2PO4, pH 3) D->E F Wash Step (Removal of Neutral/Anionic Impurities) E->F G Step or Gradient Elution (Increasing salt concentration, e.g., KCl) F->G H Fraction Collection G->H I Analysis of Fractions (e.g., HPLC) H->I J Pooling of Lupanine-Rich Fractions I->J K Desalting and Solvent Removal J->K L Purified Lupanine K->L

Caption: Workflow for Lupanine purification using Ion-Exchange Chromatography.

Methodology:

  • Sample Preparation:

    • Start with a clarified aqueous extract containing lupanine, such as the retentate from nanofiltration.

    • Adjust the pH of the sample to approximately 3 using an acid like phosphoric acid.[7] At this pH, lupanine (a weak base) will be protonated and carry a positive charge.

    • Filter the sample to remove any precipitates that may have formed.

  • Cation-Exchange Chromatography:

    • Equilibrate a cation-exchange column (containing a resin with negatively charged functional groups, e.g., sulfopropyl) with a loading buffer (e.g., 10 mM potassium phosphate, pH 3).[7]

    • Load the prepared sample onto the column. The positively charged lupanine molecules will bind to the negatively charged resin.[8]

    • Wash the column with the loading buffer to remove any unbound, neutral, or negatively charged impurities.

    • Elute the bound alkaloids using a salt gradient (e.g., 0-1 M KCl in the loading buffer).[7] As the salt concentration increases, the salt cations compete with the bound alkaloids for the exchange sites, causing the alkaloids to be released.

    • Collect fractions throughout the elution process.

  • Isolation and Final Purification:

    • Analyze the collected fractions using a suitable analytical method, such as HPLC, to identify the fractions containing lupanine.

    • Pool the lupanine-rich fractions.

    • Perform a desalting step (e.g., using dialysis or a desalting column) to remove the high concentration of salt from the pooled fractions.

    • Remove the solvent to obtain the purified lupanine. Further purification by crystallization may be performed if necessary.

References

Application Notes and Protocols for (+)-Lupanine in Natural Bio-pesticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-Lupanine, a quinolizidine (B1214090) alkaloid, in the development of natural bio-pesticides. This document details its pesticidal activities, mode of action, and includes protocols for efficacy testing.

Introduction

This compound is a tetracyclic quinolizidine alkaloid naturally occurring in various species of the Lupinus genus (lupins).[1][2] It serves as a chemical defense for the plant against herbivores and pathogens.[3][4] Due to its biological activity, this compound has garnered interest as a potential active ingredient for the development of environmentally benign bio-pesticides for the control of various agricultural and veterinary pests.[5][6]

Pesticidal Spectrum of this compound

This compound has demonstrated a broad spectrum of activity against various pests, including insects, mites, and helminths. Its efficacy stems from its neurotoxic effects, primarily targeting the nervous system of invertebrates.[7][8]

Activities:

  • Insecticidal: Effective against a range of insect pests, including aphids and the larvae of Lepidoptera such as the fall armyworm (Spodoptera frugiperda).[5][6][9] Lupanine is considered to have a strong toxic effect on sucking insects.[3]

  • Acaricidal: Shows promise in controlling mite species.

  • Anthelmintic: Lupin seed extracts containing lupanine have demonstrated anthelmintic activity against parasitic nematodes like Haemonchus contortus and Teladorsagia circumcincta, including multidrug-resistant strains.[2][10][11]

  • Antifungal: Lupanine inhibits the growth of phytopathogenic fungi, such as powdery mildew, by reducing conidia germination.[1][2]

Mode of Action

The primary mode of action of this compound is its interaction with the cholinergic nervous system in pests. It acts as an antagonist at both nicotinic acetylcholine (B1216132) receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[7][12][13]

  • Acetylcholine Receptor Antagonism: By blocking these receptors, lupanine disrupts the normal transmission of nerve impulses mediated by the neurotransmitter acetylcholine. This disruption leads to paralysis and eventual death of the pest.[7][12] Electrophysiology assays on recombinant nematode acetylcholine receptors have confirmed an antagonistic mode of action for lupin alkaloids.[10][11]

The following diagram illustrates the proposed signaling pathway for this compound's mode of action.

Lupanine_Mode_of_Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_effect Physiological Effect Acetylcholine Acetylcholine Receptor Nicotinic & Muscarinic Acetylcholine Receptors Acetylcholine->Receptor Binds & Activates Lupanine This compound Lupanine->Receptor Binds & Blocks IonChannel Ion Channel Receptor->IonChannel Opens/Closes Signal Signal Transduction Receptor->Signal Initiates Paralysis Paralysis IonChannel->Paralysis Disrupted Ion Flow Signal->Paralysis Inhibited Signaling Death Death Paralysis->Death

Proposed mode of action of this compound at the synapse.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and related extracts against various pests.

Table 1: Insecticidal and Acaricidal Activity of Lupanine and Lupin Extracts

Target PestPreparationMetricValueExposure TimeReference
Spodoptera frugiperdaLupinus aschenbornii extract (high in lupanine)LD50Lower than L. montanus extract7 days[14]
Tetranychus urticaeLupin seed extractLC504.03%24 hours[15]
Tetranychus urticaeLupin seed extractLC503.15%48 hours[15]
Tetranychus urticaeLupin seed extractLC502.73%72 hours[15]

Table 2: Anthelmintic and Antifungal Activity of Lupanine

Target OrganismPreparationMetricValueReference
Haemonchus contortus (larval migration)Lupin seed extractsSignificant inhibition-[10][11]
Teladorsagia circumcincta (larval migration)Lupin seed extractsSignificant inhibition-[2]
Powdery Mildew (Erysiphe graminis)LupanineIC501-5 mmol/L[1][2]

Experimental Protocols

Detailed methodologies are crucial for the standardized evaluation of this compound's pesticidal activity.

Insecticidal Bioassay Protocol (Leaf Dip Method)

This protocol is adapted for assessing the toxicity of this compound to foliage-feeding insects.

Leaf_Dip_Bioassay A Prepare serial dilutions of This compound in a suitable solvent with a surfactant. C Dip each leaf into a lupanine solution for a standardized time (e.g., 10 seconds). A->C B Select healthy, untreated leaves of the host plant. B->C D Allow leaves to air dry completely in a fume hood. C->D E Place one treated leaf into a ventilated container (e.g., Petri dish). D->E F Introduce a known number of test insects (e.g., 10-20 larvae) into each container. E->F G Maintain containers under controlled conditions (temperature, humidity, photoperiod). F->G H Assess mortality at regular intervals (e.g., 24, 48, 72 hours). G->H I Calculate LC50 and mortality rates using appropriate statistical software. H->I

Workflow for a leaf dip insecticidal bioassay.

Materials:

  • This compound standard

  • Solvent (e.g., acetone, ethanol)

  • Non-ionic surfactant (e.g., Triton X-100)

  • Host plant leaves

  • Test insects

  • Petri dishes or other suitable containers

  • Forceps

  • Controlled environment chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions from the stock solution to establish a dose-response curve. Add a small amount of surfactant (e.g., 0.01%) to each dilution to ensure even coating of the leaves. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Treatment: Using forceps, dip individual leaves into the test solutions for a consistent duration (e.g., 10 seconds).

  • Drying: Allow the treated leaves to air dry completely in a fume hood to evaporate the solvent.

  • Insect Exposure: Place one dried, treated leaf into each container. Introduce a pre-determined number of insects of a specific developmental stage (e.g., third-instar larvae) into each container.

  • Incubation: Maintain the containers in a controlled environment chamber with appropriate temperature, humidity, and light conditions for the test species.

  • Data Collection: Record the number of dead or moribund insects at set time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it does not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) values and their confidence intervals using probit analysis.

Anthelmintic Bioassay Protocol (Larval Migration Inhibition Assay)

This protocol is designed to evaluate the effect of this compound on the motility of parasitic nematode larvae.[10][11]

Materials:

  • This compound standard or lupin seed extract

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Infective larvae (L3) of the target nematode species

  • 96-well microtiter plates

  • Sieves with appropriate mesh size (e.g., 20 µm)

  • Pipettes

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound or the extract and create serial dilutions in the buffer.

  • Larval Suspension: Prepare a suspension of a known number of L3 larvae (e.g., 1000 larvae/mL) in the buffer.

  • Exposure: In a 96-well plate, mix the larval suspension with the different concentrations of the test compound. Include positive controls (e.g., a known anthelmintic like levamisole) and negative controls (buffer only).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

  • Migration Assessment: After incubation, transfer the contents of each well to the top of a sieve placed in a container with buffer, ensuring the buffer level is just below the sieve. The motile larvae will migrate through the sieve into the buffer below.

  • Data Collection: After a set migration period (e.g., 24 hours), collect and count the number of larvae that have migrated through the sieve.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration relative to the negative control. Determine the IC50 (concentration to inhibit 50% of migration) value.

Formulation Considerations for this compound Bio-pesticides

The development of a stable and effective formulation is critical for the successful commercialization of a this compound-based bio-pesticide.[6][16]

Key Formulation Goals:

  • Enhance Stability: Protect this compound from degradation by environmental factors such as UV light and temperature.

  • Improve Efficacy: Increase the contact and uptake of the active ingredient by the target pest.

  • Ensure User Safety and Ease of Application: The formulation should be safe to handle and easy to apply using standard agricultural equipment.

Potential Formulation Types:

  • Emulsifiable Concentrates (EC): Lupanine can be dissolved in a solvent with an emulsifier to allow for dilution in water for spraying.

  • Wettable Powders (WP): Lupanine can be mixed with a carrier, such as clay or silica, and a wetting agent to form a powder that can be suspended in water.

  • Nano-formulations: Encapsulation of lupanine in nanoparticles or nanoemulsions could improve its stability, solubility, and targeted delivery, potentially reducing the required application rate.[5]

Further research is needed to develop an optimal formulation for this compound that maximizes its pesticidal activity while ensuring environmental compatibility.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Cytotoxicity of (+)-Lupanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupanine, a quinolizidine (B1214090) alkaloid found predominantly in the seeds of Lupinus species, has garnered scientific interest for its potential pharmacological activities. Preliminary studies suggest that related alkaloids possess anticancer properties, indicating that this compound may also exhibit cytotoxic effects against cancer cells. Evaluating the cytotoxicity of novel compounds is a critical step in the drug discovery and development process. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic potential of this compound. The described methods will enable researchers to determine key parameters such as the half-maximal inhibitory concentration (IC50) and to elucidate the underlying mechanisms of cell death, including the induction of apoptosis. Recent evidence points towards the involvement of the p53 signaling pathway in the cytotoxic action of lupanine, a key area of investigation covered in these protocols.

Data Presentation: Cytotoxicity of Quinolizidine Alkaloids

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activity of related quinolizidine alkaloids and their derivatives. This data provides a valuable comparative context for designing and interpreting experiments with this compound.

Compound/DerivativeCell LineCancer TypeAssayIC50 (µM)
Quinolizidine Derivative 11Leukemia (S, R, and T cells)LeukemiaNot Specified~13[1]
Lupane Carboxamides & ConjugatesNCI-60 PanelVariousNot Specified1.09 - 54.40[2][3]
AloperineHL-60Promyelocytic LeukemiaNot SpecifiedPotent Activity
OxymatrineHepG2Hepatocellular CarcinomaNot SpecifiedSelective Activity

Experimental Protocols

Herein, we provide detailed methodologies for three fundamental cell-based assays to characterize the cytotoxicity of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) at the highest concentration used for the compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of the 12 mM MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Solubilization: After the incubation, add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix each sample thoroughly by pipetting up and down. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. A compromised cell membrane results in the leakage of this stable enzyme.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells into 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Selected Cancer Cell Line) MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cell_Culture->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Lupanine_Prep This compound Stock Solution Preparation Lupanine_Prep->MTT_Assay Lupanine_Prep->LDH_Assay Lupanine_Prep->Apoptosis_Assay IC50 IC50 Determination MTT_Assay->IC50 Cytotoxicity_Percentage Percentage Cytotoxicity LDH_Assay->Cytotoxicity_Percentage Apoptosis_Quantification Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quantification

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

p53_Apoptosis_Pathway cluster_trigger Apoptotic Stimulus cluster_p53 p53 Activation cluster_bcl2 Mitochondrial Regulation cluster_caspase Caspase Cascade Lupanine This compound p53 p53 Activation Lupanine->p53 Induces Bax Bax (Pro-apoptotic) Upregulation p53->Bax Promotes transcription Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Inhibits transcription Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed p53-mediated intrinsic apoptosis pathway induced by this compound.

References

Application of (+)-Lupanine and Related Alkaloids in Veterinary Medicine as Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of anthelmintic resistance in parasitic helminths of livestock poses a significant threat to animal health, welfare, and agricultural productivity. This necessitates the exploration of novel anthelmintic compounds with unique modes of action. Quinolizidine alkaloids, a class of natural products found in plants of the Lupinus genus, have emerged as promising candidates. Among these, (+)-Lupanine is a major constituent. While research indicates that the anthelmintic activity of lupin extracts is potent, it is noteworthy that other lupanine and sparteine (B1682161) derivatives found within these extracts may exhibit greater potency than purified this compound alone.[1][2][3][4][5][6][7] This document provides a summary of the current understanding, experimental data, and protocols related to the potential application of this compound and associated lupin alkaloids as veterinary anthelmintics.

Mechanism of Action

The primary proposed mechanism of action for the anthelmintic effects of lupin alkaloids, including this compound, is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[1][2][3][4][5][6][7] These receptors are critical for neurotransmission and muscle function in helminths. By blocking nAChRs, these alkaloids induce paralysis in the parasites, leading to their expulsion from the host.[8][9][10][11][12] This mode of action is distinct from many commercially available anthelmintics, suggesting a potential role in combating resistance.

cluster_nematode Nematode Neuromuscular Junction cluster_lupanine Action of this compound acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) acetylcholine->nAChR Binds to muscle_contraction Muscle Contraction nAChR->muscle_contraction Activates paralysis Paralysis nAChR->paralysis Leads to lupanine This compound lupanine->nAChR Antagonizes expulsion Expulsion from Host paralysis->expulsion

Caption: Proposed mechanism of action of this compound as a nematode nAChR antagonist.

Data Presentation

The following tables summarize the in vitro anthelmintic activity of lupin seed extracts and their alkaloid fractions against common ruminant gastrointestinal nematodes. It is important to note that these results are not for pure this compound but for complex mixtures.

Table 1: In Vitro Efficacy of Lupin Seed Extracts against Haemonchus contortus

Lupin Variety/FractionParasite IsolateConcentration (mg/mL)Inhibition of Larval Migration (%)Reference
ENERGY (Alkaloid-poor)Drug-susceptible5~40%[7]
ENERGY (Alkaloid-poor)Multidrug-resistant5~35%[7]
E063 (Alkaloid-rich)Drug-susceptible5~70%[7]
E063 (Alkaloid-rich)Multidrug-resistant5~65%[7]
ENERGY Alkaloid FractionDrug-susceptibleNot specifiedSignificant[7]
ENERGY Alkaloid FractionMultidrug-resistantNot specifiedSignificant[7]
E063 Alkaloid FractionDrug-susceptibleNot specifiedSignificant[7]
E063 Alkaloid FractionMultidrug-resistantNot specifiedSignificant[7]

Table 2: In Vitro Efficacy of Lupin Seed Extracts against Teladorsagia circumcincta

Lupin Variety/FractionParasite IsolateConcentration (mg/mL)Inhibition of Larval Migration (%)Reference
ENERGY (Alkaloid-poor)Drug-susceptible5~30%[7]
E063 (Alkaloid-rich)Drug-susceptible5~60%[7]
ENERGY Alkaloid FractionDrug-susceptibleNot specifiedSignificant[7]
E063 Alkaloid FractionDrug-susceptibleNot specifiedSignificant[7]

Experimental Protocols

In Vitro Assay: Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of a compound to inhibit the migration of infective third-stage larvae (L3) through a sieve, which mimics the natural migration through the host's intestinal mucosa.

cluster_prep Preparation cluster_incubation Incubation cluster_migration Migration cluster_analysis Analysis L3 Harvest & Wash Infective L3 Larvae incubation Incubate L3 Larvae with Test Compounds (24-48h, 37°C) L3->incubation test_compounds Prepare Serial Dilutions of Test Compounds/Extracts test_compounds->incubation transfer Transfer Larvae to Migration Chambers (e.g., with 20µm mesh) incubation->transfer migration Allow Larvae to Migrate (2h, 37°C) transfer->migration collection Collect Migrated Larvae migration->collection counting Count Migrated Larvae collection->counting calculation Calculate % Inhibition vs. Control counting->calculation

Caption: Workflow for the Larval Migration Inhibition Assay (LMIA).

Methodology:

  • Larval Preparation: Obtain infective L3 larvae of the target nematode species from fecal cultures. Wash the larvae multiple times with sterile water or a suitable buffer to remove debris.

  • Compound Preparation: Prepare stock solutions of this compound or other test extracts in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in the assay medium (e.g., RPMI-1640).

  • Incubation: In a 24-well plate, add approximately 50-100 L3 larvae to each well containing the different concentrations of the test compound. Include positive (e.g., levamisole) and negative (vehicle control) controls. Incubate the plate at 37°C for 24-48 hours.[13][14]

  • Migration: After incubation, transfer the contents of each well to a migration apparatus (e.g., a tube with a fine mesh bottom, typically 20-25 µm) placed in a collection plate.[13]

  • Collection and Counting: Allow the larvae to migrate through the mesh into the collection plate for a set period (e.g., 2 hours) at 37°C.[13] After the migration period, count the number of larvae that have successfully migrated into the collection plate.

  • Data Analysis: Calculate the percentage of inhibition of larval migration for each concentration compared to the negative control. Determine the EC50 value (the concentration that inhibits 50% of larval migration).

In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the in vivo efficacy of an anthelmintic in livestock.

cluster_pre Pre-Treatment (Day 0) cluster_post Post-Treatment (Day 10-14) cluster_calc Calculation animal_selection Select Animals with Sufficient FEC (>150 EPG) group_allocation Allocate Animals to Control and Treatment Groups animal_selection->group_allocation fecal_sampling_pre Collect Individual Fecal Samples group_allocation->fecal_sampling_pre fec_pre Perform Fecal Egg Count (FEC) fecal_sampling_pre->fec_pre treatment Administer Test Compound to Treatment Group fec_pre->treatment calculation Calculate % Fecal Egg Count Reduction (FECR) fec_pre->calculation fecal_sampling_post Collect Individual Fecal Samples treatment->fecal_sampling_post 10-14 days fec_post Perform Fecal Egg Count (FEC) fecal_sampling_post->fec_post fec_post->calculation

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

Methodology:

  • Animal Selection and Grouping: Select a group of animals (e.g., sheep or goats) with naturally acquired gastrointestinal nematode infections. Animals should have a fecal egg count (FEC) of at least 150 eggs per gram (EPG) of feces.[15] Randomly allocate animals to a treatment group and a control group (at least 10-15 animals per group).[15]

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals in both groups.[1]

  • Treatment Administration (Day 0): Administer the test compound (e.g., this compound formulation) orally to the animals in the treatment group. The control group receives a placebo or no treatment.

  • Post-treatment Sampling (Day 10-14): Collect individual fecal samples from all animals in both groups 10 to 14 days after treatment.[2][3]

  • Fecal Egg Counting: Determine the FEC (EPG) for all pre- and post-treatment samples using a standardized method such as the McMaster or Mini-FLOTAC technique.[1][3]

  • Data Analysis: Calculate the percentage of fecal egg count reduction using the following formula: FECR (%) = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of control group post-treatment)] x 100. A reduction of 95% or more is generally considered effective.[15]

Toxicology and Safety Considerations

While lupin alkaloids show anthelmintic potential, their toxicity is a critical consideration for veterinary applications.[4] Quinolizidine alkaloids can be toxic to livestock, with effects on the central nervous system.[8] Acute toxicity can lead to respiratory failure.[8] The toxicity can vary depending on the specific alkaloid, with sparteine being reported as more toxic than lupanine.[5][8] Furthermore, certain lupin alkaloids are known teratogens in cattle.[13] Therefore, extensive toxicological studies are required to determine the therapeutic index and safety profile of this compound and related compounds before they can be considered for use as veterinary drugs. The presence of these alkaloids in feed is also a subject of regulatory scrutiny.[8][16]

Future Directions

The preliminary findings on the anthelmintic properties of lupin alkaloids are encouraging, but further research is essential. Key areas for future investigation include:

  • Efficacy of Pure this compound: Conducting in vitro and in vivo studies with purified this compound to determine its specific anthelmintic activity against a broad range of veterinary helminths.

  • Structure-Activity Relationship: Investigating the anthelmintic potency of various lupanine and sparteine derivatives to identify the most effective and least toxic compounds.[2][3][4][5][6][7]

  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolites in target animal species to establish appropriate dosing regimens.[17][18][19][20]

  • Toxicology: Performing comprehensive acute and chronic toxicity studies, including reproductive toxicity, to ensure the safety of the candidate compounds for the target animals.

  • Formulation Development: Developing stable and effective formulations for oral or parenteral administration in a veterinary setting.

References

Troubleshooting & Optimization

Technical Support Center: (+)-Lupanine Extraction from Lupinus albus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of (+)-Lupanine from Lupinus albus and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from Lupinus albus?

A1: The primary methods for this compound extraction include conventional solid-liquid extraction (using techniques like maceration and sonication), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).[1][2] Each method has its own advantages regarding yield, purity, extraction time, and environmental impact.

Q2: How does pH affect the extraction of Lupanine?

A2: pH is a critical factor in Lupanine extraction. Lupanine, as an alkaloid, is a basic compound. Extraction is typically performed in an alkaline medium (pH > 12) to ensure that Lupanine is in its free base form, which is more soluble in organic solvents.[3][4] Adjusting the pH to a range of 10.5 to 11.5 can selectively extract Lupanine into ether, leaving other alkaloids in the aqueous phase.[4][5]

Q3: Which solvents are most effective for Lupanine extraction?

A3: Diethyl ether is a commonly used and effective solvent for extracting the free base form of Lupanine.[3][4][5] Other organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297) have also been used.[4][5][6] The choice of solvent can impact the purity and yield of the final extract. Greener solvents like ethyl acetate are also being explored to make the process more environmentally friendly.[7][8]

Q4: Can advanced extraction techniques like SFE, UAE, or MAE improve the yield?

A4: Yes, advanced techniques can significantly improve extraction efficiency.

  • Supercritical Fluid Extraction (SFE) using CO2, sometimes modified with co-solvents like methanol (B129727) or ethanol, can offer better yields compared to conventional methods.[1][9]

  • Ultrasound-Assisted Extraction (UAE) can enhance the extraction process, leading to higher protein yields and a reduction in quinolizidine (B1214090) alkaloids in the final product.[2][10][11][12] Short sonication periods have been shown to be as effective as longer conventional extraction times.[2]

  • Microwave-Assisted Extraction (MAE) is another technique that can reduce extraction time and solvent consumption.[13]

Q5: How can the purity of the extracted Lupanine be improved?

A5: Purity can be improved through several methods. After the initial extraction, purification steps like column chromatography are often employed.[3][6] Crystallization of Lupanine from the concentrated organic extract is another effective method to obtain a high-purity product.[4][5] Additionally, techniques like using molecularly imprinted polymers (MIPs) are being developed for selective purification of Lupanine from complex mixtures.[7]

Troubleshooting Guides

Issue 1: Low Extraction Yield
Possible Cause Troubleshooting Step
Incorrect pH of the aqueous solution Ensure the pH of the aqueous extract is adjusted to be alkaline (pH > 12, preferably 13-14) before extraction with an organic solvent.[3][4] This converts Lupanine salts into the free base form, which is more soluble in organic solvents.
Inadequate cell wall disruption For solid-liquid extraction, ensure the Lupinus albus seeds are finely ground to increase the surface area for solvent penetration. Consider using techniques like ultrasound or microwave assistance to improve cell wall disruption.[14][15]
Suboptimal solvent choice Diethyl ether is highly effective.[3][4][5] If using other solvents, ensure they have a good affinity for Lupanine. The efficiency of different solvents can vary.
Insufficient extraction time or temperature For conventional methods, ensure adequate extraction time (e.g., at least 15-20 hours of heating in water at 80-100°C for initial aqueous extraction).[3] For advanced methods, optimize the duration and temperature according to the specific protocol.
Poor solvent-to-solid ratio Increase the volume of the extraction solvent to ensure complete extraction of the alkaloids from the plant material.
Issue 2: Impure Lupanine Extract
Possible Cause Troubleshooting Step
Co-extraction of other alkaloids and compounds Optimize the pH for selective extraction. A pH range of 10.5-11.5 can favor the extraction of Lupanine into diethyl ether while leaving other alkaloids behind.[4][5]
Presence of pigments and less polar compounds Perform a pre-extraction or washing step with a less polar solvent like diethyl ether to remove yellow pigments and other impurities before eluting Lupanine during chromatography.[6]
Inadequate purification Employ post-extraction purification techniques. Column chromatography using silica (B1680970) gel with a suitable eluent system (e.g., ethyl acetate and triethylamine) is a common method.[3][6] Crystallization can also significantly improve purity.[4][5]

Data Presentation

Table 1: Comparison of Different Extraction Methods for Lupanine

Extraction Method Key Parameters Reported Yield/Purity Reference
Conventional Hot Water Extraction & Solvent Extraction Dry seeds heated in water at 100°C for 22 hours, basified to pH 14, extracted with diethyl ether.Purity of 97.1% obtained after diethyl ether extraction.[3]
Supercritical Fluid Extraction (SFE) CO2 with co-solvents like MeOH, EtOH, iPrOH, or H2O.SFE procedures gave better yields than the conventional maceration/sonication method.[1][9]
Ultrasound-Assisted Alkaline Extraction Alkaline extraction of lupin flour assisted with ultrasound.Beneficial for protein yield and reduction of quinolizidine alkaloids.[10][11]
Nanofiltration (NF) + Solvent Extraction (SE) NF to concentrate wastewater followed by SE with ethyl acetate.Recovery yield of around 95% with a final purity of about 78%.[7]
Solvent Extraction from Wastewater + MIP Purification SE with ethyl acetate followed by purification with a Molecularly Imprinted Polymer (MIP).Improved purity from 78% to 88% with 82% recovery of the alkaloid.[7]

Experimental Protocols

Protocol 1: Conventional Hot Water and Solvent Extraction

This protocol is based on a patented method for extracting Lupanine from untreated Lupinus albus seeds.[3]

  • Aqueous Extraction: Mix dry Lupinus albus seeds with water in a flask equipped with a reflux condenser. Heat the mixture to 100°C in a stirring oil bath for a minimum of 22 hours.

  • Filtration: After heating, cool the mixture and filter it through Celite to remove solid seed material.

  • Basification: Adjust the pH of the filtered aqueous solution to >12 (preferably pH 14) by adding an aqueous alkaline solution, such as potassium hydroxide (B78521) (KOH).

  • Solvent Extraction: Perform a liquid-liquid extraction of the basified solution with an organic solvent, preferably diethyl ether, using a 1:1 volume ratio of organic to aqueous phase.

  • Drying and Concentration: Separate the organic phase and dry it using anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude Lupanine extract.

  • Purification (Optional): The crude extract can be further purified by column chromatography on silica gel.

Protocol 2: Ultrasound-Assisted Alkaline Extraction for Protein Isolate with Reduced Alkaloids

This protocol focuses on obtaining a protein isolate with reduced alkaloid content, where Lupanine is a major alkaloid.[10][11]

  • Flour Preparation: Mill Lupinus albus seeds into a fine flour.

  • Alkaline Dispersion: Disperse the lupin flour in an alkaline solution.

  • Ultrasonication: Subject the alkaline dispersion to ultrasound treatment. The duration and power of the ultrasound should be optimized. For example, treatments of 10 or 15 minutes can be tested.

  • Centrifugation: Centrifuge the sonicated mixture to separate the solid phase (bagasse) from the liquid phase (supernatant containing protein and alkaloids).

  • Acid Precipitation: Adjust the pH of the supernatant to the isoelectric point of the proteins to precipitate them.

  • Protein Isolate Recovery: Centrifuge the mixture to collect the precipitated protein isolate. The remaining supernatant will contain the extracted alkaloids.

Visualizations

experimental_workflow_conventional cluster_aqueous_extraction Aqueous Extraction cluster_separation1 Solid-Liquid Separation cluster_basification Basification cluster_solvent_extraction Solvent Extraction cluster_final_steps Final Steps A Dry Lupinus albus seeds B Mix with Water A->B C Heat at 100°C for 22h B->C D Filter through Celite C->D E Adjust pH to >12 with KOH D->E F Extract with Diethyl Ether E->F G Separate Organic Phase F->G H Dry with Na2SO4 G->H I Evaporate Solvent H->I J Crude this compound Extract I->J K Optional: Column Chromatography J->K L Pure this compound K->L

Caption: Conventional Hot Water and Solvent Extraction Workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low Extraction Yield C1 Incorrect pH Start->C1 C2 Poor Cell Disruption Start->C2 C3 Suboptimal Solvent Start->C3 C4 Insufficient Time/Temp Start->C4 S1 Adjust pH to >12 C1->S1 S2 Grind seeds finely / Use UAE or MAE C2->S2 S3 Use Diethyl Ether or optimize solvent C3->S3 S4 Optimize extraction duration and temperature C4->S4

Caption: Troubleshooting Logic for Low this compound Extraction Yield.

References

Technical Support Center: Troubleshooting (+)-Lupanine Peak Shape in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting (+)-Lupanine analysis in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals to address common peak shape issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing is the most common peak shape distortion for basic compounds like this compound in RP-HPLC.[1] The primary cause is secondary interactions between the basic amine groups of Lupanine and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[2][3] These interactions create more than one mechanism for analyte retention, leading to a delayed elution for a fraction of the analyte molecules, which results in a tailing peak.

Key Causes of Peak Tailing for this compound:

  • Silanol Interactions: At mobile phase pH levels above 3, residual silanol groups on the silica (B1680970) packing become ionized (Si-O⁻), creating strong ionic interaction sites for the protonated basic this compound molecule.[4][1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound will exist in both ionized and neutral forms, leading to peak distortion.[2][5] For basic compounds, the mobile phase pH should ideally be at least 2 units away from the analyte's pKa.[5]

  • Column Degradation: Over time, the bonded phase of the column can degrade, exposing more active silanol sites.[6] A void at the column inlet or a partially blocked frit can also cause tailing for all peaks in the chromatogram.[5][7]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, which often manifests as peak fronting but can also cause tailing.[5][6][8]

Q2: How can I improve the peak shape of this compound?

Improving the peak shape for basic compounds like this compound involves minimizing the undesirable secondary interactions with the stationary phase. This can be achieved through several strategies targeting the mobile phase, the column, and analytical conditions.

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase

The mobile phase composition is a critical factor in controlling the retention and peak shape of ionizable compounds.[9][10][11]

Problem: Severe peak tailing observed for this compound.

Solutions & Experimental Protocols:

  • Adjust Mobile Phase pH:

    • Strategy: Lower the mobile phase pH to 3.0 or below.[8][12] At low pH, the residual silanol groups are fully protonated (Si-OH), suppressing their ionization and minimizing the strong ionic interactions with the basic analyte.[4][8]

    • Protocol: Prepare the aqueous portion of your mobile phase using a buffer. Measure and adjust the pH before mixing with the organic modifier.[9] A common starting point is 0.1% formic acid or trifluoroacetic acid (TFA) in water.[8][13] For better pH control, use a buffer like 10-25 mM phosphate (B84403) or formate, ensuring the pH is at least 2 units away from the analyte's pKa.[1][5][9]

  • Use a Mobile Phase Additive (Competing Base):

    • Strategy: Add a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.[5][14] The competing base will preferentially interact with the active silanol sites, effectively masking them from the analyte.[14]

    • Protocol: Add a low concentration of a competing base (e.g., 0.05-0.1% TEA) to your mobile phase.[5] Note that this approach can sometimes lead to shorter column lifetimes and may suppress MS signals if using LC-MS.[14]

  • Increase Buffer Concentration:

    • Strategy: Increasing the ionic strength of the mobile phase can help to reduce secondary interactions.[8]

    • Protocol: For LC-UV applications, try increasing the buffer concentration (e.g., from 10 mM to 25 mM).[8] Be cautious of buffer solubility in the organic modifier, especially with acetonitrile, to avoid precipitation.[1][14]

ParameterCondition 1 (Suboptimal)Condition 2 (Optimized)Expected Outcome
Mobile Phase pH pH 7.0pH 3.0Reduced interaction with ionized silanols, leading to a more symmetrical peak.[4]
Additive None0.1% Triethylamine (TEA)TEA masks active silanol sites, reducing analyte interaction and peak tailing.[5][6]
Buffer Strength 10 mM Phosphate25 mM PhosphateIncreased ionic strength helps shield silanol interactions, improving peak shape.[8]
A summary of expected outcomes from mobile phase optimization.
Guide 2: Selecting the Appropriate HPLC Column

The choice of HPLC column is fundamental to achieving good peak shape for challenging basic compounds.[12]

Problem: Persistent peak tailing even after mobile phase optimization.

Solutions & Experimental Protocols:

  • Use a Modern, High-Purity, End-Capped Column:

    • Strategy: Older columns (Type A silica) often have higher metal content and more active silanol groups.[1][14] Modern columns made from high-purity silica (Type B) with advanced end-capping significantly reduce the number of available silanol sites.[5][12] End-capping treats residual silanol groups to make them less polar and reactive.[4]

    • Protocol: Select a column specifically marketed as "base-deactivated" or made from high-purity, end-capped silica. A C18 stationary phase is often a good starting point.[15]

  • Consider Alternative Stationary Phases:

    • Strategy: If a standard C18 column is not sufficient, explore phases designed to further minimize silanol interactions or offer alternative selectivities.

    • Protocol:

      • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which helps to shield the residual silanols.[2]

      • Phenyl Phases: These can offer different selectivity through π-π interactions, which may reduce the negative effects of silanol interactions.[16]

      • Hybrid or Polymer-Based Columns: Hybrid silica/polymer or fully polymeric columns offer a different surface chemistry with reduced or absent silanol groups, providing excellent peak shape for basic compounds over a wider pH range.[12]

Column TypeKey FeatureAdvantage for this compound Analysis
High-Purity, End-Capped Silica (Type B) Minimally exposed, less acidic silanol groups.Significantly reduces peak tailing compared to older silica types.[5][12]
Polar-Embedded Phase Polar group shields residual silanols.Provides additional shielding for basic compounds, improving symmetry.[2]
Hybrid Silica/Organic or Polymer Reduced or eliminated surface silanol groups.Offers excellent peak shape and stability across a broad pH range.[12]
Comparison of column technologies for basic analyte analysis.
Guide 3: Verifying System and Sample Conditions

Sometimes, peak shape issues are not chemical but physical or related to the sample itself.

Problem: All peaks in the chromatogram are tailing, or the this compound peak is fronting or split.

Solutions & Experimental Protocols:

  • Check for System Issues (Extra-Column Volume):

    • Strategy: Excessive dead volume in the system (e.g., from long or wide-bore tubing, or poor connections) can cause band broadening and peak tailing for all compounds.[2][17]

    • Protocol: Ensure all fittings are properly tightened. Use tubing with a narrow internal diameter (e.g., 0.005") and keep lengths to a minimum.[2] If all peaks are tailing, check for a partially blocked column inlet frit by backflushing the column.[7]

  • Prevent Sample Overload:

    • Strategy: Injecting a sample that is too concentrated can saturate the column, leading to peak fronting or tailing.[6][8]

    • Protocol: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.[6][8]

  • Ensure Sample Solvent Compatibility:

    • Strategy: The solvent used to dissolve the sample should be weaker than or ideally the same as the mobile phase.[5][6] Using a stronger solvent can cause peak distortion.

    • Protocol: Dissolve the this compound standard/sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte.[5]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues with this compound.

G cluster_0 Troubleshooting Workflow for this compound Peak Tailing Start Peak Tailing Observed for this compound CheckAllPeaks Are ALL peaks in the chromatogram tailing? Start->CheckAllPeaks SystemIssue Potential System Issue: - Check for dead volume - Inspect/replace column frit - Verify connections CheckAllPeaks->SystemIssue  Yes ChemicalIssue Chemical Interaction Issue CheckAllPeaks->ChemicalIssue  No, only  Lupanine tails OptimizeMP Step 1: Optimize Mobile Phase - Lower pH to < 3 - Add competing base (e.g., TEA) - Increase buffer strength SystemIssue->OptimizeMP ChemicalIssue->OptimizeMP CheckOverload Is peak shape improved but still not ideal? OptimizeMP->CheckOverload ChangeColumn Step 2: Change Column - Use high-purity, end-capped column - Try polar-embedded or hybrid phase CheckOverload->ChangeColumn  Yes DiluteSample Check for Overload / Solvent Mismatch - Dilute sample and reinject - Dissolve sample in mobile phase CheckOverload->DiluteSample  No, still poor ChangeColumn->DiluteSample Resolved Peak Shape Resolved DiluteSample->Resolved

A decision tree for troubleshooting this compound peak tailing in RP-HPLC.

References

Technical Support Center: Optimization of Mobile Phase for (+)-Lupanine Separation from Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of (+)-Lupanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for optimizing the mobile phase in HPLC for the effective separation of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating this compound from its isomers?

A1: The primary challenges include achieving baseline resolution between enantiomers and diastereomers, dealing with peak tailing due to the basic nature of lupanine, and managing retention times. Lupanine is a quinolizidine (B1214090) alkaloid, and its basic properties can lead to strong interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns, resulting in poor peak shape.[1][2]

Q2: Which type of chromatography is most suitable for separating lupanine isomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers like (+)- and (-)-lupanine. Normal-phase chromatography on a chiral stationary phase (CSP) is often a successful approach. Reversed-phase chromatography can also be employed, but typically requires careful control of the mobile phase pH and the use of additives.[3][4]

Q3: What are the key mobile phase parameters to optimize for this separation?

A3: The critical mobile phase parameters to optimize are:

  • Organic Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the nonpolar mobile phase (e.g., hexane (B92381) or heptane) significantly impacts selectivity.[5][6][7]

  • Basic Additive: A small amount of a basic additive, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape by minimizing interactions with the stationary phase.[1][7]

  • Flow Rate: Optimizing the flow rate can improve resolution, though it may also affect analysis time and backpressure.

Q4: Why is a basic additive like diethylamine (DEA) often required?

A4: As a basic compound, lupanine can interact with acidic silanol groups on the surface of silica-based chiral stationary phases. This secondary interaction leads to peak tailing. A basic additive like DEA competes for these active sites, effectively masking them and resulting in more symmetrical peaks.[1][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound and its isomers.

Issue 1: Poor or No Resolution Between Enantiomers

Question: I am not seeing any separation between my this compound and (-)-Lupanine peaks. What should I do?

Answer: This is a common issue when developing a chiral separation method. Here is a systematic approach to troubleshoot this problem:

Potential Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The selected CSP may not be suitable for lupanine.

    • Solution: Screen different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for alkaloid separations.[3]

  • Inappropriate Mobile Phase Composition: The polarity of the mobile phase may be too high or too low.

    • Solution: Systematically vary the concentration of the alcohol modifier in your mobile phase. For example, if using a Hexane/Isopropanol mobile phase, test compositions from 98/2 to 80/20 (v/v).

  • Mobile Phase Modifier Type: The choice of alcohol can significantly affect selectivity.

    • Solution: If isopropanol does not provide separation, try ethanol (B145695) or another alcohol modifier. The size and polarity of the alcohol can alter the chiral recognition mechanism.[5][6]

Issue 2: Peak Tailing

Question: My lupanine peaks are showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like lupanine is typically due to secondary interactions with the stationary phase.

Potential Causes & Solutions:

  • Silanol Interactions: The basic nitrogen in lupanine interacts with acidic silanol groups on the silica (B1680970) support of the CSP.

    • Solution: Add a small concentration (0.1% - 0.5% v/v) of a basic additive like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase. This will compete with the lupanine for the active silanol sites and improve peak symmetry.[1][2]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume. Dilute your sample and re-inject to see if the peak shape improves.[9]

  • Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[1]

Issue 3: Drifting Retention Times

Question: The retention times for my lupanine isomers are not consistent between runs. What is causing this?

Answer: Fluctuating retention times can compromise the reliability of your analysis.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting your analytical run.

  • Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature for the column.

Data Presentation

The following tables provide representative data on how mobile phase composition can affect the separation of this compound and its enantiomer. These are illustrative examples to guide optimization.

Table 1: Effect of Isopropanol Concentration on Resolution (Normal Phase)

Mobile Phase (Hexane:Isopropanol, v/v)Retention Time of this compound (min)Resolution (Rs)
95:512.51.2
90:109.81.8
85:157.21.5
80:205.11.1

Conditions: Chiralcel OD-H column (250 x 4.6 mm, 5 µm), Flow Rate: 1.0 mL/min, Temperature: 25°C, Mobile phase contains 0.1% DEA.

Table 2: Effect of Basic Additive on Peak Asymmetry

Basic Additive (in Hexane:Isopropanol 90:10)Peak Asymmetry Factor (As)
None2.5
0.1% Triethylamine (TEA)1.5
0.1% Diethylamine (DEA)1.1

Conditions: Chiralcel OD-H column (250 x 4.6 mm, 5 µm), Flow Rate: 1.0 mL/min, Temperature: 25°C.

Experimental Protocols

Protocol for Mobile Phase Optimization in Normal-Phase Chiral HPLC

This protocol outlines a systematic approach to developing a mobile phase for the separation of this compound from its enantiomer.

  • Column Selection and Installation:

    • Select a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD).

    • Install the column in the HPLC system and ensure all connections are secure.

  • Initial Mobile Phase Preparation:

    • Prepare a stock mobile phase of Hexane:Isopropanol (90:10 v/v).

    • Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase mixture.

    • Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration:

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection and Initial Analysis:

    • Prepare a standard solution of racemic lupanine in the mobile phase.

    • Inject the sample and acquire the chromatogram.

    • Evaluate the initial separation, noting the retention times, resolution, and peak shape.

  • Optimization of Organic Modifier Concentration:

    • Prepare a series of mobile phases with varying concentrations of isopropanol (e.g., 5%, 15%, 20%).

    • For each mobile phase composition, re-equilibrate the column and inject the sample.

    • Record the chromatographic parameters and identify the isopropanol concentration that provides the best resolution.

  • Optimization of Basic Additive:

    • If peak tailing is still observed, adjust the concentration of DEA (e.g., 0.05%, 0.2%).

    • Alternatively, test a different basic additive like triethylamine (TEA).

    • Evaluate the impact on peak asymmetry.

  • Flow Rate and Temperature Optimization:

    • Once a suitable mobile phase composition is determined, the separation can be fine-tuned by adjusting the flow rate (e.g., 0.8 mL/min, 1.2 mL/min) and/or the column temperature (e.g., 20°C, 30°C) to achieve optimal resolution and analysis time.

Visualizations

TroubleshootingWorkflow start Start: Poor Separation of Lupanine Isomers issue Identify the Primary Issue start->issue no_res No Resolution issue->no_res Rs < 1.0 tailing Peak Tailing issue->tailing As > 1.5 drift Drifting Retention Times issue->drift RT variation > 2% sol_no_res1 Change Organic Modifier % no_res->sol_no_res1 sol_tailing1 Add/Increase Basic Additive (e.g., DEA) tailing->sol_tailing1 sol_drift1 Ensure Proper Column Equilibration drift->sol_drift1 sol_no_res2 Try Different Alcohol Modifier sol_no_res1->sol_no_res2 sol_no_res3 Screen Different CSPs sol_no_res2->sol_no_res3 end End: Optimized Separation sol_no_res3->end sol_tailing2 Reduce Sample Concentration sol_tailing1->sol_tailing2 sol_tailing3 Wash/Replace Column sol_tailing2->sol_tailing3 sol_tailing3->end sol_drift2 Prepare Fresh Mobile Phase sol_drift1->sol_drift2 sol_drift3 Use a Column Oven sol_drift2->sol_drift3 sol_drift3->end

Caption: Troubleshooting workflow for lupanine isomer separation.

ExperimentalWorkflow start Start: Method Development step1 Select Chiral Stationary Phase (CSP) start->step1 step2 Prepare Initial Mobile Phase (e.g., Hexane:IPA 90:10 + 0.1% DEA) step1->step2 step3 Equilibrate System step2->step3 step4 Inject Racemic Lupanine Standard step3->step4 decision1 Is Resolution Adequate? (Rs > 1.5) step4->decision1 step5 Vary % of Alcohol Modifier decision1->step5 No decision2 Is Peak Shape Symmetrical? (As < 1.5) decision1->decision2 Yes step5->decision1 No step6 Adjust Basic Additive Concentration/Type decision2->step6 No step7 Fine-tune with Flow Rate and Temperature decision2->step7 Yes step6->decision2 No end End: Validated Method step7->end

References

Technical Support Center: Analysis of (+)-Lupanine in Feed by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of (+)-Lupanine in animal feed.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in feed?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. In the analysis of this compound in feed, components such as fats, proteins, carbohydrates, and other endogenous substances can interfere with the ionization of Lupanine in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity). Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative results. Signal suppression due to matrix effects is often a primary source of deviation from expected results in complex feed matrices.[1][2]

Q2: How can I assess the extent of matrix effects in my lupanine assay?

A2: The most common method for quantifying matrix effects is the post-extraction spike comparison. This involves comparing the peak area of lupanine spiked into a blank feed extract (after the extraction process) with the peak area of lupanine in a neat solvent standard at the same concentration. The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. For example, a slight matrix effect for quinolizidine (B1214090) alkaloids in leguminous matrices has been observed in the range of -20% to +14%.[3] Another study on various alkaloids in lupin samples reported a matrix effect of ≤23% after an efficient clean-up procedure.[4][5]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?

A3: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. However, the commercial availability of SIL-IS for many quinolizidine alkaloids, including lupanine, is limited.[6] It is recommended to check with suppliers specializing in stable isotope standards for potential availability or custom synthesis options.[7][8][9] In the absence of a SIL-IS, other calibration strategies are necessary.

Q4: What are the alternative calibration strategies if a SIL-IS for lupanine is not available?

A4: When a SIL-IS is unavailable, the following strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank feed matrix extract that is free of lupanine. This approach helps to mimic the matrix effects experienced by the actual samples.

  • Standard Addition: This method involves adding known amounts of a lupanine standard to the sample extracts and then extrapolating to determine the endogenous concentration. This is a robust method for correcting for matrix effects on a per-sample basis.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in feed matrices.

Issue 1: Low or No Signal for Lupanine

Possible Causes & Solutions:

  • Significant Ion Suppression: The feed matrix is highly complex and can cause severe signal suppression.

    • Improve Sample Preparation: Enhance the clean-up of your sample extract to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are highly effective.

    • Dilute the Sample Extract: A simple initial step is to dilute the final extract with the mobile phase. This reduces the concentration of matrix components entering the ion source, though it may also decrease the analyte signal.

  • Inefficient Extraction: Lupanine may not be efficiently extracted from the feed matrix.

    • Optimize Extraction Solvent: An acidified mixture of methanol (B129727) and water has been shown to be effective for extracting quinolizidine alkaloids from lupin matrices.[10] Another study utilized a water/acetonitrile mixture.[3] Experiment with different solvent compositions and pH values to maximize recovery.

    • Optimize Extraction Technique: Sonication or vigorous shaking can improve extraction efficiency.

Issue 2: Poor Reproducibility and Accuracy

Possible Causes & Solutions:

  • Inconsistent Matrix Effects: The composition of feed samples can vary significantly, leading to different degrees of matrix effects between samples.

    • Implement Robust Sample Clean-up: A consistent and effective sample clean-up protocol, such as SPE, is crucial for minimizing variability in matrix effects.

    • Use Matrix-Matched Calibration or Standard Addition: As mentioned in the FAQs, these calibration strategies can help to correct for sample-to-sample variations in matrix effects.

  • Inadequate Chromatographic Separation: Co-elution of lupanine with matrix components can lead to inconsistent ion suppression.

    • Optimize LC Method: Adjust the mobile phase gradient, flow rate, or even the column chemistry to achieve better separation of lupanine from the matrix interferences. A 15-minute method using an ammonium (B1175870) formate-acetonitrile gradient on a C18 column has been reported to provide good separation for isomeric alkaloids.[10]

Issue 3: High Background Noise or Interfering Peaks

Possible Causes & Solutions:

  • Insufficient Sample Clean-up: A high level of matrix components is being introduced into the LC-MS system.

    • Refine Sample Preparation: Consider a more rigorous clean-up method. For example, if using a simple "dilute and shoot" approach, switching to a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or a dedicated SPE protocol can significantly reduce background noise. A modified QuEChERS method has been successfully applied for the analysis of quinolizidine alkaloids in various leguminous matrices.[3]

  • Contamination: Contamination can originate from the sample, solvents, or the LC-MS system itself.

    • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of LC-MS grade.

    • Clean the LC-MS System: Regularly clean the ion source and other components of the mass spectrometer as per the manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of lupanine and other quinolizidine alkaloids, highlighting the matrix effects and recovery rates achieved with different methods.

Table 1: Matrix Effect and Recovery Data for Quinolizidine Alkaloids in Various Matrices

Analyte(s)MatrixSample PreparationMatrix Effect (%)Recovery (%)Reference
Lupanine & other QAsLeguminous PlantsModified QuEChERS-20 to +1471 - 115[3]
13 Lupin AlkaloidsLupinsSPE≤ 23Satisfactory[4][5]
Lupanine & other QAsLupin FlourAcidified Methanol/Water ExtractionNot specified> 90[10]
5 Quinolizidine AlkaloidsLupin Beans & Processed FoodsSolvent ExtractionNo interference observed89.2 - 108.4[10]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Lupanine in Leguminous Plants

This protocol is adapted from a method for the analysis of five quinolizidine alkaloids, including lupanine, in various leguminous matrices.[3]

  • Sample Homogenization: Mill the feed sample to a fine powder.

  • Extraction:

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water/acetonitrile mixture.

    • Vortex for 1 minute and then sonicate for 15 minutes.

    • Add NaCl and MgSO4, and vortex vigorously.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (d-SPE):

    • Take an aliquot of the supernatant and transfer it to a microcentrifuge tube containing a suitable d-SPE sorbent (e.g., C18).

    • Vortex and centrifuge.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Lupanine in Lupins

This protocol is based on a method developed for the quantification of thirteen lupin alkaloids.[4]

  • Extraction:

    • Extract the homogenized feed sample with an appropriate solvent (e.g., acidified methanol/water).

    • Centrifuge and collect the supernatant.

  • SPE Clean-up:

    • Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol followed by equilibration with a water/methanol mixture (e.g., 90:10 v/v).

    • Loading: Dilute the sample extract with the equilibration solution and load it onto the cartridge.

    • Washing: Wash the cartridge with the equilibration solution to remove interfering compounds.

    • Elution: Elute lupanine with methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Homogenize Feed Sample extraction 2. Extract with Solvent (e.g., Acidified Methanol/Water) homogenization->extraction cleanup 3. Clean-up (SPE or QuEChERS) extraction->cleanup concentration 4. Evaporate & Reconstitute cleanup->concentration lc_separation 5. LC Separation (e.g., C18 Column) concentration->lc_separation ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification 7. Quantification (e.g., Matrix-Matched Calibration) ms_detection->quantification

Caption: General experimental workflow for LC-MS/MS analysis of this compound in feed.

troubleshooting_workflow start Start: Inconsistent or Low Signal check_sample_prep Optimize Sample Preparation? (e.g., improve clean-up, change extraction solvent) start->check_sample_prep check_lc Optimize LC Conditions? (e.g., gradient, column) check_sample_prep->check_lc No solution Problem Resolved check_sample_prep->solution Yes check_calibration Use Alternative Calibration? (e.g., matrix-matched, standard addition) check_lc->check_calibration No check_lc->solution Yes check_calibration->solution Yes

Caption: Troubleshooting workflow for addressing matrix effects in lupanine analysis.

References

challenges and solutions in the stereoselective synthesis of (+)-Lupanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (+)-Lupanine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex quinolizidine (B1214090) alkaloid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Enantioselectivity in Asymmetric Synthesis

Question: We are attempting an asymmetric synthesis of the this compound core, but are observing low enantiomeric excess (ee). What are the common causes and potential solutions?

Answer: Low enantioselectivity is a frequent challenge in asymmetric synthesis. The source of this issue often lies in the choice and application of the chiral inducing element or catalyst. Here are some common causes and troubleshooting steps:

  • Suboptimal Chiral Auxiliary or Catalyst: The effectiveness of a chiral auxiliary or catalyst can be highly substrate-dependent. If you are using a known method, ensure the purity of your chiral source. Small impurities can sometimes poison a catalyst or lead to the formation of undesired stereoisomers.

    • Solution:

      • Re-purify your chiral auxiliary or catalyst.

      • Screen a variety of chiral ligands or catalysts if you are developing a new route. For instance, different chiral phosphine (B1218219) ligands can significantly impact the enantioselectivity of rhodium-catalyzed cyclizations.

  • Incorrect Reaction Conditions: Temperature, solvent, and concentration can all have a profound effect on enantioselectivity.

    • Solution:

      • Temperature: Many asymmetric reactions require low temperatures to enhance stereocontrol. Try running your reaction at a lower temperature (e.g., -78 °C) to see if the enantiomeric excess improves.

      • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step. Screen a range of solvents with varying polarities.

  • Racemization: The desired enantiomer may be forming but then racemizing under the reaction or work-up conditions.

    • Solution:

      • Analyze the enantiomeric excess at different time points during the reaction to check for racemization.

      • If racemization is occurring, consider modifying the work-up procedure to be milder (e.g., avoiding strong acids or bases, or prolonged heating).

Issue 2: Poor Diastereoselectivity in Cyclization Reactions

Question: Our intramolecular cyclization step to form the quinolizidine core of lupanine is producing a mixture of diastereomers with low selectivity. How can we improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the formation of the bicyclic quinolizidine system is critical. The stereochemical outcome of the cyclization is often influenced by the conformation of the acyclic precursor and the reaction conditions.

  • Conformational Control of the Precursor: The stereochemistry of existing chiral centers in your precursor will influence the facial selectivity of the cyclization.

    • Solution:

      • Consider modifying the substituents on your precursor to favor a specific transition state conformation. Bulky protecting groups can be used to direct the stereochemical outcome.

  • Choice of Cyclization Strategy: Different cyclization methods can lead to different diastereomeric outcomes.

    • Solution:

      • N-Acyliminium Ion Cyclization: This is a powerful method for constructing nitrogen-containing heterocycles. The stereochemical outcome can often be controlled by the stereochemistry of the nucleophilic part of the molecule.

      • Intramolecular Michael Addition (a-za-Michael reaction): The diastereoselectivity of this reaction can be influenced by the geometry of the enone and the nature of the catalyst.

  • Reaction Conditions:

    • Solution:

      • Lewis Acids: In N-acyliminium ion cyclizations, the choice of Lewis acid can influence the transition state geometry. Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to optimize diastereoselectivity.

      • Temperature: As with enantioselectivity, lower temperatures often lead to higher diastereoselectivity.

Issue 3: Low Overall Yield

Question: We are following a published synthesis of this compound, but our overall yield is significantly lower than reported. What are the likely causes?

Answer: Low overall yields in multi-step syntheses are a common frustration. Pinpointing the problematic step or steps is key.

  • Reagent Purity and Stoichiometry: Impure reagents or incorrect stoichiometry can lead to side reactions and incomplete conversions.

    • Solution:

      • Ensure all reagents are pure and dry, especially in moisture-sensitive reactions.

      • Carefully check the stoichiometry of all reagents.

  • Reaction Monitoring: Reactions may not be going to completion, or the product may be degrading over time.

    • Solution:

      • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

      • Optimize reaction times to maximize product formation and minimize degradation.

  • Purification Losses: Significant amounts of product can be lost during work-up and purification steps.

    • Solution:

      • Optimize your purification strategy. This may involve exploring different chromatography conditions (e.g., column packing, solvent system) or alternative purification methods like crystallization.

      • For intermediates that are oils, ensure complete removal of solvent without excessive heating, which can cause decomposition.

Issue 4: Difficulty in Racemate Resolution

Question: We have synthesized racemic lupanine and are struggling with its resolution to obtain the pure (+)-enantiomer. What are the most effective methods?

Answer: The resolution of racemic lupanine is a well-documented challenge. Both chemical and biological methods have been successfully employed.

  • Chemical Resolution: This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

    • Solution:

      • Tartaric Acid: L-tartaric acid has been used to selectively crystallize the D-(+)-Lupanine L-tartrate salt, affording D-(+)-Lupanine with high enantiomeric excess.[1] The use of 0.75 equivalents of L-tartaric acid has been reported to give good results.[1]

      • Dibenzoyltartaric Acids: These have also been used effectively for the resolution of lupanine enantiomers.[2][3]

      • Optimization: The efficiency of chemical resolution is highly dependent on the solvent, temperature, and stoichiometry of the resolving agent. It is crucial to perform small-scale screening experiments to find the optimal conditions.

  • Biological Resolution: This method utilizes enzymes or microorganisms that selectively metabolize one enantiomer, leaving the other in high enantiomeric purity.

    • Solution:

      • Microbial Resolution: Strains of Pseudomonas putida and Rhodococcus have been shown to selectively degrade D-(+)-lupanine, allowing for the recovery of L-(-)-lupanine with high enantiomeric excess (>95%).[4][5] This approach can be an environmentally friendly alternative to chemical methods.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various approaches to obtaining enantiopure this compound.

Table 1: Chemical Resolution of Racemic Lupanine

Chiral Resolving AgentYield of this compoundEnantiomeric Excess (ee)Reference
L-Tartaric Acid29%99.0%[1]
L-Camphorsulphonic Acid13%Not specified[1]
(+)-Dibenzoyltartaric Acid32%>99%[3]

Table 2: Microbial Resolution of Racemic Lupanine

MicroorganismEnantiomer RecoveredEnantiomeric Excess (ee)Reference
Pseudomonas putida LPK411L-(-)-Lupanine>95%[4][5]
Rhodococcus rhodochrous LPK211L-(-)-Lupanine>95%[4][5]
Rhodococcus sp. LPK311L-(-)-Lupanine>95%[4][5]

Experimental Protocols

Protocol 1: Chemical Resolution of (±)-Lupanine using L-Tartaric Acid

This protocol is adapted from the procedure described in patent EP2808326A1.[1]

  • Preparation of Solutions:

    • Dissolve racemic lupanine (1.0 eq) in a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

    • In a separate flask, dissolve L-tartaric acid (0.75 eq) in the same solvent.

  • Salt Formation:

    • Slowly add the lupanine solution dropwise to the L-tartaric acid solution with stirring.

    • A white solid, the D-(+)-Lupanine L-tartrate salt, should precipitate.

    • Continue stirring to ensure complete precipitation.

  • Isolation of the Diastereomeric Salt:

    • Collect the solid precipitate by filtration.

    • Wash the solid with a small amount of cold solvent.

  • Liberation of this compound:

    • Suspend the D-(+)-Lupanine L-tartrate salt in water.

    • Basify the aqueous suspension to a pH > 11 with an aqueous alkaline solution (e.g., 5% KOH).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to afford this compound as a colorless oil.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the final product should be determined by a suitable chiral analytical method, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants originates from L-lysine. This pathway involves the decarboxylation of lysine (B10760008) to cadaverine, followed by a series of cyclization and oxidation steps.

Lupanine Biosynthesis Biosynthetic Pathway from L-Lysine to this compound lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase piperideine Δ¹-Piperideine cadaverine->piperideine Oxidative Deamination dimer Dimeric Intermediate piperideine->dimer Dimerization sparteine (-)-Sparteine dimer->sparteine Further Cyclizations lupanine This compound sparteine->lupanine Enzymatic Oxidation

Caption: Simplified biosynthetic pathway of this compound from L-Lysine.

General Workflow for Stereoselective Synthesis and Resolution

This diagram illustrates a common overall strategy for obtaining enantiopure this compound, which often involves a racemic synthesis followed by resolution.

Synthesis and Resolution Workflow General Workflow for this compound Synthesis start Acyclic Precursor racemic Racemic Lupanine start->racemic Racemic Synthesis (e.g., Intramolecular Cyclization) resolution Resolution Step racemic->resolution plus_lupanine This compound resolution->plus_lupanine Separation minus_lupanine (-)-Lupanine resolution->minus_lupanine Separation

Caption: Workflow illustrating racemic synthesis followed by resolution.

References

Technical Support Center: Optimizing Reaction Conditions for the Derivatization of (+)-Lupanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the derivatization of (+)-Lupanine. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time or temperature may be insufficient. 2. Degradation of starting material or product: Reaction conditions may be too harsh. 3. Presence of moisture or impurities: Water can quench reagents, and impurities can lead to side reactions. 4. Improper stoichiometry of reagents: Incorrect molar ratios can limit the reaction.1. Optimize reaction conditions: Systematically vary the reaction time and temperature to find the optimal parameters. Monitor reaction progress using TLC or LC-MS. 2. Use milder conditions: If degradation is suspected, try lowering the reaction temperature or using a less reactive derivatizing agent. 3. Ensure anhydrous conditions: Use dry solvents and glassware. Store reagents appropriately to prevent degradation. Purify the starting this compound if necessary. 4. Adjust reagent ratios: Experiment with different molar ratios of the derivatizing agent to this compound.
Formation of Multiple Products/Byproducts 1. Side reactions: The derivatizing agent may react with other functional groups or the desired product may undergo further reactions. 2. Epimerization: The reaction conditions may be causing a change in the stereochemistry of the molecule. 3. Incomplete reaction: The presence of both starting material and product will appear as multiple spots on a TLC plate.1. Modify reaction conditions: Adjusting the temperature, reaction time, or solvent may favor the desired reaction pathway. 2. Use a more selective reagent: Choose a derivatizing agent that is more specific for the target functional group. 3. Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC to isolate the desired product.
Difficulty in Product Purification 1. Similar polarity of product and byproducts: Makes separation by chromatography challenging. 2. Product instability: The derivatized product may be unstable on the stationary phase (e.g., silica (B1680970) gel).1. Optimize chromatographic conditions: Experiment with different solvent systems and stationary phases. Consider using a different chromatographic technique (e.g., reverse-phase chromatography). 2. Use a different work-up procedure: A liquid-liquid extraction or crystallization may help to remove some impurities before chromatography. 3. Consider derivatization of the crude product: Sometimes, a second derivatization can alter the polarity of the desired product, making it easier to separate.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: Common derivatization reactions for this compound include N-oxidation of the tertiary amine, reduction of the lactam to form sparteine, and reactions involving the carbon atoms adjacent to the carbonyl group, such as thiolation.

Q2: What safety precautions should I take when working with this compound and its derivatives?

A2: Always handle this compound and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1] Store the compounds in a tightly sealed container in a cool, dry place.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What are some common challenges in purifying lupanine derivatives?

A4: The presence of structurally similar byproducts can make purification difficult. Additionally, the polarity of the derivatives may be very similar to the starting material or other byproducts, requiring careful optimization of chromatographic conditions for successful separation.

Q5: Can I derivatize this compound if it is not completely pure?

A5: It is highly recommended to use pure this compound for derivatization reactions. Impurities can interfere with the reaction, leading to lower yields and the formation of unwanted side products, which will complicate the purification of the desired derivative.

Experimental Protocols

Protocol 1: Reduction of this compound to (+)-Sparteine

This protocol is adapted from a patented procedure for the reduction of lupanine.

Materials:

Procedure:

  • To a solution of this compound (e.g., 49.6 mg) in anhydrous THF (3 mL) in a round-bottom flask, add sodium borohydride (7.6 mg, 1.0 eq) and iodine (25.4 mg, 0.5 eq).

  • Stir the mixture at 80°C for 16 hours under a reflux condenser.

  • Cool the reaction mixture to room temperature.

  • Carefully add methanol (10 mL) to quench the reaction.

  • Pour the mixture into 50 mL of 5% aqueous potassium hydroxide solution.

  • Extract the aqueous solution with diethyl ether (5 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford (+)-Sparteine as a colorless oil.

Protocol 2: N-Oxidation of this compound (General Procedure)

This is a general protocol for the N-oxidation of tertiary amines and can be adapted for this compound. Optimization of reaction conditions is recommended.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM) or a suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure using m-CPBA:

  • Dissolve this compound in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the lupanine solution.

  • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound N-oxide.

  • Purify the product by column chromatography on silica gel or alumina.

Protocol 3: Thiolation of this compound (Conceptual Procedure)

Materials:

  • This compound

  • A suitable thiol (e.g., thiophenol, ethanethiol)

  • A base (e.g., sodium ethoxide, DBU) or a radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., ethanol, THF, or toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure (Base-catalyzed Michael Addition):

  • Dissolve this compound in an anhydrous solvent under an inert atmosphere.

  • Add the base to the solution to generate the thiolate anion from the thiol.

  • Add the thiol to the reaction mixture.

  • Stir the reaction at a suitable temperature (room temperature to reflux) and monitor by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a dilute acid).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

The following tables provide hypothetical yet representative data on how reaction conditions can influence the yield of a derivatization reaction. These tables are intended to serve as a guide for optimization experiments.

Table 1: Effect of Temperature on the Yield of this compound N-oxide

Entry Temperature (°C) Reaction Time (h) Yield (%)
10465
225 (Room Temp.)485
340475 (decomposition observed)
460450 (significant decomposition)

Table 2: Effect of Reaction Time on the Yield of (+)-Sparteine

Entry Temperature (°C) Reaction Time (h) Yield (%)
180870
2801285
3801688
4802488 (no significant increase)

Mandatory Visualizations

Experimental Workflow for Derivatization and Analysis

experimental_workflow start Start: this compound derivatization Derivatization Reaction (e.g., N-oxidation, Reduction, Thiolation) start->derivatization workup Reaction Work-up (Quenching, Extraction) derivatization->workup purification Purification (Column Chromatography, HPLC) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Lupanine Derivative characterization->end

Caption: A generalized workflow for the derivatization of this compound.

Logical Relationship in Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Product Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Degradation low_yield->cause2 cause3 Impurities low_yield->cause3 solution1 Optimize Time/Temp cause1->solution1 solution2 Use Milder Conditions cause2->solution2 solution3 Use Pure Reagents/ Anhydrous Conditions cause3->solution3 lupanine_biosynthesis lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase piperideine Δ¹-Piperideine cadaverine->piperideine Copper Amine Oxidase lupanine This compound piperideine->lupanine Multiple Enzymatic Steps signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway pi3k PI3K akt Akt pi3k->akt cell_survival cell_survival akt->cell_survival Promotes ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cell_proliferation cell_proliferation erk->cell_proliferation Promotes lupanine_derivative Lupanine Derivative lupanine_derivative->pi3k Modulates lupanine_derivative->ras Modulates

References

overcoming solubility issues of (+)-Lupanine in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Lupanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the solubility challenges associated with this compound in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a tetracyclic quinolizidine (B1214090) alkaloid primarily found in plants of the Lupinus genus.[1][2] It is investigated for a range of biological activities, including its role in glucose homeostasis and neuroprotection.[3][4] Key research areas include its function as a modulator of insulin (B600854) release by inhibiting ATP-dependent potassium (KATP) channels in pancreatic beta cells and its potential neuroprotective effects against Aβ-oligomer-induced toxicity through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][4][5][6]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is characterized by good solubility in various organic solvents but has limited solubility in water.[2] This hydrophobicity presents a significant challenge when preparing aqueous solutions for biological assays. A summary of its solubility in different solvents is provided in Table 1.

Q3: Why am I having difficulty dissolving this compound directly in my biological buffer (e.g., PBS, TRIS)?

A3: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its chemical nature. Biological buffers are primarily aqueous, and the hydrophobic structure of this compound prevents it from readily dissolving. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.

Q4: What are the recommended organic solvents for preparing a concentrated stock solution?

A4: Based on available data, Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent for preparing stock solutions due to its high solubilizing power and miscibility with aqueous buffers.[1][3] Other suitable organic solvents include methanol, ethanol, acetone, chloroform, and ethyl acetate.[1][3][5] When choosing a solvent, always consider its compatibility with your specific experimental system and potential for cytotoxicity.

Q5: How can I improve the final concentration of this compound in my aqueous working solution without precipitation?

A5: The key is to start with a high-concentration stock solution in an organic solvent (like DMSO) and then dilute it stepwise into your biological buffer. Ensure the final concentration of the organic solvent in your working solution is low (typically ≤0.5% v/v) to avoid solvent-induced artifacts in your experiment. If precipitation occurs upon dilution, try lowering the final concentration of this compound or exploring the solubility enhancement techniques described in the troubleshooting guide below.

Q6: Are there any physical methods to aid dissolution?

A6: Yes. Gentle warming of the solution to 37°C and sonication in an ultrasonic bath can help increase the solubility and dissolution rate of this compound, particularly for its salt forms.[3][7] These techniques provide the energy needed to overcome the crystal lattice energy of the solid compound.

Q7: How does pH influence the solubility of this compound?

A7: As an alkaloid with basic nitrogen atoms, the solubility of this compound is pH-dependent. In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming a more soluble salt. Conversely, in basic conditions (higher pH), the compound is typically in its less soluble free base form.[8][9] Therefore, adjusting the pH of your buffer to be slightly acidic may improve solubility, but this must be compatible with your experimental constraints.

Q8: Can forming a salt of this compound enhance its aqueous solubility?

A8: Yes, salt formation is a common and effective technique for increasing the aqueous solubility of basic compounds like alkaloids.[10][11][12] The commercially available this compound perchlorate (B79767) is an example of a salt form designed for improved handling and solubility characteristics.[7] If you are working with the free base, you could consider converting it to a salt, such as a hydrochloride salt, by treating it with the corresponding acid.

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[1][3]
MethanolSoluble[1]
EthanolSoluble[8]
AcetoneSoluble[3]
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
WaterLimited / Poor[2][13]
This compound (perchlorate) in DMSOSlightly soluble (heating/sonication helps)[7]
This compound (perchlorate) in MethanolSlightly soluble[7]

Troubleshooting Guides

Guide 1: Preparing a Concentrated Stock Solution
  • Issue: this compound powder is not dissolving in the chosen organic solvent.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Ensure you are using a recommended anhydrous organic solvent such as DMSO or methanol.[1][3]

    • Increase Energy Input: Gently vortex the solution. If the compound remains insoluble, warm the vial to 37°C and briefly sonicate in an ultrasonic water bath.[3]

    • Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

    • Consider Salt Form: If using the free base, consider switching to a salt form like this compound perchlorate, which may have different solubility properties.[7]

Guide 2: Diluting Stock Solution into Biological Buffer
  • Issue: A precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most common cause is supersaturation. Your target concentration in the aqueous buffer may be above the solubility limit of this compound. Try preparing a more dilute working solution.

    • Optimize Dilution Technique: Add the stock solution dropwise into the vortexing buffer. This rapid mixing helps prevent localized high concentrations that can trigger precipitation.

    • Minimize Final Solvent Percentage: Ensure the final concentration of DMSO (or other organic solvent) is as low as possible, ideally below 0.5%. High concentrations of organic solvents can alter the properties of your buffer and affect your biological system.

    • Adjust Buffer pH: If your experiment allows, slightly acidifying the buffer can increase the solubility of this compound.

    • Use Co-solvents or Excipients: For particularly challenging assays, consider including solubility-enhancing excipients like cyclodextrins or polyethylene (B3416737) glycols (PEGs) in your buffer, provided they do not interfere with the experiment.[14]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (MW: 248.36 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and vortex mixer

    • Ultrasonic water bath

  • Methodology:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 2.48 mg of this compound powder into the tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex for 1-2 minutes until the solid is fully dissolved.

    • If dissolution is slow, place the tube in a 37°C water bath for 5-10 minutes, followed by 5 minutes of sonication. Visually inspect to ensure no solid particles remain.

    • Store the stock solution at -20°C, protected from light and moisture. It is recommended to prepare fresh solutions or use within a few months.[3]

Protocol 2: Preparation of a 100 µM Working Solution in PBS (pH 7.4)
  • Materials:

    • 100 mM this compound stock solution in DMSO (from Protocol 1)

    • Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

    • Sterile polypropylene (B1209903) tubes

  • Methodology:

    • Prepare an intermediate dilution. Add 2 µL of the 100 mM stock solution to 198 µL of PBS in a sterile tube. Vortex immediately. This creates a 1 mM solution in 1% DMSO.

    • Prepare the final working solution. Add 100 µL of the 1 mM intermediate solution to 900 µL of PBS in a new sterile tube.

    • Vortex the solution thoroughly. The final concentration will be 100 µM this compound in PBS with 0.1% DMSO.

    • Visually inspect the final solution against a dark background to ensure no precipitation has occurred.

    • Use the working solution on the same day it is prepared.[3]

Visualizations

G Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder solvent Choose Organic Solvent (e.g., DMSO) start->solvent dissolve Add Solvent & Vortex solvent->dissolve check1 Is it fully dissolved? dissolve->check1 heat_sonic Warm to 37°C & Sonicate check1->heat_sonic No stock_ready Stock Solution Ready (Store at -20°C) check1->stock_ready Yes heat_sonic->dissolve dilute Dilute Stock into Aqueous Buffer stock_ready->dilute check2 Is there precipitation? dilute->check2 troubleshoot Troubleshoot: - Lower final concentration - Adjust buffer pH - Use co-solvents check2->troubleshoot Yes working_ready Working Solution Ready (Use Immediately) check2->working_ready No troubleshoot->dilute

Caption: Decision workflow for preparing this compound solutions.

G Simplified Pathway of this compound Action in Pancreatic β-Cells lupanine This compound katp KATP Channel lupanine->katp inhibits depol Membrane Depolarization katp->depol causes ca_channel Voltage-Gated Ca²⁺ Channel depol->ca_channel activates ca_influx Ca²⁺ Influx ca_channel->ca_influx leads to insulin Insulin Release ca_influx->insulin triggers

Caption: this compound's role in stimulating insulin secretion.

References

Technical Support Center: (+)-Lupanine Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability and analysis of (+)-Lupanine in stored biological samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of biological samples containing this compound?

While specific long-term stability studies for this compound in biological matrices are not extensively documented in publicly available literature, general best practices for metabolite stability strongly recommend storing samples at ultra-low temperatures. For long-term storage, it is advisable to keep plasma, serum, and urine samples at -80°C .[1][2] Storage at -20°C may also be acceptable for shorter durations, though -80°C provides greater assurance against degradation over extended periods.[3] Refrigeration at 4°C is only suitable for very short-term storage (i.e., hours to a few days), and storage at room temperature should be avoided to prevent significant analyte loss.[4]

Q2: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?

Repeated freeze-thaw cycles can be detrimental to the stability of many small molecules in biological samples.[5][6][7][8][9] Although specific data for this compound is scarce, it is a critical pre-analytical factor to control.[1][10] As a general rule, the number of freeze-thaw cycles should be minimized. If multiple analyses from the same sample are anticipated, it is highly recommended to aliquot the sample into smaller volumes upon initial processing to avoid the need for repeated thawing of the entire specimen. Ideally, samples should undergo no more than one to two freeze-thaw cycles.

Q3: What type of collection tubes should I use for blood samples intended for this compound analysis?

The choice of anticoagulant can influence the stability of analytes in plasma. While specific studies on this compound are not available, for general metabolite analysis, EDTA plasma is often preferred. It is crucial to process blood samples promptly after collection by centrifugation to separate plasma or serum and then freeze the samples to minimize enzymatic activity and potential degradation.

Q4: Are there any known issues with the stability of this compound in urine samples?

The pH of urine can impact the stability of certain compounds.[3][4] For some analytes, adjusting the pH or adding preservatives can enhance stability. While there is no specific guidance for this compound, it is good practice to store urine samples frozen at -80°C as soon as possible after collection. For long-term studies, it may be beneficial to conduct a small pilot stability study to determine if pH adjustment is necessary for this compound in your specific sample population.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound in stored samples. Analyte degradation due to improper storage conditions.Review sample storage history. Ensure samples were consistently stored at -80°C and minimize freeze-thaw cycles. For future studies, aliquot samples upon collection.
Inefficient extraction from the biological matrix.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample and solvents is appropriate for this compound's chemical properties (as a basic alkaloid).
High variability in this compound concentrations between replicates. Inconsistent sample handling or extraction procedure.Standardize all pre-analytical steps, including thawing time and temperature. Ensure precise and consistent execution of the extraction protocol for all samples. Use of an internal standard is highly recommended to correct for variability.
Matrix effects in LC-MS/MS analysis.Evaluate and mitigate matrix effects by using a stable isotope-labeled internal standard, optimizing the chromatographic separation, or employing a more rigorous sample clean-up procedure.
Unexpected peaks interfering with this compound quantification. Contamination from collection tubes, solvents, or labware.Use high-purity solvents and pre-screen all materials that come into contact with the sample.
Presence of metabolites or other endogenous compounds.Improve chromatographic resolution to separate the interfering peaks from the analyte peak. Confirm the identity of the this compound peak using tandem mass spectrometry (MS/MS) by monitoring multiple transitions.

Long-Term Stability Data

Table 1: Recommended In-House Stability Study Design for this compound in Biological Samples

Storage ConditionTime Point 01 Month3 Months6 Months12 Months
Room Temperature (~22°C) 100%% Recovery% Recovery% Recovery% Recovery
Refrigerated (4°C) 100%% Recovery% Recovery% Recovery% Recovery
Frozen (-20°C) 100%% Recovery% Recovery% Recovery% Recovery
Ultra-Low (-80°C) 100%% Recovery% Recovery% Recovery% Recovery
Freeze-Thaw Cycles (-80°C) 1 Cycle2 Cycles3 Cycles4 Cycles5 Cycles
100%% Recovery% Recovery% Recovery% Recovery

Instructions: Spike a pooled matrix (plasma, serum, or urine) with a known concentration of this compound. Aliquot and store under the conditions listed above. At each time point, analyze a set of aliquots and calculate the percent recovery relative to the Time Point 0 concentration.

Experimental Protocols

Protocol 1: Extraction of this compound from Urine using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common methods for extracting basic drugs from urine.[11][12][13]

Materials:

Procedure:

  • Sample Pre-treatment: Thaw urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitate. Take 1 mL of the supernatant for extraction.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the 1 mL urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge using 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This is a representative LC-MS/MS method for the analysis of quinolizidine (B1214090) alkaloids.[14][15]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 249.2 → Product ion (Q3) m/z 136.1

    • (Note: These transitions should be optimized on your specific instrument.)

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific MRM transition to achieve maximum sensitivity.

Visualizations

Experimental_Workflow Figure 1. General Workflow for this compound Analysis cluster_collection Sample Collection & Processing cluster_extraction Sample Extraction cluster_analysis Analysis Collection Collect Biological Sample (Plasma, Serum, Urine) Centrifuge Centrifuge (if blood) Collection->Centrifuge Aliquot Aliquot into multiple vials Centrifuge->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Sample Store->Thaw For Analysis Pretreat Pre-treat Sample (e.g., add internal standard) Thaw->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General Workflow for this compound Analysis

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low Analyte Recovery Start Low or No this compound Detected CheckStorage Review Storage History (-80°C, Freeze-Thaw Cycles) Start->CheckStorage ImproperStorage Conclusion: Probable Degradation Action: Aliquot future samples CheckStorage->ImproperStorage No ProperStorage Storage Conditions Acceptable CheckStorage->ProperStorage Yes CheckExtraction Evaluate Extraction Protocol (pH, Solvents, SPE Phase) ProperStorage->CheckExtraction InefficientExtraction Conclusion: Poor Recovery Action: Optimize SPE/LLE method CheckExtraction->InefficientExtraction No EfficientExtraction Extraction Protocol Validated CheckExtraction->EfficientExtraction Yes CheckMatrix Investigate Matrix Effects EfficientExtraction->CheckMatrix MatrixEffect Conclusion: Ion Suppression/Enhancement Action: Use IS, Dilute, or Improve Cleanup CheckMatrix->MatrixEffect Yes NoMatrixEffect Consult Instrument Specialist CheckMatrix->NoMatrixEffect No

References

Technical Support Center: Comprehensive Method Validation for (+)-Lupanine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the comprehensive method validation for the quantification of (+)-Lupanine in plasma.

Frequently Asked Questions (FAQs) & Troubleshooting

Question Answer & Troubleshooting Steps
1. Why am I seeing high variability in my calibration standards? High variability can stem from several sources. Troubleshooting: - Pipetting Accuracy: Ensure pipettes are properly calibrated and that pipetting technique is consistent, especially for serial dilutions. - Internal Standard (IS) Inconsistency: Verify that the IS is added consistently to all standards and samples. An unstable IS or incorrect concentration can introduce significant variability. - Matrix Effects: If using a surrogate matrix, ensure its composition is consistent. Lot-to-lot variability in blank plasma can affect ionization.[1][2] - Evaporation: If samples are left open for extended periods, solvent evaporation can concentrate the analyte.
2. My accuracy and precision results are out of the acceptable range. What should I do? Results outside the acceptable limits (typically ±15% for accuracy and ≤15% RSD for precision) indicate a systematic or random error.[3][4] Troubleshooting: - Review Sample Preparation: Inconsistent extraction recovery is a common culprit. Ensure thorough vortexing and complete phase separation during liquid-liquid extraction (LLE) or solid-phase extraction (SPE). - Check Instrument Performance: Run a system suitability test to confirm the LC-MS/MS is performing optimally. Check for pressure fluctuations, retention time shifts, and detector sensitivity. - Re-evaluate Calibration Curve: A non-linear or poorly fitting calibration curve can lead to inaccurate quantification. Ensure the weighting factor is appropriate.
3. I am observing significant signal suppression or enhancement (Matrix Effect). How can I mitigate this? Matrix effects occur when co-eluting endogenous components from the plasma interfere with the ionization of the analyte or IS.[1][2][5] Troubleshooting: - Improve Chromatographic Separation: Optimize the LC gradient to separate this compound and the IS from interfering matrix components. - Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove phospholipids (B1166683) and other interfering substances.[6] - Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing more accurate correction. - Dilute the Sample: Diluting the plasma sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
4. This compound appears to be unstable in my plasma samples during storage. What stability studies are required? Comprehensive stability testing is crucial to ensure sample integrity.[7][8] Required Stability Assessments: - Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (typically 3 cycles).[7] - Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics the sample handling process.[8] - Long-Term Stability: Determine stability in frozen storage (-20°C or -80°C) for a period that covers the expected sample storage time. - Stock Solution Stability: Confirm the stability of the analyte and IS in their stock and working solutions under specified storage conditions.
5. What could be the cause of carryover in my LC-MS/MS system? Carryover of this compound can lead to artificially high concentrations in subsequent samples. Troubleshooting: - Optimize Wash Solvents: Use a strong wash solvent in the autosampler injection sequence. A combination of organic solvent and acid/base may be necessary to effectively clean the injection port and needle. - Check for Contamination: Ensure that the mobile phase, vials, and caps (B75204) are free from contamination. - Inject Blanks: Run blank samples after high-concentration standards or samples to confirm the absence of carryover.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a general LLE procedure for the extraction of this compound from plasma.

  • Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Lupanine-d10) to each tube and vortex briefly.

  • Alkalinization: Add 50 µL of 1 M Sodium Hydroxide (NaOH) to each tube to adjust the pH > 9. Vortex for 10 seconds. This deprotonates the alkaloid, increasing its solubility in the organic solvent.

  • Extraction: Add 600 µL of the extraction solvent (e.g., Ethyl Acetate:n-Hexane, 80:20 v/v).

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved before injection into the LC-MS/MS system.

Method Validation Experiments

Detailed methodologies for key validation experiments are outlined below, following FDA and ICH M10 guidelines.[3][4]

  • Specificity & Selectivity:

    • Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention times of this compound and the IS.

    • Analyze a blank sample spiked with the IS and a sample spiked at the LLOQ with this compound and the IS.

    • The response of interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

  • Linearity & Range:

    • Prepare a set of at least six non-zero calibration standards by spiking blank plasma with known concentrations of this compound.

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis with an appropriate weighting (e.g., 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy & Precision:

    • Prepare QC samples at four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

    • Analyze at least five replicates of each QC level in three separate analytical runs (inter-day) and one run (intra-day).

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).

  • Recovery:

    • Compare the peak area of this compound in pre-extraction spiked samples (spiked before LLE) with that of post-extraction spiked samples (spiked into the blank matrix extract after LLE) at LQC, MQC, and HQC levels.

    • Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100.

  • Matrix Effect:

    • Calculate the matrix factor by comparing the peak response of the analyte in a post-extraction spiked sample to the peak response in a neat solution at the same concentration.[1]

    • Matrix Factor = (Peak Response in presence of matrix / Peak Response in neat solution).

    • The IS-normalized matrix factor should be calculated to assess the variability of the matrix effect across different lots of plasma.

  • Stability:

    • Freeze-Thaw: Analyze LQC and HQC samples after subjecting them to three freeze-thaw cycles.

    • Bench-Top: Keep LQC and HQC samples at room temperature for a pre-determined period (e.g., 4-24 hours) before processing and analysis.

    • Long-Term: Store LQC and HQC samples at -80°C for an extended period (e.g., 1, 3, 6 months) and analyze.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Quantitative Data Summary

Table 1: Linearity of this compound Calibration Curve

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
1.000.9898.0
2.502.55102.0
10.010.3103.0
50.048.997.8
20019899.0
400405101.3
50049799.4
0.9989

Table 2: Intra-Day and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day (n=5) Inter-Day (n=15)
Mean Conc. ± SD (ng/mL) Accuracy (%)
LLOQ 1.001.04 ± 0.09104.0
LQC 3.002.95 ± 0.1898.3
MQC 150145 ± 7.896.7
HQC 350358 ± 15.4102.3

Table 3: Stability of this compound in Human Plasma

Stability TestQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles) LQC3.002.8996.3
HQC35034197.4
Bench-Top (6 hours) LQC3.003.08102.7
HQC350359102.6
Long-Term (-80°C, 3 months) LQC3.002.9498.0
HQC35033896.6

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample/Standard/QC Add_IS Add Internal Standard Plasma->Add_IS Alkalinize Alkalinize (pH > 9) Add_IS->Alkalinize Add_Solvent Add Extraction Solvent Alkalinize->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Extract Transfer Organic Layer Vortex->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Integration Acquire->Integrate Specificity Specificity Integrate->Specificity Linearity Linearity Integrate->Linearity Accuracy Accuracy & Precision Integrate->Accuracy Stability Stability Integrate->Stability Recovery Recovery & Matrix Effect Integrate->Recovery

Caption: Experimental workflow for this compound quantification.

G Troubleshooting Troubleshooting Analytical Issues Problem Inaccurate/Imprecise Results Troubleshooting->Problem MatrixEffect Investigate Matrix Effects Troubleshooting->MatrixEffect StabilityIssue Investigate Stability Troubleshooting->StabilityIssue SamplePrep Review Sample Preparation (e.g., Pipetting, Extraction) Problem->SamplePrep Potential Cause Instrument Check Instrument Performance (e.g., System Suitability) Problem->Instrument Potential Cause Calibration Re-evaluate Calibration Curve (e.g., Weighting, Range) Problem->Calibration Potential Cause Cleanup Improve Sample Cleanup (SPE) MatrixEffect->Cleanup Mitigation Strategy Chroma Optimize Chromatography MatrixEffect->Chroma Mitigation Strategy SIL_IS Use Stable Isotope-Labeled IS MatrixEffect->SIL_IS Mitigation Strategy FreezeThaw Conduct Freeze-Thaw Study StabilityIssue->FreezeThaw Required Test BenchTop Conduct Bench-Top Study StabilityIssue->BenchTop Required Test LongTerm Conduct Long-Term Study StabilityIssue->LongTerm Required Test

Caption: Logical troubleshooting guide for method validation.

References

Technical Support Center: Chiral Separation of (+)-Lupanine and (-)-Lupanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chiral separation of (+)-Lupanine and (-)-Lupanine.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of chiral stationary phase (CSP) for separating lupanine enantiomers?

A1: Polysaccharide-based CSPs are highly effective for the chiral separation of alkaloids like lupanine. Specifically, columns with cellulose-based selectors, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have been successfully used to resolve this compound and (-)-Lupanine.[1] These CSPs provide the necessary stereochemical interactions, including hydrogen bonding and π-π interactions, to differentiate between the enantiomers.

Q2: Why is a basic additive, like diethylamine (B46881) (DEA), necessary in the mobile phase?

A2: Lupanine is a basic compound. Without a basic additive in the mobile phase, you are likely to encounter significant peak tailing. This is due to strong interactions between the basic analyte and any acidic residual silanol (B1196071) groups on the silica (B1680970) support of the column. A basic modifier like DEA competes for these active sites, leading to more symmetrical peak shapes and improved resolution.[2]

Q3: How does the alcohol modifier in a normal-phase system affect the separation?

A3: In normal-phase chiral chromatography, the alcohol modifier (e.g., isopropanol (B130326), ethanol) plays a crucial role in controlling retention and enantioselectivity. The alcohol competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol concentration generally decreases retention times. The choice and concentration of the alcohol can also significantly impact the separation factor (α), so it is a key parameter to optimize for achieving baseline resolution.

Q4: Can temperature be used to optimize the separation of lupanine enantiomers?

A4: Yes, temperature is an important parameter for optimizing chiral separations. Generally, lower temperatures tend to increase the enantioselectivity (separation factor) by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[2] However, this often comes with the trade-off of broader peaks and longer analysis times. It is advisable to evaluate a temperature range (e.g., 15-40°C) to find the best balance between resolution and efficiency.

Q5: My resolution is decreasing over a series of injections. What are the likely causes?

A5: A gradual loss of resolution can be due to several factors. One common issue is "additive memory effect," where components from the mobile phase or sample matrix irreversibly adsorb to the stationary phase, altering its selectivity.[3] Another cause could be column contamination or degradation. It is crucial to ensure proper sample clean-up and to periodically flush the column with a suitable regeneration solvent as recommended by the manufacturer. Also, always use freshly prepared mobile phase.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chiral HPLC separation of this compound and (-)-Lupanine.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Potential Cause Recommended Solution
Inappropriate Mobile Phase Composition 1. Adjust Alcohol Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase. Start with the recommended percentage and adjust in small increments (e.g., ±2%).
2. Change Alcohol Modifier: If adjusting the concentration is not sufficient, try a different alcohol (e.g., switch from isopropanol to ethanol).
Suboptimal Temperature Lower the column temperature in 5°C increments (e.g., from 25°C down to 15°C) to see if it improves the separation factor (α).[2]
Incorrect Basic Additive Concentration Optimize the concentration of diethylamine (DEA) in the mobile phase. A typical starting point is 0.1%, but it can be adjusted (e.g., 0.05% to 0.2%) to improve selectivity.
Column Inefficiency 1. Check for Column Contamination: Flush the column with a stronger, compatible solvent as per the manufacturer's instructions.
2. Verify Column Health: If the problem persists, the column may be degraded and require replacement.
Issue 2: Peak Tailing or Asymmetric Peaks
Potential Cause Recommended Solution
Insufficient Basic Modifier Increase the concentration of DEA in the mobile phase to better mask the active silanol sites on the stationary phase.[2]
Sample Overload Reduce the injection volume or the concentration of the sample. Dilute the sample in the mobile phase if possible.[2]
Incompatible Sample Solvent Ensure the sample is dissolved in the mobile phase or a solvent with a similar or weaker elution strength to prevent peak distortion.
Column Contamination at Inlet Back-flush the column (if permitted by the manufacturer) with a suitable solvent to remove any particulates or strongly adsorbed compounds from the inlet frit.
Issue 3: Irreproducible Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, typically at least 10-15 column volumes.
Mobile Phase Instability Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of volatile components.[2]
Fluctuations in Temperature Use a column thermostat to maintain a constant and stable temperature throughout the analysis.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Recommended HPLC Method for Lupanine Enantioseparation

This protocol provides a starting point for the chiral separation of this compound and (-)-Lupanine based on methods used for similar alkaloids. Optimization will likely be required for your specific instrumentation and samples.

1. Chromatographic System:

  • HPLC or UHPLC system with a UV detector.

2. Chiral Column:

  • A polysaccharide-based CSP, such as Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

3. Mobile Phase:

  • n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v)

4. Chromatographic Conditions:

ParameterRecommended Value
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL

5. Sample Preparation:

  • Dissolve the racemic lupanine sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Integrate the peaks for both enantiomers to determine their retention times and peak areas.

  • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 is generally considered baseline separation.

Quantitative Data Summary

The following tables present hypothetical yet realistic data that could be obtained during method development for the chiral separation of lupanine enantiomers.

Table 1: Effect of Alcohol Modifier on Separation (Conditions: Chiralcel® OD-H, n-Hexane/Alcohol/0.1% DEA, 1.0 mL/min, 25°C)

Alcohol (20%)Retention Time this compound (min)Retention Time (-)-Lupanine (min)Separation Factor (α)Resolution (Rs)
Isopropanol 8.510.21.252.1
Ethanol 7.28.51.211.8

Table 2: Effect of Column Temperature on Separation (Conditions: Chiralcel® OD-H, n-Hexane/Isopropanol/0.1% DEA (80:20:0.1), 1.0 mL/min)

Temperature (°C)Retention Time this compound (min)Retention Time (-)-Lupanine (min)Separation Factor (α)Resolution (Rs)
15 9.812.01.282.4
25 8.510.21.252.1
35 7.48.71.221.7

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (Hexane/IPA/DEA) equilibrate Equilibrate Column prep_mp->equilibrate prep_sample Prepare Lupanine Sample (0.5 mg/mL in mobile phase) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample (10 µL) filter_sample->inject equilibrate->inject separate Isocratic Elution inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) integrate->calculate optimize Optimize Method? calculate->optimize optimize->prep_mp optimize->equilibrate Adjust Temperature end end optimize->end Final Method

Caption: A typical workflow for developing a chiral HPLC method for lupanine.

Troubleshooting_Logic start Poor Separation check_res Resolution (Rs) < 1.5? start->check_res check_tail Peak Tailing? check_res->check_tail No adjust_mp Adjust Mobile Phase (Alcohol % or Type) check_res->adjust_mp Yes inc_dea Increase DEA Concentration check_tail->inc_dea Yes adjust_temp Lower Column Temperature adjust_mp->adjust_temp No Improvement ok Problem Solved adjust_mp->ok Improved check_column Check Column Health adjust_temp->check_column No Improvement adjust_temp->ok Improved check_column->ok Replace if needed dec_conc Lower Sample Concentration inc_dea->dec_conc No Improvement inc_dea->ok Improved check_solvent Check Sample Solvent dec_conc->check_solvent No Improvement dec_conc->ok Improved check_solvent->ok

Caption: A decision tree for troubleshooting common chiral separation issues.

References

Technical Support Center: Troubleshooting Low Recovery of (+)-Lupanine during Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of (+)-Lupanine during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low recovery for this compound during SPE?

Low recovery of this compound can stem from several factors throughout the SPE process. The most common issues include the selection of an inappropriate sorbent type for the analyte's properties, improper pH of the sample during the loading phase, leading to poor retention, the use of a wash solvent that is too strong and prematurely elutes the compound, or an elution solvent that is too weak to fully recover the analyte from the sorbent.

Q2: Which SPE sorbent is most effective for this compound extraction?

The choice of sorbent depends on the sample matrix and the desired separation mechanism. For this compound, a basic alkaloid, two types of sorbents are generally effective:

  • Reversed-Phase (e.g., C18): These sorbents are non-polar and retain compounds through hydrophobic interactions. To achieve good retention of lupanine, the sample pH must be adjusted to suppress its ionization, making it less polar.

  • Strong Cation-Exchange (SCX): These sorbents are negatively charged and retain positively charged analytes like protonated lupanine. This method is highly selective for basic compounds.

Q3: How does the pH of the sample impact the recovery of this compound?

The pH is a critical parameter due to the basic nature of this compound, which has a predicted pKa of approximately 9.47-9.75.[1][2]

  • For Reversed-Phase (C18) SPE , the sample pH should be adjusted to be at least 2 units above the pKa (i.e., pH > 11.5) to ensure lupanine is in its neutral, non-ionized form, which enhances its hydrophobic interaction with the non-polar sorbent.

  • For Strong Cation-Exchange (SCX) SPE , the sample pH should be adjusted to be at least 2 units below the pKa (i.e., pH < 7.5) to ensure lupanine is in its protonated, positively charged form, allowing for strong ionic interaction with the negatively charged sorbent.

Q4: What are the best elution solvents for this compound?

The ideal elution solvent will depend on the sorbent used:

  • For Reversed-Phase (C18) SPE , a non-polar organic solvent is used to disrupt the hydrophobic interactions. Methanol (B129727) or acetonitrile (B52724) are common choices. Acidifying the elution solvent can sometimes improve recovery by protonating the lupanine, making it more soluble in the elution solvent.

  • For Strong Cation-Exchange (SCX) SPE , the elution solvent must neutralize the charge of the lupanine to release it from the sorbent. This is typically achieved using a basic organic solvent, such as a mixture of methanol or acetonitrile with a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., 2-5%).

Troubleshooting Guide

A systematic approach is crucial when troubleshooting low recovery. It is recommended to first perform a mass balance experiment by collecting and analyzing the load, wash, and elution fractions to determine where the analyte is being lost.

Problem 1: Low recovery using a reversed-phase (C18) SPE cartridge.
  • Potential Cause: Inappropriate Sample pH.

    • Explanation: If the sample pH is neutral or acidic, lupanine will be protonated (positively charged) and therefore too polar to be effectively retained by the non-polar C18 sorbent, leading to breakthrough during sample loading.

    • Solution: Adjust the sample pH to be 2-3 units above the pKa of lupanine (pH > 11.5) using a suitable base like ammonium hydroxide. This will ensure the lupanine is in its neutral form.

  • Potential Cause: Wash solvent is too strong.

    • Explanation: A wash solvent with a high percentage of organic solvent can prematurely elute the lupanine from the C18 cartridge along with interferences.

    • Solution: Use a weaker wash solvent. Start with 100% aqueous solution with the pH adjusted to > 11.5. If a stronger wash is needed to remove interferences, gradually increase the organic solvent percentage (e.g., 5-10% methanol), ensuring the pH remains high.

  • Potential Cause: Inefficient Elution.

    • Explanation: The elution solvent may not be strong enough to overcome the hydrophobic interactions between lupanine and the C18 sorbent.

    • Solution: Increase the strength of the elution solvent by using a higher percentage of organic solvent (e.g., increase from 50% to 80% or 100% methanol or acetonitrile). Acidifying the elution solvent (e.g., with 0.1-1% formic or acetic acid) can also aid in elution by protonating the lupanine, making it more polar.

Problem 2: Low recovery using a strong cation-exchange (SCX) SPE cartridge.
  • Potential Cause: Incorrect sample pH during loading.

    • Explanation: If the sample pH is too high (close to or above the pKa), the lupanine will be in its neutral form and will not be retained by the negatively charged SCX sorbent.

    • Solution: Adjust the sample pH to be 2-3 units below the pKa of lupanine (pH < 7.5) using a suitable acid like formic or acetic acid. This ensures the lupanine is protonated and can bind to the sorbent.

  • Potential Cause: Ineffective Elution.

    • Explanation: The elution solvent is not sufficiently basic to neutralize the positive charge on the lupanine, preventing its release from the SCX sorbent.

    • Solution: Use a basic elution solvent. A common choice is a 2-5% solution of ammonium hydroxide in an organic solvent like methanol or acetonitrile. Ensure the volume of the elution solvent is sufficient to completely elute the analyte.

Data Presentation

The following tables present illustrative data on how experimental parameters can affect the recovery of this compound.

Sample pHIllustrative Recovery on C18 SPE (%)
7.0< 20%
9.5~ 50%
11.5> 90%
Table 1: Effect of Sample pH on this compound Recovery using C18 SPE. At neutral or moderately basic pH, lupanine is partially or fully protonated and has low retention on a reversed-phase sorbent. Adjusting the pH to well above its pKa ensures it is in its neutral form, significantly improving recovery.
Elution SolventIllustrative Recovery from SCX SPE (%)
100% Methanol< 30%
Methanol with 0.1% Formic Acid< 10%
Methanol with 2% Ammonium Hydroxide> 95%
Table 2: Comparison of Elution Solvents for this compound from SCX SPE. A neutral or acidic elution solvent is ineffective at eluting the protonated lupanine from the SCX sorbent. A basic modifier is required to neutralize the analyte and release it from the sorbent.

Experimental Protocols

Protocol 1: SPE of this compound using a Reversed-Phase (C18) Cartridge
  • Sample Pre-treatment: Adjust the sample pH to 11.5-12.0 with 1M sodium hydroxide or ammonium hydroxide. Centrifuge or filter the sample to remove any particulates.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of deionized water with the pH adjusted to 11.5-12.0. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water (pH adjusted to 11.5-12.0) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 x 2 mL of methanol or acetonitrile. Collecting two fractions can help ensure complete recovery.

Protocol 2: SPE of this compound using a Strong Cation-Exchange (SCX) Cartridge
  • Sample Pre-treatment: Adjust the sample pH to 6.0-7.0 with 0.1M formic or acetic acid. Centrifuge or filter the sample to remove any particulates.

  • Cartridge Conditioning: Condition an SCX SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of deionized water with the pH adjusted to 6.0-7.0. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 0.1M acetic acid to remove neutral and acidic interferences.

    • Follow with a wash of 3 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 x 2 mL of 2-5% ammonium hydroxide in methanol.

Visualizations

SPE_Workflow General Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Activate sorbent with organic solvent (e.g., Methanol) Equilibrate 2. Equilibrate Rinse with a solution similar to the sample matrix Condition->Equilibrate Load 3. Load Sample Apply pre-treated sample at a slow flow rate Equilibrate->Load Wash 4. Wash Remove interferences with a weak solvent Load->Wash Elute 5. Elute Recover analyte with a strong solvent Wash->Elute

Caption: Standard experimental workflow for Solid-Phase Extraction (SPE).

Troubleshooting_Logic Troubleshooting Logic for Low this compound Recovery Start Start: Low Recovery Mass_Balance Perform Mass Balance: Analyze Load, Wash, and Elute Fractions Start->Mass_Balance Analyte_in_Load_Wash Is analyte in Load or Wash fraction? Mass_Balance->Analyte_in_Load_Wash Analyte_Retained Is analyte retained on the column after elution? Analyte_in_Load_Wash->Analyte_Retained No Poor_Retention Poor Retention: - Check Sample pH & pKa - Incorrect Sorbent Choice? - Wash Solvent Too Strong? Analyte_in_Load_Wash->Poor_Retention Yes Incomplete_Elution Incomplete Elution: - Elution Solvent Too Weak? - Insufficient Solvent Volume? - Elution pH Incorrect? Analyte_Retained->Incomplete_Elution Yes Recovery_Improved Recovery Improved Poor_Retention->Recovery_Improved Incomplete_Elution->Recovery_Improved

References

Technical Support Center: Optimization of Fermentation Parameters for Microbial Production of (+)-Lupanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The microbial production of (+)-Lupanine is an emerging field with significant potential for the sustainable synthesis of this valuable alkaloid. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing their fermentation experiments. The information presented here is based on current scientific understanding and is intended to serve as a guide for experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are known to be involved in the biotransformation of lupanine?

A1: Research has identified several bacterial strains capable of metabolizing lupanine. Notably, strains of Pseudomonas putida and Rhodococcus rhodochrous have been studied for their ability to selectively degrade lupanine enantiomers. For instance, Pseudomonas putida LPK411 has been shown to selectively biodegrade D-(+)-lupanine.[1][2][3]

Q2: What are the typical fermentation parameters that need to be optimized for lupanine biotransformation?

A2: Key parameters to optimize include pH, temperature, initial substrate (racemic lupanine) concentration, aeration, and agitation. The optimal conditions will be strain-dependent. For example, for Pseudomonas putida LPK411, optimal conditions for racemic lupanine biodegradation have been identified as a temperature of 31°C and a pH range of 6-7.[4]

Q3: What are common carbon and nitrogen sources used in the fermentation medium?

A3: While lupanine itself can serve as a sole carbon source for some specialized strains, the fermentation medium composition is critical for robust microbial growth and efficient bioconversion.[1][2][3] General-purpose microbial media components are typically used for initial cultivation, with lupanine added for the biotransformation phase. The specific components can be optimized using techniques like one-factor-at-a-time or statistical methods like Response Surface Methodology.

Q4: How is the production of this compound quantified during fermentation?

A4: The concentration of lupanine enantiomers is typically monitored using High-Performance Liquid Chromatography (HPLC) with a chiral column. This allows for the separation and quantification of this compound and (-)-Lupanine, which is essential for determining the enantiomeric excess (ee) of the desired product.

Q5: What is the theoretical yield of this compound from a racemic mixture using a microbial resolution approach?

A5: In a microbial resolution process where one enantiomer is selectively consumed, the maximum theoretical yield of the other enantiomer is 50% of the initial total lupanine concentration.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low or no microbial growth - Inappropriate medium composition (e.g., nutrient limitation).- Suboptimal physical parameters (pH, temperature).- Lupanine toxicity at high concentrations.- Optimize the growth medium by testing different carbon and nitrogen sources.- Ensure pH and temperature are maintained at the optimal range for the specific strain.- Start with a lower initial lupanine concentration and consider a fed-batch strategy.
Low enantiomeric excess (ee) of this compound - The selected microorganism has low enantioselectivity.- Suboptimal fermentation conditions are affecting enzyme activity.- Fermentation was stopped too early or too late.- Screen for different microbial strains with higher enantioselectivity.- Re-optimize fermentation parameters such as pH and temperature.- Perform a time-course analysis to determine the optimal harvest time for maximum ee.
Incomplete degradation of the undesired enantiomer - Insufficient biomass concentration.- Limitation of a co-factor or nutrient required for the enzymatic degradation.- End-product inhibition.- Optimize conditions for higher biomass production before introducing the substrate.- Supplement the medium with potential co-factors.- Investigate the effect of accumulating this compound on the degradation of the other enantiomer.
Formation of unwanted byproducts - The microorganism further metabolizes the desired this compound.- The microorganism has alternative metabolic pathways for lupanine.- Monitor the concentration of this compound over time and harvest at its peak concentration.- Use metabolic engineering to knock out genes responsible for the degradation of this compound.- Screen for strains that are deficient in the downstream metabolic pathway.

Data Presentation

Table 1: Comparison of Microbial Strains for the Resolution of Racemic Lupanine

MicroorganismTemperature (°C)pHInitial Lupanine (g/L)ResultReference
Pseudomonas putida LPK411316-71.5High enantiomeric excess of L-(-)-lupanine (>95%) by selectively degrading D-(+)-lupanine. 92% of D-(+)-lupanine biodegraded when fed as a single substrate.[1][3][4]
Rhodococcus rhodochrous LPK211Not specifiedNot specified1.581% removal of lupanine. High resolution of racemic lupanine.[2][5]
Rhodococcus sp. LPK311Not specifiedNot specifiedNot specifiedHigh resolution of racemic lupanine.[2]

Experimental Protocols

Protocol 1: Screening of Microorganisms for Enantioselective Lupanine Degradation

  • Inoculum Preparation: Cultivate the selected microbial strains in a suitable growth medium (e.g., Nutrient Broth) to an optical density (OD600) of approximately 1.0.

  • Fermentation Setup: In 250 mL Erlenmeyer flasks, add 50 mL of minimal salt medium with a defined concentration of racemic lupanine (e.g., 1 g/L) as the primary carbon source.

  • Inoculation: Inoculate the flasks with 2% (v/v) of the prepared seed culture.

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 180 rpm) at the desired temperature (e.g., 30°C) for a specified period (e.g., 48-72 hours).

  • Sampling and Analysis: Withdraw samples at regular intervals. Centrifuge the samples to remove biomass. Analyze the supernatant for the concentration of lupanine enantiomers using chiral HPLC.

Protocol 2: Optimization of Fermentation Parameters using One-Factor-at-a-Time (OFAT)

  • Baseline Experiment: Conduct a fermentation using the conditions from Protocol 1 as the baseline.

  • pH Optimization: Set up a series of fermentations where the initial pH of the medium is varied (e.g., 5.0, 6.0, 7.0, 8.0, 9.0), while keeping all other parameters constant.

  • Temperature Optimization: Using the optimal pH from the previous step, set up fermentations at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

  • Substrate Concentration Optimization: Using the optimal pH and temperature, vary the initial concentration of racemic lupanine (e.g., 0.5, 1.0, 1.5, 2.0 g/L).

  • Analysis: For each experiment, measure the enantiomeric excess of this compound and the rate of degradation of the other enantiomer to determine the optimal conditions.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Microbial Resolution of Lupanine strain Strain Selection (e.g., P. putida) inoculum Inoculum Preparation strain->inoculum fermentation Batch Fermentation (Racemic Lupanine) inoculum->fermentation optimization Parameter Optimization (pH, Temp, Substrate) fermentation->optimization sampling Time-course Sampling fermentation->sampling optimization->fermentation analysis Chiral HPLC Analysis sampling->analysis result Determine Enantiomeric Excess (ee) of this compound analysis->result

Caption: A flowchart of the experimental workflow for the microbial resolution of racemic lupanine.

troubleshooting_workflow Troubleshooting Low this compound Yield start Low Yield or Enantiomeric Excess check_growth Is Microbial Growth Adequate? start->check_growth check_conditions Are Fermentation Conditions (pH, Temp) Optimal? check_growth->check_conditions Yes optimize_medium Optimize Growth Medium check_growth->optimize_medium No check_time Is Harvest Time Optimized? check_conditions->check_time Yes adjust_conditions Adjust pH and Temperature check_conditions->adjust_conditions No time_course Perform Time-Course Analysis check_time->time_course No end Improved Yield check_time->end Yes optimize_medium->start adjust_conditions->start time_course->start

Caption: A decision tree for troubleshooting common issues in this compound production.

Future Outlook: De Novo Microbial Synthesis of this compound

While the current state of technology focuses on the biotransformation of racemic lupanine, the de novo synthesis of this compound in a microbial host from simple carbon sources is a promising future direction. This would involve:

  • Pathway Elucidation: The complete biosynthetic pathway from a central metabolite (like L-lysine) to this compound in lupin plants needs to be fully characterized.

  • Gene Discovery: Identifying and cloning all the necessary genes from the plant that encode the enzymes in the biosynthetic pathway.

  • Metabolic Engineering: Transferring these genes into a suitable microbial host, such as E. coli or Saccharomyces cerevisiae. This would be followed by extensive metabolic engineering to optimize the flux towards this compound production. This includes upregulating the expression of pathway genes, knocking out competing pathways, and optimizing the supply of precursors and cofactors.

The development of such a process would represent a significant advancement in the sustainable and controlled production of enantiomerically pure this compound.

References

refining purification protocols to achieve high-purity (+)-Lupanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for achieving high-purity (+)-Lupanine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Yield of this compound After Initial Extraction

  • Question: We are experiencing a significantly lower than expected yield of this compound after our initial solvent extraction from plant material. What are the potential causes and solutions?

  • Answer: Low extraction yields can stem from several factors. Firstly, ensure your plant material is properly prepared; it should be dried and finely ground to maximize surface area for solvent penetration. The choice of extraction solvent is also critical. While various solvents can be used, the efficiency can differ. For instance, methanolic or ethanolic extractions are common, but subsequent liquid-liquid extraction steps are necessary for purification.[1][2]

    Consider the pH of your extraction medium. An acidic aqueous extraction (e.g., with 0.5 M HCl) followed by basification of the extract to a pH of 10-13.5 before extraction with an organic solvent like diethyl ether or ethyl acetate (B1210297) can significantly improve the recovery of lupanine in the organic phase.[3][4][5] Incomplete basification will result in poor partitioning of the alkaloid into the organic solvent.

    Lastly, ensure a sufficient number of extraction cycles are performed. A single extraction is often insufficient to recover all the lupanine. Performing at least three to five successive extractions with fresh solvent will improve the yield.

2. Presence of Impurities, Particularly Other Alkaloids

  • Question: Our purified this compound sample shows the presence of other quinolizidine (B1214090) alkaloids like sparteine (B1682161) and multiflorine (B1237169) upon analysis. How can we improve the selectivity of our purification protocol?

  • Answer: The co-extraction of structurally similar alkaloids is a common challenge.[6][7] To enhance purity, chromatographic methods are highly recommended. Column chromatography using silica (B1680970) gel is a standard and effective technique.[6] A mobile phase consisting of a mixture of chloroform, acetone, and diethylamine (B46881) (e.g., 70:20:10) has been shown to be effective for separating lupanine from other alkaloids.[6]

    For more targeted purification, consider using molecularly imprinted polymers (MIPs). MIPs can be designed to selectively bind lupanine, offering a higher degree of purity. One study demonstrated an increase in lupanine purity from 78% to 88% using a custom-synthesized MIP.[8][9]

    Another approach is the use of ion-exchange resins. These can be effective in selectively retaining alkaloids, which can then be eluted under specific conditions.[6]

3. Difficulty in Crystallizing the Final Product

  • Question: We are struggling to induce crystallization of our purified this compound oil. What steps can we take to promote crystallization?

  • Answer: Obtaining crystalline this compound can be challenging. A key step is to start with a highly concentrated solution of the purified lupanine. Cooling this concentrated solution can induce crystallization.[3] The choice of solvent is also crucial; often, a non-polar solvent is used to dissolve the lupanine oil before cooling.

    Seeding is a powerful technique to initiate crystallization. If you have a small amount of crystalline this compound, adding a seed crystal to the supersaturated solution can trigger crystal growth.[3]

    It is also important to ensure the purity of your lupanine sample, as impurities can inhibit crystallization. If you suspect the presence of impurities, an additional purification step, such as column chromatography, may be necessary before attempting crystallization again.[1] The optimization of crystallization conditions often involves a systematic approach of varying parameters like solvent, temperature, and concentration.[10][11]

4. Formation of Emulsions During Liquid-Liquid Extraction

  • Question: We are observing persistent emulsions during the liquid-liquid extraction step after basifying our acidic extract. How can we break these emulsions and improve phase separation?

  • Answer: Emulsion formation is a frequent issue in acid-base extractions of plant materials, often due to the presence of amphiphilic compounds.[2] To mitigate this, you can try several approaches:

    • Centrifugation: This is often the most effective method to break emulsions. The g-force will help to separate the two liquid phases.

    • Addition of Brine: Adding a saturated sodium chloride (NaCl) solution can increase the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration: Filtering the emulsified mixture through a bed of Celite or glass wool can sometimes help to break the emulsion.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might alter the interfacial tension and break the emulsion.

Quantitative Data Summary

ParameterMethodResultReference
Purity Improvement Molecularly Imprinted Polymer (MIP)Purity increased from 78% to 88%[8][9]
Recovery Yield Nanofiltration + Solvent Extraction + MIP78% overall yield[8]
Recovery Yield Reverse Osmosis + Solid-Liquid Extraction18.5% recovery with 90% purity[9]
Recovery Yield Nanofiltration + Solvent Extraction95% recovery with 78% purity[8]
Lupanine Content L. albus seeds22.55 mg/g[6]
Lupanine Content L. mutabilis seeds (bitter)2.5 - 5.2 g/100g Dry Matter[12]

Experimental Protocols

Protocol 1: Acid-Base Extraction and Liquid-Liquid Partitioning

  • Extraction:

    • Suspend 100 g of dried, finely ground plant material in 500 mL of 0.5 M hydrochloric acid (HCl).

    • Stir the mixture for 4 hours at room temperature.

    • Filter the mixture and collect the acidic aqueous extract.

    • Repeat the extraction on the plant material two more times with fresh 0.5 M HCl.

    • Combine the acidic aqueous extracts.

  • Basification and Liquid-Liquid Extraction:

    • Cool the combined acidic extract in an ice bath.

    • Slowly add a concentrated sodium hydroxide (B78521) (NaOH) solution with stirring until the pH of the solution reaches 12-13.

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an equal volume of diethyl ether and shake vigorously for 2-3 minutes, venting frequently.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

    • Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer four more times with fresh diethyl ether.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound extract as an oil.

Protocol 2: Silica Gel Column Chromatography for Purification

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., Chloroform:Acetone:Diethylamine 70:20:10 v/v/v).

    • Pour the slurry into a glass chromatography column and allow it to pack evenly.

    • Equilibrate the column by running the mobile phase through it until the packing is stable.

  • Sample Loading and Elution:

    • Dissolve the crude this compound extract in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

    • Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis and Product Recovery:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Visualizations

PurificationWorkflow Start Dried & Ground Plant Material Extraction Acidic Aqueous Extraction (e.g., 0.5M HCl) Start->Extraction Filtration1 Filtration Extraction->Filtration1 AcidExtract Acidic Aqueous Extract Filtration1->AcidExtract Basification Basification (pH 12-13 with NaOH) AcidExtract->Basification LLE Liquid-Liquid Extraction (e.g., with Diethyl Ether) Basification->LLE OrganicPhase Combined Organic Phases LLE->OrganicPhase Lupanine AqueousPhase Aqueous Waste LLE->AqueousPhase Drying Drying (e.g., Na2SO4) OrganicPhase->Drying Evaporation1 Solvent Evaporation Drying->Evaporation1 CrudeLupanine Crude this compound Oil Evaporation1->CrudeLupanine Purification Purification Step CrudeLupanine->Purification ColumnChromatography Silica Gel Column Chromatography Purification->ColumnChromatography Option 1 MIP Molecularly Imprinted Polymer Adsorption Purification->MIP Option 2 PureFractions Combine Pure Fractions ColumnChromatography->PureFractions MIP->PureFractions Evaporation2 Solvent Evaporation PureFractions->Evaporation2 FinalProduct High-Purity This compound Evaporation2->FinalProduct TroubleshootingLogic Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurities Presence of Impurities Problem->Impurities CrystallizationIssue Crystallization Difficulty Problem->CrystallizationIssue Cause1 Incomplete Extraction LowYield->Cause1 Cause2 Incorrect pH LowYield->Cause2 Cause3 Co-eluting Alkaloids Impurities->Cause3 Cause4 Residual Solvents/ Impurities CrystallizationIssue->Cause4 Solution1 Increase Extraction Cycles/ Finer Grinding Cause1->Solution1 Solution2 Optimize Basification Step (pH 10-13.5) Cause2->Solution2 Solution3 Employ Chromatographic Separation (Silica/MIP) Cause3->Solution3 Solution4 Further Purification/ Use Seeding Cause4->Solution4

References

investigating the degradation kinetics of (+)-Lupanine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Lupanine Degradation Kinetics

Welcome to the technical support center for the investigation of this compound degradation kinetics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Section 1: Experimental Planning and Setup

Proper planning is crucial for a successful degradation study. This section addresses common questions regarding the initial setup of stress testing experiments for this compound.

Q1: What are the essential stress conditions I should use for a forced degradation study of this compound?

A1: Forced degradation studies are designed to identify potential degradation products and establish degradation pathways.[1] For this compound, a comprehensive study should include exposure to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guideline Q1A.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is genuinely stability-indicating.[3]

Key stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[4] It is recommended to perform these tests on a single batch of the drug substance to evaluate its intrinsic stability.[2]

Table 1: Recommended Starting Conditions for this compound Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M HCl60°CUp to 72 hours5-20%
Base Hydrolysis 0.1 M NaOHRoom TempUp to 24 hours5-20%
Oxidation 3% H₂O₂Room TempUp to 24 hours5-20%
Thermal (Solid) Dry Heat70°CUp to 48 hours5-20%
Photostability ICH Q1B Option 225°CPer guideline5-20%

Note: These are starting points. Conditions should be adjusted based on the observed stability of this compound. If no degradation is seen, increase the stressor concentration, temperature, or duration. If degradation is too rapid, reduce them.

Experimental Protocol: General Workflow for Stress Testing

A systematic approach is necessary to obtain reliable kinetic data. The following workflow outlines the key steps from sample preparation to data analysis.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_kinetics 4. Kinetics A Prepare this compound Stock Solution (e.g., 1 mg/mL in methanol) C Add Stock to Stressor Initiate Time t=0 A->C B Prepare Stressor Solutions (HCl, NaOH, H2O2) B->C D Incubate under Specified Conditions (Temp, Light) C->D E Withdraw Aliquots at Defined Time Points (e.g., 0, 2, 4, 8, 24h) D->E F Quench Reaction (Neutralize pH, etc.) E->F G Analyze Samples via Stability-Indicating HPLC Method F->G H Quantify Remaining This compound G->H I Identify & Quantify Degradation Products G->I J Plot ln[Lupanine] vs. Time H->J K Determine Reaction Order J->K L Calculate Rate Constant (k) and Half-life (t½) K->L

General workflow for a degradation kinetics study.

Section 2: Troubleshooting Analytical and Experimental Issues

This section focuses on common problems encountered during the analysis and execution of degradation experiments.

Q2: My results are inconsistent and not reproducible. What are the likely causes?

A2: Inconsistent results in degradation studies can stem from several factors related to experimental control and analytical methodology. A logical troubleshooting process can help identify the root cause.

G Start Inconsistent Degradation Results pH_Check Is the pH of the solution stable during the experiment? Start->pH_Check Temp_Check Is the temperature precisely controlled (±0.5°C)? pH_Check->Temp_Check Yes Sol_pH Action: Use buffered solutions. Verify pH at each time point. pH_Check->Sol_pH No Method_Check Is the analytical method validated and stability-indicating? Temp_Check->Method_Check Yes Sol_Temp Action: Use a calibrated, stable incubator or water bath. Temp_Check->Sol_Temp No Control_Check Is the control sample (without stressor) stable? Method_Check->Control_Check Yes Sol_Method Action: Perform method validation. Check for peak purity and mass balance. Method_Check->Sol_Method No Sol_Control Action: Investigate stock solution stability or contamination. Control_Check->Sol_Control No End Problem likely resolved or is due to complex kinetics. Control_Check->End Yes

Troubleshooting decision tree for inconsistent results.

Q3: Why am I observing rapid degradation of this compound under basic conditions but slow degradation under acidic conditions?

A3: This observation is consistent with the chemical structure of this compound, which contains a lactam (cyclic amide) ring. Lactam rings are susceptible to hydrolysis, and this reaction is often catalyzed by hydroxide (B78521) ions (basic conditions).

  • Under Basic Conditions: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactam. This leads to the opening of the six-membered ring, forming an amino acid derivative. This reaction is typically much faster than acid-catalyzed hydrolysis for many lactams.[5][6]

  • Under Acidic Conditions: Acid-catalyzed hydrolysis is also possible but often proceeds at a slower rate for six-membered lactams compared to more strained rings like β-lactams.[7] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

This differential stability is a key aspect of the molecule's chemical profile.

Section 3: Data Interpretation and Kinetic Analysis

This section provides guidance on analyzing the data obtained from degradation studies and understanding the underlying chemical pathways.

Q4: My degradation data does not fit a simple first-order kinetic model. What does this mean?

A4: While many degradation processes follow first-order kinetics, deviations can occur for several reasons:

  • Complex Reaction Mechanisms: The degradation may involve multiple steps, reversible reactions, or the formation of stable intermediates that also degrade.

  • Autocatalysis: A degradation product might be catalyzing the reaction, causing the rate to accelerate over time.

  • Zero-Order Kinetics: If the degradation rate is constant and independent of the reactant concentration, it may follow zero-order kinetics. This can happen in suspensions or when a catalyst's surface is saturated.

  • Second-Order Kinetics: The degradation might involve the reaction of two molecules of lupanine or lupanine with an excipient.

Protocol: To determine the reaction order, plot your data in different ways:

  • Zero-Order: Plot [Concentration] vs. Time. A straight line indicates zero-order kinetics.

  • First-Order: Plot ln[Concentration] vs. Time. A straight line indicates first-order kinetics.

  • Second-Order: Plot 1/[Concentration] vs. Time. A straight line indicates second-order kinetics.

Calculate the coefficient of determination (R²) for each plot; the model with the R² value closest to 1.0 is the best fit.

Q5: What is a plausible degradation pathway for this compound under hydrolytic stress?

A5: The primary degradation pathway under both acidic and basic hydrolytic stress is the opening of the lactam ring. Oxidation can also occur, potentially at the tertiary amine centers.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway Lupanine This compound Lactam_Opening Lactam Ring Opening Lupanine->Lactam_Opening H+ or OH- Oxidation N-Oxidation Lupanine->Oxidation [O] e.g., H2O2 Amino_Acid Lupaninic Acid (Degradant 1) Lactam_Opening->Amino_Acid N_Oxide Lupanine N-Oxide (Degradant 2) Oxidation->N_Oxide

Hypothetical degradation pathways for this compound.

Table 2: Illustrative Kinetic Data for this compound Degradation

This table presents hypothetical, yet plausible, kinetic data to illustrate the expected differences in stability under various stress conditions.

Stress Condition (at 60°C)Assumed OrderRate Constant (k)Half-Life (t½)
0.1 M HCl First1.5 x 10⁻⁵ s⁻¹~12.8 hours
pH 7 Buffer First2.0 x 10⁻⁷ s⁻¹~40.1 days
0.1 M NaOH First3.1 x 10⁻⁴ s⁻¹~37 minutes
3% H₂O₂ First8.5 x 10⁻⁶ s⁻¹~22.6 hours

Note: This data is for illustrative purposes only and should be determined experimentally for your specific conditions.

References

minimizing epimerization of (+)-Lupanine during chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of (+)-Lupanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the epimerization of this compound during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in the synthesis of this compound?

A1: Epimerization is a chemical process that changes the configuration of a single stereocenter in a molecule with multiple stereocenters. This compound has four stereocenters, and their precise spatial arrangement is crucial for its biological activity and desired pharmacological properties. Uncontrolled epimerization during synthesis can lead to the formation of diastereomers, which are often difficult to separate and can result in a final product with reduced efficacy or altered bioactivity.

Q2: Which stereocenter in this compound is most susceptible to epimerization?

A2: While specific studies on the epimerization of this compound are not extensively documented, in related quinolizidine (B1214090) alkaloids, the stereocenter alpha to a carbonyl group is often susceptible to epimerization under basic or acidic conditions through enolate or enol formation. In the case of this compound, the C-11 stereocenter, being adjacent to the lactam carbonyl group, is a potential site for epimerization.

Q3: What are the primary factors that can induce epimerization during the synthesis of this compound?

A3: Several factors can contribute to the undesired epimerization of this compound:

  • Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, leading to the thermodynamically more stable, but potentially undesired, diastereomer.[1]

  • pH (Acidic or Basic Conditions): Both strong acids and strong bases can catalyze epimerization. Bases can facilitate the formation of a planar enolate intermediate at the carbon alpha to the carbonyl, while acids can promote enolization, both of which can lead to a loss of stereochemical integrity upon reprotonation.[2][3]

  • Reaction Time: Prolonged reaction times can allow the reaction mixture to reach thermodynamic equilibrium, which may favor the formation of a more stable, but undesired, epimer.[4]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states involved in epimerization.

Troubleshooting Guide

Issue 1: Formation of a significant amount of a diastereomeric impurity.

  • Potential Cause: Epimerization at a key stereocenter due to harsh reaction conditions.

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: Determine if the reaction is under kinetic or thermodynamic control. High temperatures and long reaction times favor the thermodynamic product, which might be the undesired epimer.[1]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can favor the kinetically controlled product, which is often the desired stereoisomer in stereoselective syntheses. This may require longer reaction times or the use of a more active catalyst.

    • Modify pH: If using strong bases, consider switching to a weaker, non-nucleophilic base (e.g., a sterically hindered amine) to minimize enolate formation. If using strong acids, consider using a milder acid or buffering the reaction mixture.

    • Reduce Reaction Time: Monitor the reaction closely using techniques like TLC, LC-MS, or NMR. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that may cause epimerization.

Issue 2: Inconsistent stereochemical outcome between batches.

  • Potential Cause: Poor control over reaction parameters.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all reaction parameters (temperature, addition rates of reagents, stirring speed, and reaction time) are consistent for each batch.

    • Use High-Purity Reagents and Solvents: Impurities in reagents or solvents can sometimes catalyze side reactions, including epimerization.

    • Inert Atmosphere: For reactions sensitive to air or moisture, ensure a properly maintained inert atmosphere (e.g., argon or nitrogen) to prevent side reactions that could affect the stereochemical course of the main reaction.

Experimental Protocols and Data

Key Stereoselective Methods for Quinolizidine Alkaloid Synthesis:

  • Imino-Aldol Reactions: Asymmetric imino-aldol reactions have been successfully used to set key stereocenters in the synthesis of various lupin alkaloids with high diastereoselectivity.[5][6]

  • N-Acyliminium Cyclizations: This method is effective for the construction of the quinolizidine core with good stereocontrol.[5]

Table 1: Examples of Stereoselective Syntheses of Related Lupin Alkaloids

AlkaloidKey Stereoselective Step(s)Overall YieldDiastereomeric Ratio (dr)Reference
(+)-Isosophoridineanti-selective formal imino-aldol reaction, N-acyliminium cyclization9%>10:1[5]
(+)-Lupinineanti-selective formal imino-aldol reaction17%>10:1[5]
(–)-Epilupinineanti-selective formal imino-aldol reaction23%>10:1[5]
(+)-Sparteineanti-selective formal imino-aldol reaction, N-acyliminium cyclization1.6%Not specified[5]

Protocol 1: General Approach for Stereocontrol in Quinolizidine Alkaloid Synthesis (based on related syntheses)

This protocol outlines a general workflow for the synthesis of a quinolizidine alkaloid core, emphasizing steps where stereocontrol is critical and epimerization could be a concern.

  • Asymmetric Introduction of Stereocenters:

    • Utilize a chiral auxiliary or a chiral catalyst to perform an asymmetric reaction (e.g., an imino-aldol addition) to set the initial stereocenters with high diastereoselectivity.

    • Reaction Conditions: Typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control.

  • Formation of the Quinolizidine Core:

    • Employ a cyclization strategy, such as an N-acyliminium ion cyclization, to form the bicyclic core.

    • Reaction Conditions: These reactions are often promoted by Lewis acids or protic acids. It is crucial to use mild acidic conditions and moderate temperatures to prevent potential epimerization of existing stereocenters.

  • Functional Group Interconversions and Final Product Formation:

    • Subsequent steps to elaborate the core structure into the final this compound molecule should be conducted under conditions known to preserve stereochemical integrity.

    • Avoid high temperatures and strongly acidic or basic conditions whenever possible. If a reaction requires such conditions, it should be kept as short as possible.

Analytical Methods for Assessing Diastereomeric Purity:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful technique for separating and quantifying diastereomers. A suitable chiral stationary phase is required.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR can often distinguish between diastereomers, as they will have different chemical shifts and coupling constants.

    • The use of chiral shift reagents can help to resolve overlapping signals of enantiomers and can also be applied to diastereomers.

    • 2D NMR techniques (e.g., NOESY) can be used to confirm the relative stereochemistry of the major and minor products.[8][9]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Stereoselective Synthesis cluster_analysis Analysis & Purification cluster_end Final Product start Chiral Precursors step1 Asymmetric Reaction (e.g., Imino-Aldol) start->step1 Low Temperature Kinetic Control step2 Cyclization (e.g., N-Acyliminium) step1->step2 Mild Conditions step3 Functional Group Interconversion step2->step3 Preserve Stereochemistry analysis Diastereomeric Purity Analysis (Chiral HPLC, NMR) step3->analysis purification Purification (e.g., Chromatography) analysis->purification end This compound purification->end

Caption: Generalized workflow for the stereoselective synthesis of this compound.

kinetic_vs_thermodynamic reactant Reactant p1 reactant->p1 Lower Ea (Faster) p3 reactant->p3 Higher Ea (Slower) ts_kinetic TS_Kinetic p2 ts_kinetic->p2 Lower Ea (Faster) kinetic_product Kinetic Product (Desired Epimer) ts_thermodynamic TS_Thermodynamic p4 ts_thermodynamic->p4 Higher Ea (Slower) thermodynamic_product Thermodynamic Product (Undesired Epimer) p1->ts_kinetic Lower Ea (Faster) p2->kinetic_product Lower Ea (Faster) p3->ts_thermodynamic Higher Ea (Slower) p4->thermodynamic_product Higher Ea (Slower) Energy Energy Energy->Energy High Temp,\nLong Time High Temp, Long Time

Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.

References

Validation & Comparative

comparative analysis of (+)-Lupanine and sparteine pharmacological activity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupanine and sparteine (B1682161) are quinolizidine (B1214090) alkaloids predominantly found in species of the Lupinus genus. Structurally related, these compounds exhibit distinct pharmacological profiles that warrant a detailed comparative analysis for researchers in pharmacology and drug development. While sparteine has a history of clinical use as an antiarrhythmic and oxytocic agent, its narrow therapeutic index has limited its application.[1] this compound, conversely, is generally considered less toxic and has shown potential in metabolic and neuroprotective domains.[2][3] This guide provides a comprehensive, data-driven comparison of their pharmacological activities, supported by experimental evidence and methodologies.

Comparative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound and sparteine.

Table 1: Central Nervous System (CNS) Activity
CompoundPharmacological EffectTest SystemKey FindingsReference
This compound Sedative EffectMouse modelsWeak decrease in spontaneous and locomotor activity[3]
NeuroprotectionPC12 cells and hippocampal neuronsPrevents amyloid-β-induced toxicity (64±7% in PC12, 57±2% in neurons at 0.03µM); Increases Akt phosphorylation (52±4%)[4]
Sparteine Sedative EffectMouse modelsWeak sedative effect; reduces locomotor activity[5][6]
Anticonvulsant EffectRat models (PTZ-induced seizures)100% seizure inhibition at 40 mg/kg[7]
NeurotoxicityRat modelsNeuronal necrosis in various brain regions, including the hippocampus and cerebral cortex[1][8]
Table 2: Cardiovascular Activity
CompoundPharmacological EffectTest SystemKey FindingsReference
This compound Hypotensive, AntiarrhythmicGeneral reportsNoted to have hypotensive and antiarrhythmic activities, but detailed quantitative data is limited.[9]
Sparteine Antiarrhythmic (Class 1a)Rat myocytesConcentration-dependent reduction of Na+ current (EC50 = 110 µM); Blocks sustained plateau K+ current[1][10]
Cardiovascular EffectsAnesthetized dogsIncreases arterial blood pressure via direct vascular constriction; minimal inotropic effect[11]
Hemodynamic EffectsAnesthetized ratsDose-dependent reduction in heart rate and blood pressure; Prolongs P-R and Q-aT intervals[12]
Table 3: Metabolic Activity
CompoundPharmacological EffectTest SystemKey FindingsReference
This compound Insulin (B600854) SecretionINS-1E cells and mouse isletsPotentiates glucose-stimulated insulin secretion (~140% at 0.5 mM lupanine with 15 mM glucose); Directly inhibits KATP channels[13]
Hypoglycemic EffectStreptozotocin-induced diabetic ratsImproves glycemic control in oral glucose tolerance test[9]
Sparteine Hypoglycemic EffectHuman subjects and animal modelsInduces insulin and glucagon (B607659) secretion; Therapeutic dose for hypoglycemic effect: 75–600 mg/day[6][7]
Table 4: Acute Toxicity
CompoundTest SystemLD50 (mg/kg)Reference
This compound Rat (oral)1464[9]
Guinea Pig (intraperitoneal)210-225[14]
Sparteine Mouse (oral)220[1]
Mouse (intraperitoneal)134[1]
Rat (oral)220[1]
Rat (intraperitoneal)134[1]

Signaling Pathways and Mechanisms of Action

This compound: Neuroprotection and Metabolic Regulation

This compound has demonstrated significant neuroprotective effects, particularly against amyloid-β toxicity, through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This activation initiates a signaling cascade involving the phosphatidylinositol 3-kinase (PI3K) and Akt pathway, ultimately promoting cell survival.[4]

lupanine_neuroprotection Lupanine This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Lupanine->nAChR PI3K PI3K nAChR->PI3K Akt Akt (Phosphorylation) PI3K->Akt Neuroprotection Neuroprotection (Cell Survival) Akt->Neuroprotection

Caption: this compound-mediated neuroprotective signaling pathway.

In the pancreas, this compound modulates glucose homeostasis by directly inhibiting ATP-sensitive potassium (KATP) channels in beta-cells. This inhibition leads to membrane depolarization, an influx of Ca2+, and subsequent potentiation of glucose-stimulated insulin secretion.[13]

lupanine_insulin_secretion Lupanine This compound KATP_channel KATP Channel (in Pancreatic β-cell) Lupanine->KATP_channel Inhibition Depolarization Membrane Depolarization KATP_channel->Depolarization leads to Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion

Caption: Mechanism of this compound-induced insulin secretion.

Sparteine: Antiarrhythmic and Anticonvulsant Actions

Sparteine's primary antiarrhythmic effect is attributed to its blockade of voltage-gated sodium channels in cardiac myocytes, a characteristic of Class 1a antiarrhythmic agents.[10][15] This action reduces the rate of depolarization of the cardiac action potential. Sparteine also blocks potassium channels, contributing to its overall effect on cardiac electrophysiology.[10]

sparteine_antiarrhythmic Sparteine Sparteine Na_channel Voltage-gated Na+ Channel Sparteine->Na_channel Blockade K_channel Voltage-gated K+ Channel Sparteine->K_channel Blockade Depolarization Decreased Rate of Depolarization Na_channel->Depolarization Repolarization Altered Repolarization K_channel->Repolarization Antiarrhythmic_effect Antiarrhythmic Effect Depolarization->Antiarrhythmic_effect Repolarization->Antiarrhythmic_effect

Caption: Antiarrhythmic mechanism of sparteine.

The anticonvulsant properties of sparteine are believed to be mediated through its interaction with muscarinic acetylcholine receptors (mAChRs), specifically the M2 and M4 subtypes. Activation of these receptors is thought to decrease neuronal hyperexcitability.[16]

sparteine_anticonvulsant Sparteine Sparteine mAChR M2/M4 Muscarinic Receptors Sparteine->mAChR Activation Neuronal_excitability Decreased Neuronal Hyperexcitability mAChR->Neuronal_excitability

Caption: Proposed anticonvulsant mechanism of sparteine.

Experimental Protocols

Neuroprotection Assay for this compound
  • Cell Culture: PC12 cells or primary hippocampal neurons are cultured under standard conditions.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.03 µM) for a specified period. Subsequently, soluble amyloid-β oligomers are added to induce toxicity.

  • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.

  • Western Blotting for Akt Phosphorylation: To confirm the signaling pathway, cell lysates are collected after treatment and subjected to Western blotting using antibodies specific for total Akt and phosphorylated Akt. The ratio of phosphorylated Akt to total Akt is then quantified.[4]

Assessment of Sparteine's Antiarrhythmic Activity
  • Whole-Cell Patch-Clamp: Cardiac myocytes are isolated from rats. The whole-cell patch-clamp technique is employed to measure ionic currents (Na+ and K+) across the cell membrane.

  • Drug Application: Sparteine is applied to the myocytes at various concentrations.

  • Data Analysis: The effect of sparteine on the amplitude and kinetics of the sodium and potassium currents is recorded and analyzed to determine parameters such as the half-maximal effective concentration (EC50) for channel blockade.[10]

Evaluation of Anticonvulsant Effects of Sparteine
  • Animal Model: The pentylenetetrazole (PTZ)-induced seizure model in rats is commonly used.

  • Drug Administration: Rats are administered different doses of sparteine (e.g., 40 mg/kg) via intraperitoneal injection.

  • Seizure Induction: After a set time, a convulsant dose of PTZ is administered.

  • Behavioral Observation: The animals are observed for seizure activity, and the latency to the first seizure and the percentage of animals protected from seizures are recorded.[7]

Conclusion

The comparative analysis of this compound and sparteine reveals two quinolizidine alkaloids with distinct and potentially valuable pharmacological profiles. Sparteine exhibits potent effects on the cardiovascular and central nervous systems, acting as an antiarrhythmic and anticonvulsant. However, its clinical utility is hampered by its relatively high toxicity. In contrast, this compound demonstrates a more favorable safety profile and shows promise in the areas of neuroprotection and metabolic disease. Its ability to modulate insulin secretion and protect neurons from amyloid-β toxicity suggests potential therapeutic applications for diabetes and neurodegenerative disorders. Further research, particularly direct comparative studies to obtain quantitative data on a wider range of shared biological targets, is necessary to fully elucidate their therapeutic potential and guide future drug development efforts.

References

A Comparative Guide to GC-MS and LC-MS/MS Methods for the Detection of (+)-Lupanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of bioactive compounds is paramount. (+)-Lupanine, a quinolizidine (B1214090) alkaloid with potential neuroprotective effects, is one such compound of interest.[1] This guide provides a comprehensive cross-validation and comparison of two common analytical techniques for its detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a standard method for the analysis of quinolizidine alkaloids.[2][3] It involves vaporizing the sample and separating its components in a gaseous mobile phase. The separated components are then detected by a mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), on the other hand, separates components in a liquid mobile phase, making it suitable for a wider range of compounds, including those that are less volatile or thermally labile. The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity.

While both techniques are powerful, they present distinct advantages and disadvantages for the analysis of this compound. Recent trends have seen a shift towards LC-MS/MS methods due to their perceived benefits in terms of sample preparation and analytical speed.[2][4]

Comparative Performance Data

The following table summarizes the quantitative performance data for both GC-MS and LC-MS/MS methods for the detection of this compound, based on published validation studies.

Performance MetricGC-MSLC-MS/MS
Limit of Detection (LOD) Method Dependent0.503 - 1.300 µg/mL[4][5]
Limit of Quantification (LOQ) Method Dependent1 - 25 µg/kg[6][7]
Linearity (R²) >0.99>0.9977[4][5]
Recovery 85-110% (Typical)89.5 - 106.2%[4][8]
Precision (%RSD) <15% (Typical)<5.4%[4][8]
Analysis Time Longer (including derivatization)Shorter (e.g., 5-15 min)[2][4]
Sample Preparation Often requires derivatizationSimpler, direct injection possible
Matrix Effects Less proneCan be significant, requires careful validation[6][7]

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are crucial for reproducible results. Below are representative protocols for the analysis of this compound.

LC-MS/MS Experimental Protocol

This protocol is based on a validated method for the simultaneous quantification of five quinolizidine alkaloids, including lupanine, in Lupinus angustifolius L. and its processed foods.[4]

1. Sample Preparation (Extraction):

  • Homogenize the sample (e.g., lupin beans, processed foods).

  • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Perform ultrasonic extraction for a specified period (e.g., 60 minutes).

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. Chromatographic Conditions:

  • Instrument: UPLC-MS/MS system.

  • Column: A suitable reversed-phase C18 column (e.g., Waters Acquity BEH C18).[2]

  • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) in water and acetonitrile.[2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor/Product Ion Transitions for this compound: Specific m/z transitions are monitored for quantification and confirmation (e.g., precursor ion m/z 249.2, product ions m/z 136.1 and 149.1).

GC-MS Experimental Protocol

While a direct cross-validation study was not found, a general protocol for the GC-MS analysis of quinolizidine alkaloids is outlined below, highlighting the typical steps involved.[2][3]

1. Sample Preparation (Extraction and Derivatization):

  • Extraction: Similar to the LC-MS/MS protocol, an extraction with an organic solvent (e.g., methanol, dichloromethane) is performed. This is often followed by a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup.[2]

  • Derivatization (if necessary): To improve the volatility and thermal stability of lupanine for GC analysis, a derivatization step may be required. This can involve silylation or other chemical modifications.

2. Chromatographic Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is used to separate the alkaloids, for example, starting at 100°C and ramping up to 280°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Full scan or Selected Ion Monitoring (SIM).

  • Mass Range: m/z 50-550.

  • Identification: Based on retention time and comparison of the mass spectrum with a reference library.

Workflow and Logical Relationships

To visualize the cross-validation process and the relationship between the two methods, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_gcms GC-MS Method cluster_lcmsms LC-MS/MS Method cluster_data Data Analysis & Comparison Sample Homogenized Sample Extraction Solvent Extraction Sample->Extraction Cleanup Filtration / SPE Extraction->Cleanup GCMS_Analysis GC-MS Analysis Cleanup->GCMS_Analysis LCMSMS_Analysis LC-MS/MS Analysis Cleanup->LCMSMS_Analysis Data_GCMS GC-MS Data GCMS_Analysis->Data_GCMS Data_LCMSMS LC-MS/MS Data LCMSMS_Analysis->Data_LCMSMS Comparison Performance Comparison (LOD, LOQ, Linearity, etc.) Data_GCMS->Comparison Data_LCMSMS->Comparison Conclusion Method Selection Comparison->Conclusion MethodComparison GCMS GC-MS Pros: - Well-established - Robust for volatile compounds - Less matrix effects Cons: - Requires derivatization - Longer analysis time - Not suitable for thermolabile compounds LCMSMS LC-MS/MS Pros: - High sensitivity & selectivity - Shorter analysis time - No derivatization needed - Suitable for a wide range of compounds Cons: - Prone to matrix effects - Higher initial instrument cost Lupanine This compound Detection Lupanine->GCMS Lupanine->LCMSMS

References

A Comparative Analysis of (+)-Lupanine and Other Quinolizidine Alkaloids for Insecticidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Quinolizidine (B1214090) alkaloids (QAs), a class of nitrogen-containing heterocyclic compounds naturally occurring in various plant species, particularly in the Fabaceae family, have garnered significant interest for their potential as bio-insecticides.[1][2][3] Their inherent toxicity and repellent effects against various insect pests make them promising candidates for the development of novel and sustainable pest management strategies.[1][3] This guide provides a comparative overview of the insecticidal properties of (+)-Lupanine and other notable quinolizidine alkaloids, supported by experimental data and detailed methodologies.

The insecticidal action of many quinolizidine alkaloids is primarily attributed to their interaction with the insect nervous system, particularly the nicotinic acetylcholine (B1216132) receptors (nAChRs).[4][5][6][7][8] By modulating these receptors, QAs can disrupt neurotransmission, leading to paralysis and death in susceptible insects.[5]

Comparative Insecticidal Activity

The insecticidal efficacy of quinolizidine alkaloids varies significantly depending on the specific alkaloid, the target insect species, and the method of application. The following tables summarize the available quantitative data on the insecticidal and receptor-binding activities of this compound and other prominent QAs.

AlkaloidTarget Insect/ReceptorBioassay TypeMeasurementValueReference
Lupanine Spodoptera frugiperdaDiet incorporationLarval mortality-[9]
Acyrthosiphon pisumPhloem translocationAphid mortality-[10]
Nematode N-AChRElectrophysiologyReceptor blockageSignificant[11]
Sparteine Spodoptera frugiperdaDiet incorporationLD50More toxic than extracts[9]
Lymantria disparNot specifiedNot specifiedToxic[9]
Cytisine (B100878) Periplaneta americana nAChRsRadioligand binding assayInhibition of [3H]IMI bindingPotent inhibitor[4][5]
Matrine Periplaneta americana nAChRsRadioligand binding assayInhibition of [3H]IMI bindingModerate inhibitor[4][5]
Sophocarpine Periplaneta americana nAChRsRadioligand binding assayInhibition of [3H]IMI bindingPotent inhibitor[4][5]
Aloperine Periplaneta americana nAChRsPatch-clamp electrophysiologynAChR antagonismSuppressed ACh-induced currents[4][5]
Lupinine GrasshopperAntifeedant assayGrowth inhibitionActive[12]

Note: A direct quantitative comparison of this compound with other QAs against the same insect species under identical conditions is limited in the reviewed literature. The data presented is a compilation from various studies.

Experimental Protocols

Insecticidal Bioassay (Diet Incorporation Method for Spodoptera frugiperda)

This protocol is based on the methodology described for testing the insecticidal activity of quinolizidine alkaloids against the fall armyworm, Spodoptera frugiperda.[9]

  • Alkaloid Preparation: Pure alkaloids (e.g., lupanine, sparteine) or alkaloid extracts are dissolved in an appropriate solvent (e.g., methanol).

  • Diet Preparation: An artificial diet for the larvae is prepared. A known amount of the alkaloid solution is thoroughly mixed with the diet to achieve the desired final concentrations. A control diet is prepared with the solvent alone.

  • Insect Rearing: S. frugiperda larvae are reared under controlled conditions of temperature, humidity, and photoperiod.

  • Bioassay: Neonate or early instar larvae are individually placed in containers with a pre-weighed amount of the treated or control diet.

  • Data Collection: Larval mortality is recorded daily for a specified period (e.g., 7-10 days). The weight of the surviving larvae is also measured to assess growth inhibition.

  • Data Analysis: The lethal dose 50 (LD50) or lethal concentration 50 (LC50) is calculated using probit analysis to determine the toxicity of the tested compounds.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol outlines the procedure for assessing the affinity of quinolizidine alkaloids to insect nAChRs, as described in studies on Periplaneta americana.[4][5]

  • Membrane Preparation: Nerve cords are dissected from the American cockroach, Periplaneta americana, and homogenized in a suitable buffer. The homogenate is centrifuged to isolate the cell membranes containing the nAChRs.

  • Radioligand Binding: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]imidacloprid ([3H]IMI), which specifically binds to nAChRs.

  • Competitive Binding: The assay is performed in the presence of varying concentrations of the test quinolizidine alkaloids (e.g., cytisine, matrine). The ability of the test alkaloids to displace the radioligand from the receptors is measured.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is determined to assess the binding affinity of the test compound.

Signaling Pathway and Experimental Workflow

The primary mode of action for many insecticidal quinolizidine alkaloids involves the disruption of cholinergic neurotransmission by targeting nicotinic acetylcholine receptors. The following diagram illustrates this signaling pathway.

Quinolizidine Alkaloid Mode of Action cluster_synapse Cholinergic Synapse cluster_alkaloid Quinolizidine Alkaloid Interaction ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel (Na+, K+, Ca2+) nAChR->Ion_Channel Opens Blockage Receptor Blockage or Modulation nAChR->Blockage Results in Postsynaptic_Neuron Postsynaptic Neuron Depolarization Depolarization & Nerve Impulse Ion_Channel->Depolarization Leads to QA Quinolizidine Alkaloid (e.g., Lupanine, Cytisine) QA->nAChR Binds to Blockage->Depolarization Inhibits

Caption: Mode of action of quinolizidine alkaloids on insect nicotinic acetylcholine receptors.

The following diagram illustrates a general experimental workflow for the evaluation of quinolizidine alkaloids as potential insecticides.

Insecticidal Alkaloid Evaluation Workflow Start Start: Identify Potential Quinolizidine Alkaloids Extraction Extraction & Purification of Alkaloids Start->Extraction Screening Initial Screening: Insecticidal Bioassays Extraction->Screening Dose_Response Dose-Response Studies (LD50 / LC50 Determination) Screening->Dose_Response Mode_of_Action Mechanism of Action Studies (e.g., nAChR Binding) Dose_Response->Mode_of_Action Spectrum Determine Spectrum of Activity (Test against various insect pests) Mode_of_Action->Spectrum Field_Trials Field Trials & Efficacy Evaluation Spectrum->Field_Trials End End: Development of Bio-insecticide Formulation Field_Trials->End

Caption: General workflow for the evaluation of quinolizidine alkaloids as insecticides.

Conclusion

This compound, along with other quinolizidine alkaloids, demonstrates notable insecticidal potential. The primary mechanism of action for many of these compounds is the modulation of nicotinic acetylcholine receptors in the insect nervous system. While comparative data suggests that alkaloids like cytisine may exhibit higher potency in receptor binding assays, the overall insecticidal efficacy is species-specific and dependent on various factors. Further research involving direct, quantitative comparisons of this compound with a broader range of quinolizidine alkaloids against key agricultural pests is warranted to fully elucidate its potential as a lead compound for the development of novel bio-insecticides.

References

comparative study of (+)-Lupanine content in wild vs cultivated lupin varieties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the variation in secondary metabolite content between wild and cultivated plant varieties is crucial for tapping into novel bioactive compounds. This guide provides a comparative study of (+)-Lupanine content in wild versus cultivated lupin varieties, supported by experimental data and detailed methodologies.

Lupins, belonging to the genus Lupinus, are known to produce a range of quinolizidine (B1214090) alkaloids (QAs), with this compound being one of the most prominent. These alkaloids serve as a chemical defense mechanism for the plant against herbivores. Through centuries of cultivation and breeding, "sweet" varieties of lupin have been developed with significantly lower alkaloid content to make them suitable for human and animal consumption, in stark contrast to their wild, "bitter" counterparts.[1][2][3] This guide delves into the quantitative differences in this compound levels, the underlying biosynthetic pathways, and the experimental protocols for their analysis.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly between wild and cultivated lupin species. Wild varieties typically exhibit a much higher alkaloid profile as part of their natural defense.[3] Cultivated, or "sweet" lupins, have been bred to contain total quinolizidine alkaloid levels below 0.02% of the seed's dry weight to be considered safe for consumption.[3][4]

Lupin Variety TypeSpecies ExampleThis compound Content (mg/kg)Total Quinolizidine Alkaloids (%)Reference
WildLupinus albus136002.14[5]
WildLupinus angustifoliusCan be the dominant alkaloid, with total QA up to 4%up to 4%[3]
Cultivated ("Sweet")Lupinus albusSignificantly reduced< 0.02%[2]
Cultivated ("Sweet")Lupinus angustifoliusSignificantly reduced< 0.02%[3]

Note: The exact concentration of this compound can be influenced by various factors, including the specific cultivar, environmental conditions, and the developmental stage of the plant.[1][3][6] In many bitter varieties of L. angustifolius, lupanine is the predominant alkaloid.[6]

Biosynthesis of this compound

The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine.[7][8] The initial step involves the decarboxylation of L-lysine to form cadaverine. Through a series of enzymatic reactions involving oxidative deamination, cyclization, and further modifications, the characteristic tetracyclic quinolizidine skeleton of lupanine is formed. The development of "sweet" lupin varieties has been achieved by selecting for mutations that lead to a limiting step in this biosynthetic pathway, often after the formation of cadaverine.[7]

lupanine_biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Lupanine This compound Piperideine->Lupanine Series of enzymatic steps

Caption: Simplified biosynthetic pathway of this compound from L-lysine.

Experimental Protocols

The accurate quantification of this compound in lupin samples is essential for comparative studies. The following outlines a general workflow and specific methodologies for alkaloid extraction and analysis.

Experimental Workflow for Comparative Analysis

experimental_workflow start Sample Collection (Wild vs. Cultivated) prep Sample Preparation (Drying, Grinding) start->prep extraction Alkaloid Extraction prep->extraction analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis quantification Data Quantification and Comparison analysis->quantification end Comparative Report quantification->end

Caption: General experimental workflow for comparing this compound content.

Alkaloid Extraction

A common and effective method for the extraction of quinolizidine alkaloids from lupin seeds involves the use of an acidified solvent.

Protocol:

  • Homogenization: Weigh a precise amount of finely ground lupin seed material (e.g., 0.250 g).[9]

  • Extraction: Add a defined volume of 0.5 N hydrochloric acid (HCl) (e.g., 8 mL) and sonicate for 30 minutes. Repeat this step to ensure complete extraction.[9]

  • Centrifugation: Centrifuge the mixture to separate the supernatant from the solid plant material.[9]

  • pH Adjustment: Combine the supernatants and adjust the pH to approximately 10.0 using 1 N sodium hydroxide (B78521) (NaOH).[9]

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using an organic solvent such as dichloromethane. Repeat this step multiple times to ensure all alkaloids are transferred to the organic phase.[9]

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the dried extract in a suitable solvent for instrumental analysis.

Alternatively, a simpler one-step extraction using acidified methanol/water has been shown to be effective, with high recovery rates for many quinolizidine alkaloids.[10]

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques for the quantification of this compound.

  • GC-MS: This technique offers high resolution and is well-established for alkaloid analysis. However, it may require derivatization for certain compounds and can have longer run times.[11]

  • LC-MS/MS: This method is highly sensitive and selective, often requiring minimal sample cleanup. It is particularly advantageous for its speed and ability to analyze a wide range of compounds without derivatization.[11][12]

For both techniques, quantification is typically achieved by using an external standard of this compound to create a calibration curve.

This comparative guide highlights the significant differences in this compound content between wild and cultivated lupin varieties. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, furthering the exploration of these natural products for potential applications in drug development and other scientific fields.

References

Validation of (+)-Lupanine's Effect on KATP Channels and Insulin Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of (+)-Lupanine on ATP-sensitive potassium (KATP) channels and insulin (B600854) gene expression with other well-established modulators of insulin secretion. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent for type 2 diabetes.

Introduction

This compound, a quinolizidine (B1214090) alkaloid found in lupin seeds, has demonstrated potential as a positive modulator of insulin release.[1][2] Its mechanism of action involves the direct inhibition of KATP channels in pancreatic β-cells and the upregulation of insulin gene expression.[1][2] This guide compares the performance of this compound with sulfonylureas (Glibenclamide), meglitinides (Repaglinide, Nateglinide), and the KATP channel opener (Diazoxide) to provide a comprehensive overview for researchers in the field of diabetes and metabolic diseases.

Comparative Data on KATP Channel Modulation

The following table summarizes the quantitative data on the effects of this compound and comparator compounds on KATP channel activity.

CompoundClassPrimary Effect on KATP ChannelPotency (IC50/EC50)Cell TypeReference
This compound Quinolizidine AlkaloidInhibition~0.5-1 mmol/L (partial)INS-1E cells, Mouse Islets[2]
Glibenclamide SulfonylureaInhibition16.6 ± 0.3 nMRat β-cells[3]
0.03 µMHIT-T15 cells[4]
Repaglinide MeglitinideInhibition21 nmol/LHEK293 (Kir6.2/SUR1)[5]
5.0 ± 1.4 nMRat β-cells[3]
Nateglinide MeglitinideInhibition800 nmol/LHEK293 (Kir6.2/SUR1)[5]
7.4 ± 0.2 µMRat β-cells[3]
Diazoxide KATP Channel OpenerActivation~10-300 µMKir6.1/SUR1, Kir6.2/SUR1[6]

Comparative Data on Insulin Gene Expression

This table provides a qualitative and quantitative comparison of the effects of this compound and other compounds on insulin gene expression.

CompoundEffect on Insulin Gene ExpressionFold Change (approx.)Cell TypeReference
This compound Increased Ins-1 gene expressionNot specifiedINS-1E cells[1][2]
Glibenclamide Chronic exposure may reduce insulin gene expressionNot specifiedHuman Islets[7]
Repaglinide Limited direct data on gene expressionNot specified--
Nateglinide Limited direct data on gene expressionNot specified--
Glucose (High) Upregulates insulin gene expressionVariesPancreatic β-cells-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language script.

Signaling Pathway of Glucose-Stimulated Insulin Secretion and Drug Action

This diagram illustrates the central role of the KATP channel in glucose-stimulated insulin secretion and the points of intervention for this compound and comparator drugs.

GSIS_Pathway cluster_cell Pancreatic β-cell cluster_drugs Pharmacological Intervention Glucose Glucose Metabolism Metabolism (Glycolysis, TCA Cycle) Glucose->Metabolism GLUT2 ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel KATP Channel (Kir6.2/SUR1) ATP_ADP->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Closure leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Activates Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Opens Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers exocytosis Transcription Transcription Ca_influx->Transcription Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Insulin_Gene Insulin Gene (Ins-1) Transcription->Insulin_Gene Lupanine This compound Lupanine->KATP_channel Inhibits Lupanine->Insulin_Gene Upregulates Sulfonylureas Sulfonylureas (Glibenclamide) Sulfonylureas->KATP_channel Inhibits Meglitinides Meglitinides (Repaglinide, Nateglinide) Meglitinides->KATP_channel Inhibits Diazoxide Diazoxide Diazoxide->KATP_channel Activates

Caption: Signaling pathway of insulin secretion and drug intervention points.

Experimental Workflow for KATP Channel Electrophysiology

This diagram outlines the key steps in a whole-cell patch-clamp experiment to measure KATP channel activity.

Patch_Clamp_Workflow start Start prep_cells Prepare INS-1E Cells start->prep_cells pull_pipette Pull Glass Micropipette (3-5 MΩ) prep_cells->pull_pipette fill_pipette Fill with Intracellular Solution pull_pipette->fill_pipette form_seal Approach Cell and Form Giga-seal (>1 GΩ) fill_pipette->form_seal whole_cell Rupture Membrane (Whole-cell configuration) form_seal->whole_cell record_base Record Baseline KATP Current whole_cell->record_base apply_drug Apply Test Compound (this compound or Comparator) record_base->apply_drug record_effect Record Change in KATP Current apply_drug->record_effect washout Washout Compound record_effect->washout record_recovery Record Recovery washout->record_recovery end End record_recovery->end qPCR_Workflow start Start treat_cells Treat INS-1E Cells with Test Compound start->treat_cells incubate Incubate for a Defined Period treat_cells->incubate extract_rna Total RNA Extraction incubate->extract_rna check_quality Assess RNA Quality and Quantity extract_rna->check_quality rt Reverse Transcription (cDNA Synthesis) check_quality->rt qpcr Quantitative PCR (Ins-1 and Housekeeping Genes) rt->qpcr analyze Data Analysis (ΔΔCt Method) qpcr->analyze end End analyze->end

References

Establishing In Vitro-In Vivo Correlation for (+)-Lupanine's Antidiabetic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antidiabetic properties of (+)-Lupanine with alternative therapeutic agents, focusing on the correlation between in vitro and in vivo findings. The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer a clear perspective on its potential as an antidiabetic compound.

Comparative Analysis of Antidiabetic Efficacy

The antidiabetic potential of this compound has been evaluated in various preclinical models. Its primary mechanism involves the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). This section compares the efficacy of this compound with established antidiabetic drugs, Glibenclamide and Metformin, as well as another natural compound, γ-conglutin.

In Vitro Data Summary

The following table summarizes the key in vitro effects of this compound and its comparators on insulin secretion and related mechanisms.

Compound Cell Line Key In Vitro Effect Concentration Outcome Citation
This compound INS-1E cells, Mouse IsletsPotentiation of Glucose-Stimulated Insulin Secretion0.5 mmol/LSignificant increase in insulin secretion at 15 mmol/L glucose.[1][2][1][2]
Inhibition of KATP channels0.5 mmol/LDirect, dose-dependent inhibition of KATP channel current.[1][2][1][2]
Increased Ins-1 gene expression0.5 mmol/LUpregulation of insulin gene expression.[1][1]
γ-Conglutin HepG2 cellsIncreased glucose consumption10 µmol/lPotentiated the effects of insulin and metformin.[3][4][3][4]
PANC-1 cellsUpregulation of insulin signaling pathway genes (IRS-1, GLUT-4, PI3K)10, 25, 50 µgSignificant upregulation of key insulin signaling genes.[5][5]
Glibenclamide Not explicitly detailed in provided search resultsInhibition of KATP channels (known mechanism)Not specifiedPotent insulin secretagogue.
Metformin HepG2 cellsPotentiated glucose consumption with γ-conglutin10 mmol/lEnhanced glucose uptake in the presence of γ-conglutin.[3][4][3][4]
In Vivo Data Summary

The in vivo antidiabetic effects of this compound, alone or in combination, have been demonstrated in rodent models of diabetes.

Compound/Combination Animal Model Dosage Key In Vivo Effect Outcome Citation
This compound Streptozotocin (STZ)-induced diabetic rats20 mg/kg BW (oral)Improved glycemic control during an Oral Glucose Tolerance Test (OGTT).Significantly lowered blood glucose levels during OGTT without causing hypoglycemia.[1][2][1][2]
γ-Conglutin Hyperglycemic Sprague-Dawley rats28 mg/kg BW (oral, 21 days)Attenuated the rise in plasma glucose and insulin levels.Reduced fasting blood glucose and insulin levels.[3][3]
STZ-induced T2DM Wistar rats120 mg/kg/day (oral, 1 week)Reduced serum glucose levels.Comparable glucose reduction to metformin.[6][6]
This compound + γ-Conglutin T2D rat model20 mg/kg BW Lupanine + 28 mg/kg BW γ-Conglutin (oral)Significantly reduced glycemia and lipid levels.Similar glycemic reduction to Metformin + Glibenclamide combination.[1][7][8][1][7][8]
Glibenclamide Albino rats10 mg/kg BWReduced blood glucose to normal levels.Effective hypoglycemic agent.[9][10][11][9][10][11]
Metformin T2D rat model300 mg/kg BW (in combination with Glibenclamide)Reduced glycemia.Part of an effective combination therapy for glucose control.[1][1]

Signaling Pathways and Mechanisms of Action

The antidiabetic effect of this compound is primarily attributed to its influence on pancreatic β-cell function. The following diagram illustrates the proposed signaling pathway.

cluster_intracellular Intracellular Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake Glycolysis Glycolysis GLUT2->Glycolysis KATP_channel KATP Channel (Kir6.2/SUR1) Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to VDCC Voltage-Dependent Ca2+ Channel Ca_influx Ca2+ Influx VDCC->Ca_influx ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP ATP_ADP->KATP_channel Depolarization->VDCC Activation Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Lupanine This compound Lupanine->KATP_channel Direct Inhibition

Caption: Signaling pathway of this compound-mediated insulin secretion.

Experimental Workflows

To ensure reproducibility and accurate comparison, detailed experimental workflows are crucial. The following diagrams illustrate the general procedures for key in vivo and in vitro assays.

In Vivo: Oral Glucose Tolerance Test (OGTT)

start Start: Fasted Rats treatment Oral Administration: - Vehicle (Control) - this compound - Comparator start->treatment wait Wait 30 minutes treatment->wait glucose_load Oral Glucose Load (e.g., 2 g/kg BW) wait->glucose_load blood_sampling Blood Sampling at Time Points (0, 30, 60, 90, 120 min) glucose_load->blood_sampling analysis Measure Blood Glucose Levels blood_sampling->analysis end_point Endpoint: Assess Glycemic Control analysis->end_point

Caption: Workflow for an Oral Glucose Tolerance Test in rats.

In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay

start Start: INS-1E Cells pre_incubation Pre-incubation in Low Glucose Buffer start->pre_incubation wash Wash with Buffer pre_incubation->wash stimulation Incubation with: - Low Glucose (Control) - High Glucose - High Glucose + this compound - High Glucose + Comparator wash->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant measure_insulin Quantify Insulin (e.g., ELISA) collect_supernatant->measure_insulin end_point Endpoint: Compare Insulin Secretion measure_insulin->end_point

References

A Head-to-Head Comparison of (+)-Lupanine and Synthetic Insulin Secretagogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the natural alkaloid (+)-Lupanine with key classes of synthetic insulin (B600854) secretagogues. This document summarizes their mechanisms of action, presents available quantitative data for performance comparison, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction

The quest for novel, effective, and safe therapies for type 2 diabetes mellitus is a continuous endeavor in biomedical research. Insulin secretagogues, compounds that stimulate the secretion of insulin from pancreatic β-cells, represent a cornerstone of anti-diabetic therapy. While numerous synthetic insulin secretagogues have been developed and are in clinical use, there is growing interest in naturally derived compounds that may offer unique therapeutic profiles. This compound, a quinolizidine (B1214090) alkaloid found in lupin seeds, has emerged as a promising natural insulin secretagogue. This guide provides a head-to-head comparison of this compound with established synthetic insulin secretagogues, including sulfonylureas, meglitinides, GLP-1 receptor agonists, and DPP-4 inhibitors, to aid in the evaluation of its therapeutic potential.

Mechanism of Action

The primary mechanism by which small molecule insulin secretagogues stimulate insulin release is through the modulation of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. However, incretin-based therapies utilize a distinct, G-protein coupled receptor-mediated pathway.

(+) Lupanine, Sulfonylureas, and Meglitinides: These compounds physically block the KATP channel in the β-cell membrane. This blockage inhibits the outflow of potassium ions, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions. The subsequent rise in intracellular calcium triggers the exocytosis of insulin-containing granules. A key differentiator is the glucose-dependency of their action. This compound's insulinotropic effect is notably glucose-dependent, meaning it is more active at higher glucose concentrations, which may reduce the risk of hypoglycemia compared to some sulfonylureas.[1][2][3][4][5] Meglitinides also exhibit a greater degree of glucose dependency and have a more rapid onset and shorter duration of action compared to sulfonylureas.[6][7]

GLP-1 Receptor Agonists: These agents mimic the action of the endogenous incretin (B1656795) hormone, glucagon-like peptide-1 (GLP-1).[8] By binding to the GLP-1 receptor on β-cells, they activate a G-protein signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP).[9] Elevated cAMP levels potentiate glucose-stimulated insulin secretion.[9] This mechanism is inherently glucose-dependent. Beyond insulin secretion, GLP-1 receptor agonists also suppress glucagon (B607659) release, slow gastric emptying, and promote satiety.[8][10]

DPP-4 Inhibitors: This class of drugs works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the rapid degradation of endogenous incretin hormones, GLP-1 and GIP (glucose-dependent insulinotropic polypeptide). By preventing this breakdown, DPP-4 inhibitors increase the circulating levels of active incretins, thereby enhancing their natural glucose-dependent insulinotropic and glucagonostatic effects.[11][12][13][14]

cluster_KATP KATP Channel Modulators cluster_Incretin Incretin-Based Therapies cluster_Cell Pancreatic β-Cell lupanine This compound katp KATP Channel lupanine->katp Block sulfonylureas Sulfonylureas sulfonylureas->katp Block meglitinides Meglitinides meglitinides->katp Block glp1_ra GLP-1 RAs glp1_receptor GLP-1 Receptor glp1_ra->glp1_receptor Activate dpp4_i DPP-4 Inhibitors dpp4 DPP-4 Enzyme dpp4_i->dpp4 Inhibit depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Activate ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis Triggers ac Adenylate Cyclase glp1_receptor->ac Activate camp cAMP ac->camp Produce pka PKA camp->pka Activate pka->insulin_exocytosis Potentiates glucose Glucose metabolism Metabolism glucose->metabolism atp_adp ↑ ATP/ADP metabolism->atp_adp atp_adp->katp Inhibit incretins Endogenous Incretins (GLP-1, GIP) dpp4->incretins Degrade incretins->glp1_receptor Activate

Figure 1: Signaling pathways of insulin secretagogues.

Quantitative Data Presentation

Direct head-to-head comparative studies of this compound against a wide range of synthetic insulin secretagogues are limited. The following tables summarize available quantitative data from various sources to facilitate a cross-study comparison. It is crucial to note that experimental conditions vary between studies, and therefore, these values should be interpreted with caution.

Table 1: In Vitro Potency of KATP Channel Inhibitors

CompoundTargetIC50Cell/Tissue TypeReference
This compound KATP Channel~0.5-1 mmol/LIsolated Islet Cells[15]
Glibenclamide (Sulfonylurea) KATP Channel (SUR1)~5-80 nmol/LPancreatic β-cells / Islets[16][17][18]
Repaglinide (B1680517) (Meglitinide) KATP Channel (SUR1)~7.4-29 nmol/LPancreatic β-cells / Islets[17][19]

Table 2: Efficacy in Glucose-Stimulated Insulin Secretion (GSIS) Assays

CompoundConcentrationGlucose ConditionFold Increase in Insulin Secretion (vs. Control)Cell/Tissue TypeReference
This compound 0.5 mmol/L15 mmol/L Glucose~1.4-foldMurine Islets[2]
Glibenclamide 10 µmol/L10 mmol/L GlucoseSignificant increaseMIN-6 Cells[20]
Repaglinide 10 µmol/L8.8 mmol/L GlucoseSignificant increaseMouse Islets[21]
Liraglutide (B1674861) 200 µg/kg (in vivo)OGTTNormalized GSIS in diabetic miceMouse[22]
Sitagliptin 100 mg (in vivo)OGTTIncreased early insulin secretionHuman[23][24]

Table 3: Potency of Incretin-Based Therapies

CompoundTargetIC50/EC50Assay ConditionReference
Liraglutide (GLP-1 RA) GLP-1 ReceptorNot specified--
Sitagliptin (DPP-4 Inhibitor) DPP-4 Enzyme~18-19 nMCaco-2 cell extracts / Recombinant enzyme[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the activity of insulin secretagogues.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (Static)

This assay measures the amount of insulin secreted by pancreatic islets or insulin-secreting cell lines in response to different glucose concentrations.

  • Cell/Islet Culture: Pancreatic islets are isolated from rodents or humans, or insulin-secreting cell lines (e.g., INS-1E, MIN6) are cultured under standard conditions.

  • Pre-incubation: Cells or islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with buffers containing low (basal), high (stimulatory, e.g., 16.7 mM), and test concentrations of glucose, with or without the secretagogue being tested.

  • Incubation: The cells/islets are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: Insulin levels in the supernatant are quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).

  • Data Normalization: Insulin secretion is often normalized to the total protein or DNA content of the cells/islets.

start Start culture Culture Islets/Cells start->culture preincubation Pre-incubate (Low Glucose) culture->preincubation stimulation Stimulate (Low/High Glucose +/- Compound) preincubation->stimulation incubation Incubate (37°C) stimulation->incubation collect Collect Supernatant incubation->collect quantify Quantify Insulin (ELISA/RIA) collect->quantify normalize Normalize Data quantify->normalize end End normalize->end

Figure 2: Static GSIS assay workflow.
Measurement of Intracellular Calcium ([Ca2+]i)

This method is used to determine the effect of a secretagogue on intracellular calcium levels, a key step in insulin exocytosis.

  • Cell Preparation: Pancreatic β-cells or islets are plated on glass coverslips.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a buffer containing the dye.

  • Washing: Excess dye is washed away.

  • Perifusion and Stimulation: The coverslip is placed in a perifusion chamber on a fluorescence microscope. Cells are perifused with a buffer containing a basal glucose concentration, followed by a stimulatory glucose concentration and/or the test compound.

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time.

  • Data Analysis: The fluorescence signals are analyzed to determine the kinetics and magnitude of the calcium response.

Patch-Clamp Electrophysiology for KATP Channel Activity

This technique allows for the direct measurement of the activity of KATP channels in the β-cell membrane.

  • Cell Preparation: Isolated β-cells are used for patch-clamp recordings.

  • Pipette Preparation: A glass micropipette with a very small tip opening is filled with a specific electrolyte solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

  • Recording Configuration: The recording can be performed in different configurations:

    • Cell-attached: Measures the activity of channels in the patch of membrane under the pipette without disrupting the cell.

    • Inside-out: The patch of membrane is excised from the cell, allowing the intracellular face of the membrane to be exposed to different solutions, which is ideal for studying the direct effects of compounds like ATP or secretagogues on the channel.

  • Data Acquisition and Analysis: The electrical currents flowing through the KATP channels are recorded and analyzed to determine channel opening probability and conductance.

Conclusion

This compound demonstrates a clear insulin secretagogue effect, primarily through the inhibition of KATP channels in a glucose-dependent manner. This glucose-dependency is a desirable characteristic, potentially offering a better safety profile with a lower risk of hypoglycemia compared to traditional sulfonylureas. However, the available data suggests that this compound is significantly less potent in inhibiting KATP channels than sulfonylureas and meglitinides, with effective concentrations in the millimolar range compared to the nanomolar range for the synthetic drugs.

In contrast, incretin-based therapies like GLP-1 receptor agonists and DPP-4 inhibitors offer a distinct, glucose-dependent mechanism of action that also includes beneficial effects on glucagon secretion and, in the case of GLP-1 receptor agonists, body weight.

Further head-to-head studies under standardized experimental conditions are necessary to definitively establish the comparative efficacy and safety profile of this compound. Nonetheless, its unique properties as a natural, glucose-dependent insulin secretagogue warrant continued investigation as a potential lead compound for the development of new anti-diabetic agents. This guide provides a foundational comparison to inform such future research and development efforts.

References

A Comparative Metabolomic Guide to Lupin Cultivars: Unraveling the Differences in (+)-Lupanine Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles of lupin cultivars with high and low concentrations of the quinolizidine (B1214090) alkaloid (+)-lupanine. The accumulation of lupanine and other alkaloids is a key determinant of the suitability of lupin seeds for food, feed, and pharmaceutical applications. Understanding the broader metabolic shifts associated with differential lupanine content is crucial for crop improvement, toxicological assessment, and the exploration of novel bioactive compounds.

High vs. Low this compound Lupin Cultivars: A Metabolomic Overview

Lupin cultivars are broadly categorized as "bitter" or "sweet," corresponding to high and low levels of quinolizidine alkaloids (QAs), respectively. This compound is often the most abundant QA in species like Lupinus albus (white lupin) and Lupinus angustifolius (narrow-leafed lupin). The selection for "sweet" varieties has led to significant alterations in their chemical composition beyond just the alkaloid profile.

Quinolizidine Alkaloid Profiles

The most striking difference between high and low lupanine cultivars lies in the concentration of various QAs. Bitter cultivars can have total alkaloid contents exceeding 1-2% of the seed's dry weight, while sweet cultivars are bred to contain less than 0.05%.

Table 1: Comparative Quinolizidine Alkaloid Content in Lupinus albus Cultivars (% of total alkaloids)

AlkaloidHigh-Alkaloid ('Multitalia')Low-Alkaloid ('Lublanc')Low-Alkaloid ('Luxor')
This compound 70.0 - 94.5% [1][2][3]~70% [1][2]~70% [1][2]
13α-Hydroxylupanine8.0 - 32.8%[1][3]~8%[1]~8%[1]
Albine4.5 - 18.6%[1][3]~15%[1]~15%[1]
Multiflorine3.0 - 21.7%[1][3]~3%[1]~3%[1]
Angustifoline0.2 - 12.1%[1][3]--
Total Alkaloids (% dry weight) High (e.g., >1.0%) [3]Low (e.g., <0.05%) [2][3]Low (e.g., <0.05%) [3]

Table 2: Comparative Quinolizidine Alkaloid Content in Lupinus angustifolius Cultivars (% of total alkaloids)

AlkaloidHigh-Alkaloid (Bitter Genotypes)Low-Alkaloid ('Tanjil' - moderate)Low-Alkaloid (Sweet Genotypes)
This compound 65 - 75% [4]23.55% [5]Major alkaloid [4]
13α-Hydroxylupanine10 - 15%[4]50.78%[5]Major alkaloid[4]
Angustifoline10 - 15%[4]2.94%[5]Minor alkaloid[4]
Total Alkaloids (% dry weight) High (1.5 - 4.0%) [4]Moderate Low (<0.05%) [4]
Broader Metabolomic Changes

Recent metabolomic studies using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have revealed that the differences between high and low alkaloid cultivars extend to other classes of metabolites.

A study on Lupinus albus cultivars, including the high-alkaloid 'Multitalia' and low-alkaloid 'Figaro' and 'Sulimo', showed significant differences in their overall metabolite profiles. The low-alkaloid cultivars 'Sulimo' and 'Figaro' were found to have significantly increased levels of several beneficial metabolites for human and animal nutrition compared to the high-alkaloid 'Multitalia' and another low-alkaloid cultivar, 'Magnus'.[6]

While a comprehensive quantitative comparison of non-alkaloid metabolites is still an emerging area of research, studies comparing bitter and sweet lupins have identified differences in the following compound classes:

Table 3: General Metabolomic Differences Between High-Alkaloid (Bitter) and Low-Alkaloid (Sweet) Lupin Seeds

Metabolite ClassHigh-Alkaloid (Bitter) CultivarsLow-Alkaloid (Sweet) CultivarsPrimary Analysis Method
Quinolizidine Alkaloids High concentrationLow concentrationGC-MS, LC-MS/MS[3][7]
Fatty Acids Higher total unsaturated fatty acids (e.g., 88.33%)[8]Lower total unsaturated fatty acids (e.g., 87.25%)[8]GC-MS[8]
Lower essential fatty acids (e.g., 36.11%)[8]Higher essential fatty acids (e.g., 39.80%)[8]GC-MS[8]
Oligosaccharides Significantly higher total oligosaccharides[8]Significantly lower total oligosaccharides[8]HPLC[8]
Phenolic Compounds Significantly higher total phenols in seed oil[8]Significantly lower total phenols in seed oil[8]Spectrophotometry[8]
Beneficial Metabolites Lower content of certain beneficial metabolites[6]Significantly increased content of certain beneficial metabolites[6]GC-MS[6]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for comparative metabolomic analysis of lupin cultivars.

Metabolite Extraction and Analysis by GC-MS

This protocol is adapted from studies performing broad metabolomic profiling of lupin seeds.

  • Sample Preparation: Freeze-dry lupin seed samples and grind them into a fine powder using a ball mill.

  • Extraction:

    • To 10 mg of powdered sample, add 1 mL of a pre-chilled (-20°C) extraction solution of methanol, methyl-tert-butyl ether (MTBE), and water (1:3:1 v/v/v).

    • Include internal standards for quality control (e.g., C13-sorbitol, C15-cadaverine).

    • Vortex the mixture and sonicate for 15 minutes in an ice-water bath.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer 200 µL of the supernatant (polar and non-polar phases) to a new tube.

  • Derivatization:

    • Dry the extract completely under a stream of nitrogen gas.

    • Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) and incubate at 37°C for 90 minutes with shaking.

    • Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes with shaking.

    • Centrifuge to pellet any precipitate.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system.

    • Gas Chromatograph: Use a capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) and hold.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

  • Data Analysis:

    • Process the raw data using vendor-specific software.

    • Identify metabolites by comparing their mass spectra and retention indices with reference libraries such as NIST and Golm Metabolome Database.

    • Perform statistical analysis (e.g., PCA, OPLS-DA) to identify differentially abundant metabolites.

Quinolizidine Alkaloid Extraction and Analysis by LC-MS/MS

This protocol is a generalized procedure based on several cited methods for targeted QA analysis.

  • Sample Preparation: Grind lupin seeds to a fine powder.

  • Extraction:

    • Weigh 100 mg of the powdered sample into a centrifuge tube.

    • Add 1 mL of an extraction solvent, typically acidified methanol/water (e.g., 70:30 v/v with 0.1% formic acid).

    • Vortex thoroughly and sonicate for 30 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a UPLC or HPLC system with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Gradient Program: Start with a low percentage of B, ramp up to a high percentage of B to elute the alkaloids, then return to initial conditions for equilibration.

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification of known alkaloids. Monitor specific precursor-to-product ion transitions for each analyte.

  • Quantification:

    • Prepare calibration curves using certified reference standards for each quinolizidine alkaloid of interest (e.g., this compound, sparteine, 13α-hydroxylupanine).

    • Calculate the concentration of each alkaloid in the samples based on the calibration curves.

Visualizing Key Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of quinolizidine alkaloids originates from the amino acid L-lysine. While the entire pathway is not yet fully elucidated, key enzymatic steps have been identified.

G Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Dimer Dimerization & Cyclization Piperideine->Dimer Multiple Enzymatic Steps Sparteine (-)-Sparteine Dimer->Sparteine Lupanine This compound Sparteine->Lupanine Sparteine Synthase/Oxidase Other_QAs Other QAs (e.g., 13α-Hydroxylupanine) Lupanine->Other_QAs Hydroxylation, etc.

Caption: Simplified biosynthetic pathway of this compound from L-lysine in lupins.

Jasmonate Signaling and its Potential Role in QA Biosynthesis

The jasmonate (JA) signaling pathway is a key regulator of plant defense responses, including the production of secondary metabolites like alkaloids. While its precise role in lupin QA biosynthesis is still under investigation, it is hypothesized to be a significant regulatory factor.

G Stress Biotic/Abiotic Stress (e.g., Wounding, Herbivory) JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Isoleucine (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 (Receptor) JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses QA_Genes QA Biosynthesis Genes (e.g., LDC, CAO) MYC2->QA_Genes activates transcription QA_Production Quinolizidine Alkaloid Production QA_Genes->QA_Production

Caption: Proposed jasmonate signaling pathway regulating quinolizidine alkaloid biosynthesis.

Experimental Workflow for Comparative Metabolomics

A typical workflow for a comparative metabolomics study of high and low lupanine lupin cultivars is outlined below.

G cluster_0 Sample Preparation cluster_1 Metabolite Extraction & Analysis cluster_2 Data Processing & Analysis cluster_3 Biological Interpretation High_Lupanine High-Lupanine Cultivars Grinding Seed Grinding High_Lupanine->Grinding Low_Lupanine Low-Lupanine Cultivars Low_Lupanine->Grinding Extraction Solvent Extraction Grinding->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis for LC-MS Derivatization->Analysis Processing Data Pre-processing (Peak picking, Alignment) Analysis->Processing Stats Statistical Analysis (PCA, OPLS-DA) Processing->Stats Identification Metabolite Identification Stats->Identification Biomarkers Biomarker Discovery Identification->Biomarkers Pathway Pathway Analysis Biomarkers->Pathway

Caption: Experimental workflow for comparative metabolomics of lupin cultivars.

References

benchmarking different (+)-Lupanine extraction techniques for green chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in sustainable practices, the extraction of bioactive compounds like (+)-Lupanine presents an opportunity to innovate with green chemistry principles. This guide provides a comparative analysis of different extraction techniques for this compound, with a focus on environmentally friendly methods. The performance of each technique is evaluated based on experimental data, offering a clear perspective on their efficiency, yield, and green credentials.

General Workflow for this compound Extraction

The extraction of this compound from its natural sources, primarily lupin seeds or the wastewater from their debittering process, follows a general multi-step procedure. This workflow begins with the preparation of the raw material, followed by the primary extraction, and concludes with purification steps to isolate this compound. The choice of specific techniques at each stage significantly influences the overall environmental impact and efficiency of the process.

Lupanine_Extraction_Workflow Raw_Material Raw Material (Lupin Seeds / Wastewater) Preparation Preparation (Grinding / Basification) Raw_Material->Preparation Extraction Primary Extraction (e.g., SE, SFE, UAE) Preparation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification Purification (e.g., Chromatography, MIP) Crude_Extract->Purification Pure_Lupanine Purified this compound Purification->Pure_Lupanine

Caption: General workflow for the extraction and purification of this compound.

Comparative Analysis of Extraction Techniques

The selection of an extraction method is a critical step that dictates the greenness and viability of the process. Below is a summary of quantitative data for various this compound extraction techniques, highlighting key performance indicators.

Extraction TechniqueRaw MaterialSolvent(s)Yield (%)Purity (%)Key Green Aspects
Solvent Extraction (SE) Lupin Seeds / WastewaterEthyl acetate (B1210297), Diethyl ether, Methanol, Dichloromethane~91[1]57-60[1]Established method, but often relies on volatile and potentially hazardous organic solvents.
Reverse Osmosis + SE Lupin Bean WastewaterEthyl ether18.5[1][2]90[1][2]Reduces initial water volume, but yield is low and uses a volatile solvent.
Nanofiltration + SE Lupin Bean WastewaterEthyl acetate95[1][2]78[1][2]Concentrates lupanine from wastewater, improving extraction efficiency and reducing solvent use.
Nanofiltration + SE + MIP Lupin Bean WastewaterEthyl acetate, Methanol (for elution)82-87[1]88[1][2][3]Highly selective purification step, reducing downstream processing and improving purity with high recovery.
Supercritical Fluid Extraction (SFE) Powdered Lupin SamplesSupercritical CO₂, Modifiers (e.g., EtOH)N/AN/AUtilizes a green solvent (CO₂), offering a non-toxic and environmentally benign alternative.[4]
Ultrasound-Assisted Extraction (UAE) Lupin SeedsWater, Ethanol (B145695)/Water mixturesN/AN/AReduces extraction time and energy consumption; can be performed with green solvents.[5][6][7]

Note: "N/A" indicates that specific quantitative data for lupanine yield and purity were not available in the reviewed literature. The focus of some studies was on the general reduction of alkaloids or other compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the experimental protocols for the key extraction techniques discussed.

Nanofiltration + Solvent Extraction + Molecularly Imprinted Polymer (MIP) Purification

This integrated approach represents a significant advancement in green extraction and purification of this compound from industrial wastewater.

a) Nanofiltration (NF) Concentration: Lupin bean processing wastewater is first concentrated using a nanofiltration system.[1][2] This step effectively reduces the volume of the aqueous solution, thereby concentrating the this compound and making the subsequent solvent extraction more efficient.

b) Solvent Extraction (SE): The concentrated, lupanine-rich retentate from the NF step is basified to a pH of approximately 13 with NaOH.[1] An equal volume of ethyl acetate is then used for liquid-liquid extraction.[1] The extraction is typically repeated three times to achieve a high recovery yield.[1] The organic phases are then combined.

c) Molecularly Imprinted Polymer (MIP) Purification: The combined ethyl acetate extract, containing this compound with a purity of around 78%, is passed through a column packed with a molecularly imprinted polymer specifically designed to bind lupanine.[1][2][3] After adsorption, the polymer is washed to remove impurities. The bound this compound is then recovered by eluting with a solution of 0.1 M HCl in methanol.[1] This polishing step significantly increases the purity to 88%.[1][2][3]

Supercritical Fluid Extraction (SFE)

SFE is a promising green alternative to conventional solvent extraction, utilizing supercritical carbon dioxide as the primary solvent.

a) Sample Preparation: Lupin seeds are ground into a fine powder to increase the surface area for extraction.[8]

b) Extraction: The powdered sample (e.g., 0.5 g) is placed in an extraction vessel.[8] Supercritical CO₂, sometimes modified with a co-solvent like ethanol (e.g., 10%), is passed through the sample.[8][4] The extraction is performed in a dynamic mode for a specified duration, for instance, 20 minutes.[8] Extraction conditions such as temperature and pressure are critical parameters that need to be optimized.[8]

c) Post-Extraction: The extract, containing the alkaloids, is collected after the supercritical fluid is depressurized, causing the CO₂ to return to its gaseous state and separate from the extracted compounds.[8] If an aqueous co-solvent is used, the extract may require a clean-up step using solid-phase extraction (SPE).[8]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to accelerate the extraction process, often with reduced solvent consumption and lower temperatures.

a) Sample Preparation: Lupin seeds are ground into a flour.

b) Extraction: The lupin flour is suspended in a solvent, which can be water or an aqueous ethanol solution, at a specific solid-to-solvent ratio (e.g., 1:15 w/v).[6] The slurry is then subjected to high-power ultrasound using an ultrasonic probe for a short duration (e.g., 3 to 9 minutes) and at a controlled temperature (e.g., 30-60°C).[6][9]

c) Recovery: After the ultrasonic treatment, the mixture is centrifuged or filtered to separate the solid residue from the liquid extract containing the alkaloids. Further purification steps would be necessary to isolate pure this compound. While UAE has been shown to be effective for debittering lupin seeds by removing alkaloids, specific protocols focused on the high-purity isolation of this compound are less detailed in the available literature.[5][10]

Logical Relationships in Green Extraction Strategy

The choice of a greener extraction technique involves a trade-off between various factors. The following diagram illustrates the logical considerations in selecting an optimal green extraction strategy for this compound.

Green_Extraction_Strategy cluster_inputs Input Considerations cluster_methods Extraction Methods cluster_outputs Green Chemistry Metrics Raw_Material Raw Material (Seeds vs. Wastewater) SE Solvent Extraction Raw_Material->SE SFE Supercritical Fluid Extraction Raw_Material->SFE UAE Ultrasound-Assisted Extraction Raw_Material->UAE Desired_Purity Desired Purity MIP MIP Purification Desired_Purity->MIP Scale Scale of Operation Scale->SE Scale->SFE Solvent_Waste Solvent Waste SE->Solvent_Waste Yield_Purity Yield & Purity SE->Yield_Purity SFE->Solvent_Waste Low Energy_Consumption Energy Consumption SFE->Energy_Consumption High SFE->Yield_Purity UAE->Energy_Consumption Low UAE->Yield_Purity MIP->Solvent_Waste MIP->Yield_Purity High Purity

Caption: Decision-making flowchart for selecting a green this compound extraction method.

References

Unveiling the Molecular Embrace: A Comparative Guide to Validating Computational Models of (+)-Lupanine Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of computational and experimental approaches for validating the binding of the quinolizidine (B1214090) alkaloid (+)-Lupanine to its primary protein targets: nicotinic acetylcholine (B1216132) receptors (nAChRs) and ATP-dependent potassium (KATP) channels. This document outlines detailed experimental protocols, presents quantitative binding data, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and to guide the development of robust computational models.

This compound, a natural compound found in lupin seeds, has garnered significant interest for its diverse pharmacological activities, including its effects on the central nervous system and glucose metabolism. Understanding its interaction with target proteins at a molecular level is crucial for harnessing its therapeutic potential. Computational modeling offers a powerful tool to predict these interactions, but its accuracy hinges on rigorous experimental validation. This guide serves as a critical resource for researchers seeking to bridge the gap between in silico predictions and in vitro evidence.

Quantitative Comparison of this compound Binding

The following tables summarize the experimentally determined binding affinities and inhibitory concentrations of this compound for its key protein targets. This quantitative data is essential for calibrating and validating computational models.

Target Protein SubtypeExperimental MethodMeasured ParameterValueReference
Nicotinic Acetylcholine Receptor (α4β2)Radioligand Binding AssayIC50~10 µM[1]

Table 1: Experimentally Determined Binding Affinity of this compound for Nicotinic Acetylcholine Receptor (α4β2).

Target ProteinExperimental MethodMeasured ParameterConcentration% InhibitionReference
ATP-dependent K+ ChannelPatch-Clamp ElectrophysiologyCurrent Inhibition0.5 mmol/L~40%[2]
ATP-dependent K+ ChannelPatch-Clamp ElectrophysiologyCurrent Inhibition1 mmol/L~50%[2]

Table 2: Experimental Validation of this compound's Inhibitory Effect on ATP-dependent K+ Channels.

Experimental Protocols for Model Validation

Accurate experimental validation is the cornerstone of reliable computational modeling. Below are detailed methodologies for key experiments used to quantify the binding of this compound to its target proteins.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is designed to determine the binding affinity of this compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells transfected with α4 and β2 subunits).

  • Radioligand (e.g., [³H]-Epibatidine).

  • This compound solutions of varying concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of nicotine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.[3]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.[4] Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[4]

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for ATP-dependent K+ Channels

This technique directly measures the effect of this compound on the ion channel activity of KATP channels.

Materials:

  • Cells expressing KATP channels (e.g., pancreatic β-cells or a suitable cell line).

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • Intracellular and extracellular recording solutions.

  • This compound solutions of varying concentrations.

Procedure:

  • Cell Preparation: Isolate and culture the cells of interest on coverslips suitable for microscopy.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with intracellular solution.

  • Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[5]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[6]

  • Recording: Clamp the cell membrane at a specific holding potential and record the baseline KATP channel currents.

  • Drug Application: Perfuse the cell with the extracellular solution containing known concentrations of this compound.

  • Data Acquisition and Analysis: Record the changes in KATP channel current in response to this compound application. Analyze the data to determine the dose-dependent inhibition and calculate the IC50 value.[2]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the workflow for validating a computational model of this compound binding.

nAChR_Signaling_Pathway Lupanine This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Lupanine->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens channel PI3K PI3K Ca_influx->PI3K MAPK MAPK Ca_influx->MAPK Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection Promotes MAPK->Neuroprotection Promotes

Caption: Signaling pathway of this compound at nicotinic acetylcholine receptors.

KATP_Channel_Signaling_Pathway Lupanine This compound KATP_Channel ATP-dependent K⁺ Channel Lupanine->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Insulin_Release Insulin Release Ca_Influx->Insulin_Release Triggers Computational_Model_Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Docking Molecular Docking of This compound to Target MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy Comparison Comparison and Model Refinement Binding_Energy->Comparison Binding_Assay Radioligand Binding Assay (e.g., for nAChR) Binding_Assay->Comparison Functional_Assay Functional Assay (e.g., Patch-Clamp for KATP) Functional_Assay->Comparison

References

Comparative Efficacy of (+)-Lupanine and Commercial Anthelmintic Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anthelmintic efficacy of the natural alkaloid (+)-Lupanine with established commercial anthelmintic drugs. This document synthesizes available experimental data, details methodologies for key assays, and visualizes relevant biological pathways to support further research and development in helminth control.

Executive Summary

The rising prevalence of anthelmintic resistance necessitates the exploration of novel therapeutic agents. This compound, a quinolizidine (B1214090) alkaloid found in lupin seeds, has demonstrated anthelmintic properties, positioning it as a potential candidate for drug development. This guide compares the efficacy and mechanisms of action of this compound with those of widely used commercial anthelmintics such as benzimidazoles (Albendazole), imidazothiazoles (Levamisole), and macrocyclic lactones (Ivermectin). While direct comparative quantitative data for purified this compound is limited, this guide provides a comprehensive overview based on available in vitro studies on lupin extracts and related derivatives, alongside extensive data for commercial drugs.

Data Presentation: Comparative Anthelmintic Efficacy

In contrast, extensive quantitative data is available for commercial anthelmintics against various parasitic nematodes. The following table summarizes representative efficacy data for key commercial drugs against Haemonchus contortus, a significant gastrointestinal nematode in ruminants.

Anthelmintic DrugDrug ClassTarget Parasite StageAssay TypeEfficacy Metric (EC50/IC50)Source
Albendazole (B1665689)BenzimidazoleEggsEgg Hatch Assay~0.091 µg/mL (IC50)[2]
LevamisoleImidazothiazoleLarvae (L3)Larval Motility AssayNot specified[1]
IvermectinMacrocyclic LactoneLarvae (L3)Larval Development Assay~0.070 µg/mL (IC50)[2]

Note: EC50/IC50 values can vary significantly based on the specific isolate of the parasite (susceptible vs. resistant strains) and the precise experimental conditions. The data presented are for illustrative purposes to provide a general comparison of potency.

Experimental Protocols

Accurate and reproducible data are the foundation of comparative efficacy studies. Below are detailed methodologies for key in vitro assays used to evaluate anthelmintic activity.

Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of a compound to inhibit the migration of infective third-stage larvae (L3) through a fine mesh, which mimics the larvae's need to penetrate host tissues.

Procedure:

  • Larval Preparation: Obtain infective L3 larvae of the target nematode (e.g., Haemonchus contortus) from fecal cultures.

  • Incubation: Incubate a standardized number of L3 larvae in a multi-well plate with varying concentrations of the test compound (e.g., this compound or a commercial anthelmintic) or control solutions for a defined period (e.g., 24-48 hours) at a controlled temperature (e.g., 37°C).

  • Migration Setup: After incubation, transfer the larvae to a migration apparatus, which typically consists of a small chamber with a fine mesh (e.g., 20 µm) at the bottom, suspended over a collection well containing a chemoattractant or buffer.

  • Migration: Allow the larvae to migrate through the mesh for a set time (e.g., 3 hours).

  • Quantification: Count the number of larvae that have successfully migrated into the collection well.

  • Analysis: Calculate the percentage of migration inhibition for each concentration of the test compound relative to the negative control. Determine the EC50 value, the concentration that inhibits 50% of larval migration.

Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of a compound by determining its ability to prevent the hatching of nematode eggs.

Procedure:

  • Egg Collection: Recover nematode eggs from the feces of infected host animals.

  • Incubation: Dispense a standardized number of eggs into a multi-well plate containing serial dilutions of the test compound or control solutions.

  • Hatching Conditions: Incubate the plates under conditions optimal for egg hatching (e.g., 27°C for 48 hours).

  • Termination: After the incubation period, add a drop of Lugol's iodine to each well to stop further development.

  • Counting: Count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Analysis: Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 value.

Electrophysiology Assay on Nematode Acetylcholine (B1216132) Receptors

This technique directly measures the effect of a compound on the function of specific ion channels, such as the nicotinic acetylcholine receptors (nAChRs), which are key targets for some anthelmintics.

Procedure:

  • Receptor Expression: Express the target nematode nAChR subunits in a suitable system, such as Xenopus oocytes.

  • Two-Electrode Voltage Clamp: Use a two-electrode voltage clamp setup to measure the ion currents across the oocyte membrane in response to the application of acetylcholine (the natural agonist).

  • Compound Application: Apply the test compound (e.g., this compound) to the oocyte and observe its effect on the acetylcholine-induced currents. Antagonists will inhibit the current, while agonists will mimic the effect of acetylcholine.

  • Data Analysis: Quantify the change in current amplitude or other parameters to determine the nature and potency of the compound's interaction with the receptor.

Visualization of Mechanisms and Workflows

Signaling Pathways of Anthelmintic Action

The following diagram illustrates the distinct signaling pathways targeted by this compound and major classes of commercial anthelmintic drugs.

Anthelmintic_Mechanisms cluster_Lupanine This compound Pathway cluster_Commercial Commercial Anthelmintic Pathways cluster_Levamisole Levamisole cluster_Albendazole Albendazole cluster_Ivermectin Ivermectin Lupanine This compound nAChR_L Nicotinic Acetylcholine Receptor (nAChR) Lupanine->nAChR_L Antagonist Paralysis_L Flaccid Paralysis nAChR_L->Paralysis_L Inhibition of Muscle Contraction Levamisole Levamisole nAChR_Lev Nicotinic Acetylcholine Receptor (nAChR) Levamisole->nAChR_Lev Agonist Paralysis_Lev Spastic Paralysis nAChR_Lev->Paralysis_Lev Sustained Muscle Contraction Albendazole Albendazole BetaTubulin β-tubulin Albendazole->BetaTubulin Binds to Microtubule_Disruption Microtubule Disruption BetaTubulin->Microtubule_Disruption Inhibits Polymerization Ivermectin Ivermectin GluCl Glutamate-gated Chloride Channels (GluCl) Ivermectin->GluCl Activates Paralysis_Ivm Flaccid Paralysis GluCl->Paralysis_Ivm Hyperpolarization of Nerve/Muscle Cells

Caption: Mechanisms of action for this compound and commercial anthelmintics.

Experimental Workflow for Comparative Efficacy Testing

The diagram below outlines a typical experimental workflow for comparing the in vitro anthelmintic efficacy of test compounds.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Obtain Parasite (e.g., H. contortus eggs/larvae) prepare_compounds Prepare Serial Dilutions of This compound & Commercial Drugs start->prepare_compounds eha Egg Hatch Assay (EHA) prepare_compounds->eha lmia Larval Migration Inhibition Assay (LMIA) prepare_compounds->lmia data_collection Data Collection: Count Hatched Larvae/Eggs & Migrated Larvae eha->data_collection lmia->data_collection analysis Data Analysis: Calculate % Inhibition Determine EC50/IC50 Values data_collection->analysis comparison Comparative Efficacy Analysis analysis->comparison end End: Report Findings comparison->end

Caption: In vitro comparative anthelmintic efficacy testing workflow.

Conclusion

This compound, as a component of lupin alkaloids, demonstrates anthelmintic properties by acting as an antagonist of nematode nicotinic acetylcholine receptors. This mechanism is distinct from major commercial anthelmintics like albendazole (which targets β-tubulin) and ivermectin (which targets glutamate-gated chloride channels), but shares the same receptor class as levamisole, albeit with an opposing effect (antagonist vs. agonist).

While the available data suggest that the potency of lupin alkaloids may be lower than that of some commercial drugs, the unique mechanism of action of lupanine and its derivatives warrants further investigation.[1] The potential for these compounds to be effective against drug-resistant parasite strains or to be used in combination therapies to enhance efficacy and mitigate resistance development is a promising area for future research. To facilitate a direct and robust comparison, further studies are required to determine the specific EC50/IC50 values of purified this compound against a range of economically important parasitic nematodes under standardized assay conditions.

References

Assessing the Inter-Laboratory Reproducibility of (+)-Lupanine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (+)-Lupanine, a major quinolizidine (B1214090) alkaloid found in lupin species, is critical for food safety, toxicological studies, and pharmaceutical research. While numerous analytical methods have been developed and validated within individual laboratories, the assessment of inter-laboratory reproducibility remains a key challenge. This guide provides an objective comparison of laboratory performance in the quantification of this compound, based on available proficiency testing data, to shed light on the current state of analytical agreement and highlight areas for improvement.

Inter-Laboratory Performance in this compound Quantification

A recent proficiency test, P2309-RT, organized by PROOF-ACS, evaluated the performance of 13 laboratories from four countries (Belgium, Germany, Ireland, and Netherlands) in quantifying quinolizidine alkaloids, including lupanine, in lupin flour and lupin yogurt.[1] This study provides valuable insights into the inter-laboratory reproducibility of this compound measurements.

The performance of the participating laboratories was primarily assessed using the z-score model, a statistical tool that indicates how far and in what direction a result deviates from the consensus value. A z-score between -2.0 and +2.0 is generally considered satisfactory.[1]

Key Findings from the Proficiency Test:

  • Analytical Methods: The majority of laboratories in similar proficiency tests for other alkaloids employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is considered the state-of-the-art for its sensitivity and selectivity.[2][3][4]

  • Matrix Challenges: The quantification of quinolizidine alkaloids in lupin yogurt was found to be more challenging than in lupin flour, primarily due to the lower concentration levels in the yogurt matrix.[1]

  • Overall Performance: The study concluded that while the applied analytical methods are generally suitable for quantifying quinolizidine alkaloids, the overall performance regarding inter-laboratory comparability could be improved. This was evidenced by robust standard deviations being higher than the target standard deviations based on the Horwitz equation for both matrices and all analyzed alkaloids.[1]

  • Trueness of Results: Despite the challenges with comparability, the overall performance concerning the trueness of the results in the lupin yogurt matrix was good. The assigned values from the laboratories corresponded to 95% to 118% of the spiked levels.[1]

The following table summarizes the key outcomes of the P2309-RT proficiency test for this compound quantification.

ParameterLupin FlourLupin Yogurt
Number of Participating Laboratories 10 (results considered for evaluation)8 (results considered for evaluation)
Matrix Type Incurred ResiduesSpiked and Incurred Residues
Primary Performance Metric z-score (target: ≤ |2|)z-score (target: ≤ |2|) and Trueness (coverage of spiked level)
General Outcome Analytical methods are suitable, but comparability needs improvement.Quantification is more challenging due to lower concentrations. Good overall trueness (95-118% recovery of spiked levels).

Data summarized from the PROOF-ACS Proficiency Test P2309-RT Summary Report.[1]

Experimental Protocols: A General Overview

While the specific, detailed experimental protocols of each of the 13 participating laboratories in the lupanine proficiency test are not publicly available, proficiency tests for other alkaloids provide a general framework of the methodologies typically employed. These methods generally consist of the following key steps:

  • Sample Preparation:

    • Extraction: Solid-liquid extraction is commonly used, with solvents such as acidified methanol (B129727) and water mixtures.[5] For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be adopted.

    • Clean-up: Solid-phase extraction (SPE) with cation-exchange sorbents is often employed to remove interfering matrix components, especially for challenging matrices like herbal teas and food supplements.[5]

  • Analytical Quantification:

    • Chromatography: Ultra-high performance liquid chromatography (UHPLC) is favored for its high resolution and speed.

    • Detection: Tandem mass spectrometry (MS/MS) is the detector of choice due to its high sensitivity and selectivity, allowing for the accurate quantification of target analytes even at low concentrations.[2][3][4][5]

  • Data Evaluation:

    • Quantification: Isotope-labeled internal standards are often used to ensure accurate quantification and to compensate for matrix effects.

    • Performance Assessment: In proficiency tests, the laboratory's reported value is compared against a consensus value determined from all participants' results. The deviation is statistically evaluated, often using z-scores.[1][2][3]

Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow of an inter-laboratory proficiency test and a generalized signaling pathway for the analytical quantification of this compound.

Inter_Laboratory_Proficiency_Test_Workflow A Test Material Preparation (e.g., Spiked Lupin Flour) B Homogeneity and Stability Testing A->B C Distribution to Participating Laboratories B->C D Sample Analysis by Individual Laboratories C->D E Submission of Results D->E F Statistical Evaluation (e.g., z-scores) E->F G Issuance of Proficiency Test Report F->G

Inter-laboratory proficiency testing workflow.

Lupanine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing A Homogenization of Lupin Matrix B Extraction with Acidified Solvent A->B C Clean-up (e.g., SPE) B->C D UHPLC Separation C->D E MS/MS Detection D->E F Quantification using Calibration Curve and Internal Standard E->F G Result Reporting F->G

Generalized workflow for this compound quantification.

References

Safety Operating Guide

Proper Disposal of (+)-Lupanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (+)-Lupanine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in addition to crucial safety and handling information.

Key Safety and Handling Information

Before handling this compound, it is imperative to be familiar with its properties and associated hazards. Always consult the Safety Data Sheet (SDS) for comprehensive information.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves that have been inspected prior to use.[1]

  • Eye Protection: Use safety glasses or goggles.[2]

  • Body Protection: Wear suitable protective clothing, which may include a lab coat and, in some situations, fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, wear a self-contained breathing apparatus.[1][2]

Handling:

  • Handle in a well-ventilated area or under a chemical fume hood.[1][2]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Do not eat, drink, or smoke when using this product.[2]

This compound Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₅H₂₄N₂O
Molecular Weight 248.36 g/mol [1][3]
Melting Point 40-44 °C[3]
Boiling Point 190-193 °C at 3 mmHg[3]
Form Liquid[3]
Purity >95% by HPLC

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to avoid environmental harm. Under no circumstances should it be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

Step 1: Containment

  • Collect all this compound waste, including any adhered or collected material from spills, in suitable and closed containers labeled for disposal.[1]

Step 2: Waste Classification

  • Classify the waste as hazardous chemical waste in accordance with local, state, and federal regulations.

Step 3: Professional Disposal

  • The primary recommended disposal method is to engage a licensed chemical destruction plant.[1]

  • An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]

  • Dispose of the contents and container to an approved waste disposal plant.[2]

Step 4: Decontamination of Empty Containers

  • Empty containers can be triple rinsed (or the equivalent).[1]

  • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]

Emergency Procedures

Spills:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Remove all sources of ignition and use spark-proof tools.[1]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated contain Step 1: Contain Waste in a Labeled, Closed Container start->contain classify Step 2: Classify as Hazardous Chemical Waste contain->classify disposal_method Step 3: Select Disposal Method classify->disposal_method destruction_plant Licensed Chemical Destruction Plant disposal_method->destruction_plant Primary Option incineration Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration Alternative Option decontaminate Step 4: Decontaminate Empty Containers destruction_plant->decontaminate incineration->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety Guide: Personal Protective Equipment for Handling (+)-Lupanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (+)-Lupanine. Adherence to these personal protective equipment (PPE) protocols is essential to minimize exposure and ensure a safe laboratory environment.

Understanding the Hazards

This compound is a tetracyclic quinolizidine (B1214090) alkaloid.[1][2] While comprehensive toxicity data is limited, it is known to have toxic effects, primarily neurological, if ingested or inhaled.[3][4][5][6] The Safety Data Sheet (SDS) for lupanine indicates that it should be handled with care, avoiding contact with skin and eyes, and preventing dust formation.[7]

Personal Protective Equipment (PPE) Protocols

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for various scenarios involving the handling of this compound.

Scenario Task Required PPE
Routine Laboratory Operations Weighing, preparing solutions, and conducting experiments in a well-ventilated area or chemical fume hood.- Eye Protection: Safety glasses with side shields or chemical splash goggles. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[7] - Body Protection: Laboratory coat.
Spill Cleanup Cleaning up small spills of this compound powder or solutions.- Eye Protection: Chemical splash goggles. - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7] - Body Protection: Impervious clothing or a chemical-resistant apron over a lab coat.[7] - Respiratory Protection: If dust is generated or ventilation is inadequate, a full-face respirator is recommended.[7]
Emergency Situations Large spills, uncontrolled release, or fire.- Eye Protection: Full-face shield and chemical splash goggles. - Hand Protection: Heavy-duty, chemical-impermeable gloves.[7] - Body Protection: Fire/flame resistant and impervious clothing.[7] - Respiratory Protection: Self-contained breathing apparatus (SCBA) should be used, especially in firefighting situations.[7]

PPE Selection and Use Workflow

Proper selection and use of PPE are critical for minimizing exposure to this compound. The following workflow provides a logical guide for ensuring appropriate protection.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_end start Start: Task Involving This compound assess_task Assess Task: Routine, Spill, or Emergency? start->assess_task routine_ppe Routine Use PPE: - Lab Coat - Safety Glasses - Nitrile Gloves assess_task->routine_ppe Routine spill_ppe Spill Cleanup PPE: - Goggles - Impervious Clothing - Respirator (if needed) - Nitrile Gloves assess_task->spill_ppe Spill emergency_ppe Emergency PPE: - SCBA - Fire-Resistant Suit - Heavy-Duty Gloves assess_task->emergency_ppe Emergency don_ppe Don PPE Correctly routine_ppe->don_ppe spill_ppe->don_ppe emergency_ppe->don_ppe handle_lupanine Handle this compound don_ppe->handle_lupanine doff_ppe Doff and Dispose of PPE handle_lupanine->doff_ppe end_procedure End of Procedure doff_ppe->end_procedure

PPE selection workflow for handling this compound.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[7]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[7]

  • Avoid contact with skin and eyes.[7] In case of accidental contact, follow the first-aid measures outlined in the SDS.[7]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep it away from incompatible materials and foodstuff containers.[7]

Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

  • Contaminated PPE, such as gloves and disposable lab coats, should be placed in a sealed container and disposed of as chemical waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe research environment. Always consult the most recent Safety Data Sheet for this compound before use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.